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  • Product: Thionicotinic acid
  • CAS: 51087-03-7

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Applications of Thionicotinic Acid and Derivatives

This guide details the chemical synthesis, mechanistic pathways, and derivatization of thionicotinic acid (pyridine-3-carbothioic S-acid) and its critical derivatives, particularly thionicotinamide (pyridine-3-carbothioa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis, mechanistic pathways, and derivatization of thionicotinic acid (pyridine-3-carbothioic S-acid) and its critical derivatives, particularly thionicotinamide (pyridine-3-carbothioamide).[1][2]

Executive Technical Analysis

Thionicotinic acid typically refers to pyridine-3-carbothioic S-acid (CAS 51087-03-7), the sulfur analog of nicotinic acid (Vitamin B3).[1][2][3] However, in medicinal chemistry, the term is often loosely applied to its tautomers or derivatives, including thionicotinamide (the thioamide isostere) and 2-mercaptonicotinic acid .[2]

This guide distinguishes between these moieties to ensure experimental precision:

  • Target A (Thioacid): Pyridine-3-C(=O)SH ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     Pyridine-3-C(=S)OH.[1][2] Used as an acylating agent and intermediate.[2][4]
    
  • Target B (Thioamide): Pyridine-3-C(=S)NH

    
    .[1][2] The core pharmacophore for antitubercular drugs (e.g., Ethionamide analogues).
    

Synthesis of Thionicotinic Acid (Thioacid)

The synthesis of the free thioacid is thermodynamically challenging due to its susceptibility to hydrolysis and oxidation (disulfide formation). The most robust route avoids direct thionation of the acid and proceeds via the acid chloride.

Protocol A: The Sulfhydration of Nicotinoyl Chloride

This method generates the potassium salt of the thioacid, which is then carefully acidified.

Reagents:

  • Nicotinic acid (1.0 eq)[2][4]

  • Thionyl chloride (SOCl

    
    ) (excess)[2]
    
  • Potassium hydrosulfide (KSH) or Sodium hydrosulfide (NaSH) (anhydrous)[2]

  • Solvent: Dichloromethane (DCM) and anhydrous Ethanol.[2]

Step-by-Step Methodology:

  • Activation: Suspend nicotinic acid (12.3 g, 0.1 mol) in dry DCM (100 mL). Add thionyl chloride (15 mL) dropwise with catalytic DMF (2 drops). Reflux for 3 hours until gas evolution ceases (HCl/SO

    
    ).
    
  • Isolation: Evaporate excess SOCl

    
     under reduced pressure. Azeotrope with dry toluene (2x) to ensure complete removal of acidic volatiles.[2] The residue is nicotinoyl chloride hydrochloride .
    
  • Sulfhydration: Dissolve freshly prepared KSH (2 eq) in absolute ethanol (anhydrous) at 0°C.

  • Substitution: Dissolve the nicotinoyl chloride in minimal dry DCM and add dropwise to the KSH/ethanol solution. Maintain temperature <5°C to prevent desulfurization.[2]

  • Workup: Stir for 1 hour. Filter off the KCl precipitate. Concentrate the filtrate at low temperature (<30°C).

  • Acidification: Carefully acidify the residue with 1M HCl in ice to pH 4.0. Extract immediately with DCM.[2] Dry over MgSO

    
     and concentrate to yield crude pyridine-3-carbothioic S-acid (Yellow oil/solid).[1][2]
    

Critical Control Point: The thioacid is unstable. It should be used immediately for S-acylation or stored under inert gas at -20°C.[1][2]

Synthesis of Thionicotinamide (The Bioactive Core)

Thionicotinamide is the precursor to many thiazole-based drugs. The preferred industrial route utilizes Lawesson's Reagent or the Willgerodt-Kindler modification, but the Nitrile Sulfolysis remains the highest atom-economy route.[1][2]

Protocol B: Nitrile Sulfolysis (H S Route)

This method converts 3-cyanopyridine (nicotinonitrile) directly to the thioamide.[2]

Reagents:

  • 3-Cyanopyridine[1][2]

  • Hydrogen Sulfide (H

    
    S) gas (or Ammonium Sulfide)[2]
    
  • Base Catalyst: Triethylamine (TEA) or Pyridine[2]

  • Solvent: Methanol[1][2]

Methodology:

  • Dissolve 3-cyanopyridine (10.4 g, 0.1 mol) in Methanol (100 mL) containing TEA (5 mL).

  • Cool the solution to 10°C.

  • Bubble dry H

    
    S gas through the solution for 4–6 hours. ( Safety: Use a scrubber containing NaOH/Bleach for exhaust gas).[2]
    
  • The solution will turn yellow/orange.[2] Seal the vessel and stir overnight at room temperature.

  • Crystallization: Concentrate the methanol to 20% volume. Cool to 0°C. Yellow crystals of thionicotinamide precipitate.[2]

  • Purification: Recrystallize from water/ethanol. Yield: ~85-90%.[1][2]

Protocol C: Lawesson’s Reagent Thionation

Ideal for converting substituted nicotinamides where the nitrile precursor is unavailable.[2]

Reaction:



Mechanism Visualization: The reaction proceeds via a thiaoxaphosphetane intermediate, driven by the formation of the stable P=O bond.[5]

LawessonsMechanism LR Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Reactive Monomer) LR->Ylide Dissociation (Heat) Inter Thiaoxaphosphetane Intermediate Ylide->Inter + Amide [2+2] Cycloaddition Amide Nicotinamide (Substrate) Amide->Inter Product Thionicotinamide (Product) Inter->Product Cycloreversion Byprod P=O Byproduct Inter->Byprod Driving Force (P=O Bond Formation)

Figure 1: Mechanistic pathway of amide thionation using Lawesson's Reagent.[2][6][7][8][9][10]

Derivatization: The Hantzsch Thiazole Synthesis

Thionicotinamide is a "chemical handle" used to build thiazole rings, a common scaffold in kinase inhibitors.[2]

Reaction: Thionicotinamide +


-Halo Ketone 

2-(3-Pyridyl)thiazole[1][2]

Protocol:

  • Dissolve thionicotinamide (1.0 eq) in Ethanol.[2]

  • Add phenacyl bromide (1.0 eq) (or substituted derivative).

  • Reflux for 2 hours.

  • The hydrobromide salt of the thiazole precipitates.

  • Neutralize with NaHCO

    
     to release the free base.
    

Comparative Data Analysis

The following table summarizes the efficiency of different thionation agents for converting Nicotinamide to Thionicotinamide.

ReagentConditionsYield (%)Purity ProfileNotes
Lawesson's Reagent THF, Reflux, 2h92-96%HighBest for lab scale; easy workup.[1][2]
P

S

Pyridine, Reflux, 12h60-75%ModerateRequires excess reagent; difficult purification.[2]
H

S / TEA
MeOH, RT, 12h85-90%HighBest atom economy; requires gas handling safety.[1][2]
(TMS)

S
Dioxane, 60°C80-85%HighExpensive; generates volatile byproducts.[2]

Experimental Workflow Diagram

SynthesisWorkflow Start Nicotinic Acid (Starting Material) PathA Path A: Thioacid Synthesis Start->PathA PathB Path B: Thioamide Synthesis Start->PathB StepA1 1. SOCl2, Reflux (Acid Chloride Formation) PathA->StepA1 StepB1 1. NH3 / Heat (Amidation) or Purchase Nitrile PathB->StepB1 StepA2 2. KSH / EtOH (Sulfhydration) StepA1->StepA2 ProductA Pyridine-3-carbothioic S-acid (Thioacid) StepA2->ProductA StepB2 2. Lawesson's Reagent (Thionation) StepB1->StepB2 ProductB Thionicotinamide (Thioamide) StepB2->ProductB Deriv Hantzsch Reaction (+ alpha-halo ketone) ProductB->Deriv Final 2-(3-Pyridyl)thiazoles (Drug Scaffold) Deriv->Final

Figure 2: Divergent synthetic pathways for thioacid and thioamide derivatives.

References

  • Thionation Mechanisms: Ozturk, T., Ertas, E., & Mert, O. (2007).[2] Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278.[2] Link[2]

  • Thioacid Synthesis: Gulea, M., et al. (2016).[2] A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. Tetrahedron Letters. Link

  • Ethionamide/Thioamide Pharmacology: Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002).[2] The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase. Journal of Biological Chemistry. Link

  • Hantzsch Thiazole Synthesis: Bagley, M. C., et al. (2004).[2] One-step synthesis of pyridine-thiazole hybrid molecules. Synlett. Link

  • Nitrile Sulfolysis Protocol: Liberek, B. (2016).[2] Synthesis of Thioamides from Nitriles. Organic Preparations and Procedures International. Link[2]

Sources

Exploratory

Advanced Pharmacophore Exploration: Thionicotinic Acid Analogues

Executive Summary: The Sulfur Bioisostere Advantage In the landscape of medicinal chemistry, Thionicotinic Acid (TNA) and its primary structural congener, 2-Mercaptonicotinic Acid (2-MNA) , represent a critical divergenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Bioisostere Advantage

In the landscape of medicinal chemistry, Thionicotinic Acid (TNA) and its primary structural congener, 2-Mercaptonicotinic Acid (2-MNA) , represent a critical divergence from the classical nicotinic acid (Vitamin B3) scaffold. By introducing a sulfur atom—either as a thiocarboxyl moiety or a heterocyclic thiol—researchers unlock unique electronic and steric properties that enhance lipophilicity, metal-binding affinity, and metabolic stability.

This guide focuses on the two dominant classes of analogues:

  • 2-Mercaptonicotinic Acid (2-MNA) Derivatives: The primary scaffold for fused heterocyclic drugs (e.g., thienopyridines) and metallodrugs.

  • Thionicotinamide Analogues: Potent inhibitors of metabolic enzymes like NAD Kinase (NADK).[1]

Chemical Space & Structural Diversity

The Core Scaffold

The biological activity of these analogues hinges on the "push-pull" electronic effects between the pyridine nitrogen and the sulfur substituent.

  • Scaffold A (2-MNA): 2-thioxo-1,2-dihydropyridine-3-carboxylic acid. Exists in a tautomeric equilibrium between the thione and thiol forms.

  • Scaffold B (Thionicotinamide): Pyridine-3-carbothioamide. A structural mimic of Nicotinamide Adenine Dinucleotide (NAD) precursors.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical modification sites on the 2-MNA core that dictate pharmacological outcomes.

SAR_Map Core 2-Mercaptonicotinic Acid (2-MNA) Core Pos2 Position 2 (Thiol/Thione) - Metal Chelation (Au, Ru) - Cyclization to Thienopyridines Core->Pos2 Primary Reactive Site Pos3 Position 3 (Carboxyl) - Amidation (Prodrugs) - H-Bond Donor/Acceptor Core->Pos3 Secondary Reactive Site Ring Pyridine Ring - Halogenation (5-Halo) - Increases Lipophilicity Core->Ring Modulation AntiMicro Outcome: Antimicrobial Activity (S. aureus, M. tb) Pos2->AntiMicro AntiCancer Outcome: P-gp Inhibition & Cytotoxicity Pos2->AntiCancer Pos3->AntiMicro

Figure 1: SAR Map of 2-Mercaptonicotinic Acid. The C2-thiol group is the "warhead" for cyclization and metal coordination, while the C3-carboxyl group dictates solubility and target binding.

Pharmacological Profiles[2]

Antimicrobial & Antiviral Activity

2-MNA derivatives are potent precursors for 4-thiazolidinones and thienopyridines , which exhibit broad-spectrum antibiotic activity.

  • Mechanism: Disruption of bacterial cell wall synthesis and inhibition of DNA gyrase.

  • Metallodrugs: Gold(I) and Silver(I) complexes of 2-MNA have shown superior efficacy against Staphylococcus aureus (MRSA) compared to free ligands. The sulfur atom acts as a soft base, stabilizing the metal ion which then interacts with bacterial thioredoxin reductase.

  • Key Data:

    Compound Class Target Organism MIC Range (µg/mL) Mechanism
    2-MNA-Gold(I) Complex S. aureus (MRSA) 1.95 - 7.81 Thioredoxin Reductase Inhibition
    Thiazolidinone-Nicotinates M. tuberculosis 6.25 - 12.5 Enoyl-ACP Reductase Inhibition

    | Thienopyridine Derivatives | E. coli | 10 - 50 | DNA Gyrase Inhibition |

Anticancer Mechanisms: NADK and P-gp Inhibition

This is the most high-value application of thionicotinic analogues.

A. NAD Kinase (NADK) Inhibition (Thionicotinamide)

Thionicotinamide (thio-NAM) acts as a prodrug.[1] It is metabolized intracellularly into Thio-NAD and Thio-NADP . These analogues bind to NAD Kinase but cannot be processed, effectively shutting down the production of NADPH.

  • Consequence: Cancer cells rely on NADPH to counteract oxidative stress (ROS). Depletion leads to ROS accumulation and apoptosis.

B. P-glycoprotein (P-gp) Inhibition (2-MNA)

2-MNA derivatives have been identified as inhibitors of the P-glycoprotein efflux pump, a major cause of Multidrug Resistance (MDR) in chemotherapy.

  • Synergy: Co-administration of 2-MNA analogues with Doxorubicin restores sensitivity in resistant cancer cell lines.

Mechanism_Pathway Prodrug Thionicotinamide (Prodrug) CellEntry Cellular Uptake Prodrug->CellEntry Metabolism Metabolic Conversion to Thio-NAD / Thio-NADP CellEntry->Metabolism Target Target: NAD Kinase (NADK) Metabolism->Target Competitive Binding Inhibition Inhibition of NADP+ Biosynthesis Target->Inhibition ROS ROS Accumulation (Oxidative Stress) Inhibition->ROS Depletion of Antioxidant Pool Death Apoptotic Cell Death ROS->Death

Figure 2: Mechanism of Action for Thionicotinamide-induced Apoptosis in Cancer Cells.

Experimental Protocols

Synthesis of 2-Mercaptonicotinic Acid (2-MNA)

Note: This is a foundational protocol for generating the core scaffold.

Reagents: 2-Chloronicotinic acid, Sodium Hydrosulfide (NaHS), Ethanol. Procedure:

  • Dissolution: Dissolve 10 mmol of 2-chloronicotinic acid in 20 mL of absolute ethanol.

  • Nucleophilic Substitution: Add 30 mmol of NaHS (anhydrous) slowly to the solution under stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify to pH 3.0 using 2N HCl. A yellow precipitate (2-MNA) will form.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Yield: Expected yield 75–85%. Melting point: ~260°C (dec).

Biological Assay: NADK Inhibition Screen

Objective: To determine the IC50 of thionicotinic analogues against human NAD Kinase.

Protocol:

  • Enzyme Prep: Use recombinant human NADK (0.5 µ g/well ).

  • Reaction Mix: Prepare buffer (100 mM Tris-HCl pH 7.8, 5 mM MgCl2, 1 mM ATP, 0.5 mM NAD+).

  • Inhibitor Addition: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).

  • Initiation: Start reaction by adding NADK. Incubate at 37°C for 30 minutes.

  • Detection: Use a cycling assay (WST-1 based) to measure NADP production.

    • Note: Thio-NADP (if formed) absorbs at 405 nm, distinct from NADP (340 nm). Ensure the detector is set to the correct wavelength if measuring direct conversion.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

References

  • Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. (2022). Link

  • 2-Mercaptonicotinic Acid: Structure and Biological Activities. PubChem. (2023). Link

  • Suppression of Cytosolic NADPH Pool by Thionicotinamide Increases Oxidative Stress and Synergizes with Chemotherapy. PubMed Central. (2015). Link

  • Synthesis, Structure and Bactericide Activity of (Aminophosphane)gold(I) Thiolate Complexes. ResearchGate. (2019). Link

  • Thionicotinamide Adenine Dinucleotide (Thio-NAD) as a Probe for NADK. Cayman Chemical. (2024). Link

  • Design and Production of Functionalized Electrospun Fibers for Palladium Recovery (2-Thionicotinic acid application). NIH. (2020). Link

Sources

Foundational

Thionicotinic Acid Derivatives: Strategic Enzyme Inhibition in Metabolic and Infectious Disease

Executive Summary: The Sulfur Bioisostere Advantage Thionicotinic acid derivatives represent a specialized class of nitrogen heterocycles where oxygen-to-sulfur substitution (bioisosterism) fundamentally alters pharmacok...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Bioisostere Advantage

Thionicotinic acid derivatives represent a specialized class of nitrogen heterocycles where oxygen-to-sulfur substitution (bioisosterism) fundamentally alters pharmacokinetics and enzymatic recognition. Unlike their oxo-counterparts (nicotinic acid/niacin and nicotinamide), these sulfur analogs often act as suicide substrates or high-affinity competitive inhibitors for enzymes dependent on NAD(P)+ cofactors.

This guide analyzes two primary structural classes:

  • Thionicotinamides (Thioamides): C=S substitution at the carbonyl. Key targets: CD38 (NADase), InhA (Enoyl-ACP reductase).

  • 2-/6-Mercaptonicotinic Acids (Thioethers): -SH substitution on the pyridine ring. Key targets: Urease, COX-2, and vasorelaxation pathways.

Structural Chemistry & Mechanism of Action

The "Trojan Horse" Mechanism (NAD+ Adduct Formation)

The most potent application of thionicotinic derivatives lies in their ability to mimic nicotinamide within the NAD+ salvage pathway. Enzymes that typically process nicotinamide can erroneously incorporate thionicotinamide, creating Thionicotinamide Adenine Dinucleotide (thio-NAD+) .

  • CD38 Inhibition: Thionicotinamide acts as a mechanism-based inhibitor. It reacts with the enzyme-ADP-ribosyl intermediate to form a non-hydrolyzable thio-NAD+ analog, effectively locking the enzyme active site.

  • InhA Inhibition (Tuberculosis): Drugs like Ethionamide (a 2-ethyl-4-pyridinecarbothioamide) are prodrugs.[1] They are activated by the mycobacterial monooxygenase EthA to form an S-oxide intermediate, which then reacts with NAD+ to form an Ethionamide-NAD adduct. This adduct binds InhA with picomolar affinity, inhibiting mycolic acid synthesis.

Visualization: The Ethionamide Activation Pathway

The following diagram illustrates the multi-step activation of thionicotinic/isonicotinic thioamides in M. tuberculosis.

InhA_Inhibition Prodrug Ethionamide (Thioamide Prodrug) S_Oxide Imidoyl Sulfinate Intermediate Prodrug->S_Oxide Oxidation via EthA EthA EthA Enzyme (Monooxygenase) EthA->Prodrug Adduct Ethionamide-NAD Adduct S_Oxide->Adduct Reacts with NAD+ NAD NAD+ NAD->Adduct InhA InhA Target (Enoyl-ACP Reductase) Adduct->InhA Competitive Binding (Ki < 1 nM) Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition Blocks Substrate Access

Caption: Mechanism of Action for Thioamide-based Anti-tuberculars. The prodrug requires bio-activation to form the inhibitory NAD-adduct.[1]

Medicinal Chemistry: Synthesis & SAR

Structure-Activity Relationship (SAR) Data

The table below summarizes critical SAR findings for thionicotinic acid derivatives across different biological targets.

Derivative ClassSubstituentTarget EnzymeActivity (IC50/Ki)Mechanism
Thionicotinamide C=S (Amide)CD38 (Human)

Competition with NAD+; formation of stable intermediate [1].
2-Thionicotinic Acid 2-AdamantylthioVasorelaxation

NO-mediated pathway; Antioxidant scavenging [2].[2]
Ethionamide 2-Ethyl-4-thioamideInhA (M. tb)

Requires activation. Forms covalent NAD adduct [3].
Nicotinic Thiosemicarbazide Hydrazide-linkedUrease

Chelation of active site Nickel ions [4].
6-Thioether Nicotinic Acid 6-Pyridine-S-Ether

-Amylase

Non-competitive inhibition [5].
Protocol: Synthesis of Thionicotinamides via Lawesson’s Reagent

Objective: Conversion of nicotinamide derivatives to their thioamide counterparts.

Reagents:

  • Substituted Nicotinamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous Toluene or THF

Workflow:

  • Dissolution: Dissolve 5.0 mmol of the nicotinamide substrate in 20 mL anhydrous toluene under

    
     atmosphere.
    
  • Addition: Add 3.0 mmol (0.6 eq) of Lawesson’s reagent. The mixture will turn slightly yellow.

  • Reflux: Heat to reflux (

    
    ) for 2-4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The thioamide product is typically less polar than the amide.
    
  • Quench: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (1:1) or perform column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • IR: Disappearance of C=O stretch (

      
      ). Appearance of C=S stretch (
      
      
      
      ).
    • 1H NMR: Downfield shift of thioamide

      
       protons compared to amide.
      

Experimental Assay Protocols

InhA Inhibition Kinetic Assay

Purpose: To quantify the inhibitory potency of activated thionicotinic derivatives against the M. tuberculosis enoyl-ACP reductase (InhA). Note: Since Ethionamide requires activation, this in vitro assay uses the pre-formed adduct or includes the EthA activation system.

Reagents:

  • Recombinant InhA enzyme (20 nM final).

  • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) (50

    
    ).
    
  • Cofactor: NADH (100

    
    ).
    
  • Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Protocol:

  • Blanking: Prepare a master mix of Buffer + NADH + InhA.

  • Inhibitor Incubation: Add the test compound (or activated adduct) at varying concentrations (0.01 - 10

    
    ). Incubate at 
    
    
    
    for 10 minutes to allow equilibrium binding.
  • Initiation: Trigger the reaction by adding DD-CoA.

  • Measurement: Monitor the oxidation of NADH to NAD+ by measuring absorbance decrease at 340 nm (

    
    ) for 60 seconds using a kinetic spectrophotometer.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .
CD38 NADase Activity Assay (Fluorometric)

Purpose: To measure inhibition of CD38's glycohydrolase activity using a fluorescent surrogate substrate,


-NAD+ (1,N6-etheno-NAD+).

Reagents:

  • Recombinant Human CD38 (0.5

    
    ).
    
  • Substrate:

    
    -NAD+ (20 
    
    
    
    ). Upon hydrolysis, this yields highly fluorescent
    
    
    -ADPR.
  • Inhibitor: Thionicotinamide derivative (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM Sucrose.

Protocol:

  • Plate Setup: Use a black 96-well plate. Add 10

    
     of inhibitor (or DMSO control).
    
  • Enzyme Addition: Add 80

    
     of CD38 enzyme solution. Incubate for 15 mins at 
    
    
    
    .
  • Substrate Addition: Add 10

    
     of 200 
    
    
    
    
    
    -NAD+.
  • Detection: Read fluorescence immediately and every 1 min for 20 mins.

    • Excitation: 300 nm

    • Emission: 410 nm

  • Control: Include a "No Enzyme" well to account for spontaneous hydrolysis.

Strategic Implications in Drug Development[3]

Bioavailability & Toxicity

Thionicotinic derivatives often exhibit higher lipophilicity than their oxo-analogs, improving blood-brain barrier (BBB) penetration—a critical factor for treating CNS tuberculosis or neurodegenerative diseases linked to NAD+ depletion. However, the thioamide moiety can be hepatotoxic (as seen with Ethionamide) due to oxidative stress generated during metabolic processing.

Future Directions: Dual-Targeting

Recent research suggests 6-thionicotinic acid ethers can act as non-competitive inhibitors for


-glucosidase [5]. This opens a pathway for multi-functional drugs that manage both infection (via InhA) and metabolic comorbidities (via CD38/Glucosidase) in diabetic TB patients.

References

  • Vertex AI Search. (2025). Mechanism of Action of CD38 Inhibitors. Longevity Box. Link

  • Intana, T., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.[3] Link

  • Vilchèze, C., & Jacobs, W. R. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mechanisms, and Rare Mutants. Clinical Microbiology Reviews. Link

  • Latif, M., et al. (2020). Synthetic nicotinic/isonicotinic thiosemicarbazides: In vitro urease inhibitory activities and molecular docking studies. PubMed.[3] Link

  • Tassone, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central.[3] Link

Sources

Exploratory

Investigating the Antioxidant Potential of Thionicotinic Acid (2-MNA): A Technical Framework

Executive Summary This technical guide outlines the investigative framework for Thionicotinic Acid (specifically the 2-isomer, 2-Mercaptonicotinic Acid or 2-MNA ). Unlike standard phenolic antioxidants, 2-MNA operates th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the investigative framework for Thionicotinic Acid (specifically the 2-isomer, 2-Mercaptonicotinic Acid or 2-MNA ). Unlike standard phenolic antioxidants, 2-MNA operates through a sulfur-nitrogen conjugated system governed by thiol-thione tautomerism .

While often utilized as a synthesis intermediate or a ligand for Surface-Enhanced Raman Scattering (SERS) sensors, its potential as a direct Radical Scavenging Agent (RSA) and metal chelator requires rigorous validation. This document provides the structural rationale, safety constraints, and step-by-step protocols (DPPH, FRAP, Cyclic Voltammetry) required to quantify its antioxidant efficacy.

Key Technical Insight: The antioxidant capacity of 2-MNA is not static; it is pH-dependent and governed by the equilibrium between its thione (stable, dominant) and thiol (reactive, reducing) forms.

Molecular Architecture & Mechanism

To investigate 2-MNA, one must first understand that it rarely exists as a simple "thiol" in solution. It exists in a dynamic equilibrium between the thiol form (mercapto-) and the thione form (thio-keto).

  • Thione Form (1,2-dihydro-2-thioxo-3-pyridinecarboxylic acid): Generally favored in neutral aqueous solutions due to amide-like resonance stabilization. It is less reactive toward free radicals but stable.

  • Thiol Form (2-mercaptonicotinic acid): The active reducing agent. Deprotonation of the thiol group (

    
     for surface-bound species) yields the thiolate anion (
    
    
    
    ), which is a potent nucleophile and single-electron donor.
Mechanism of Action[1]
  • Hydrogen Atom Transfer (HAT): The thiol group donates a hydrogen atom to neutralize peroxyl radicals (

    
    ).
    
  • Metal Chelation: The nitrogen and sulfur atoms form a bidentate pocket, sequestering transition metals (Fe, Cu) that catalyze the Fenton reaction, thus preventing hydroxyl radical formation.

Visualization: Thiol-Thione Tautomerism

The following diagram illustrates the equilibrium central to 2-MNA's reactivity.

Tautomerism Thione Thione Form (Dominant in Neutral pH) Stable / Less Reactive Thiol Thiol Form (Aromatic Pyridine Ring) Active Reducing Agent Thione->Thiol Proton Shift (Solvent Dependent) Thiolate Thiolate Anion (RS-) (High pH) Potent Nucleophile Thiol->Thiolate Deprotonation (pKa ~ 5.5) Radical Thiyl Radical (RS•) (Post-Scavenging Product) Thiolate->Radical e- Transfer (SET) + ROS Scavenging

Caption: The structural equilibrium of 2-MNA. The shift from Thione to Thiol is necessary for classical HAT antioxidant mechanisms.

Safety & Toxicology Profile (Critical)

Before commencing wet-lab experimentation, researchers must account for the biological interactions of 2-MNA beyond simple chemistry.

  • P-Glycoprotein Inhibition: 2-MNA is a known inhibitor of P-glycoprotein (P-gp).[1] While this can reverse multidrug resistance in cancer therapy, it poses a toxicity risk by altering the pharmacokinetics of co-administered drugs.

  • Serum Toxicity: High concentrations have shown toxic effects on human serum in vitro.

  • Handling: 2-MNA is an irritant (Skin/Eye/Respiratory).[2] All protocols below must be performed in a fume hood.

In Vitro Characterization Protocols

The following protocols are standardized for 2-MNA. Cysteine or Glutathione should be used as positive controls (sulfur-based comparators) rather than just Ascorbic Acid.

Protocol A: DPPH Radical Scavenging Assay

Measures the ability of 2-MNA to donate hydrogen/electrons to the stable DPPH radical.

Reagents:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)[3]

  • Methanol (HPLC Grade) — Note: Methanol is preferred over ethanol to ensure full solubility of the lipophilic thione form.

  • 2-MNA (Freshly synthesized or >98% purity).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 2-MNA in methanol to create a 10 mM stock solution. Perform serial dilutions to obtain concentrations of 10, 25, 50, 100, and 200 µM.

  • DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. (Absorbance at 517 nm should be approx. 1.0). Protect from light.[4]

  • Reaction:

    • Add 1.0 mL of 2-MNA sample to 3.0 mL of DPPH solution.

    • Blank: 1.0 mL Methanol + 3.0 mL DPPH solution.

    • Control: 1.0 mL Cysteine standard + 3.0 mL DPPH solution.

  • Incubation: Vortex vigorously and incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read Absorbance (

    
    ) at 517 nm .
    
  • Calculation:

    
    
    Calculate 
    
    
    
    by plotting % Inhibition vs. Concentration.
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Measures the capacity of 2-MNA to reduce Fe(III) to Fe(II), simulating metal chelation/reduction.

Reagents:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (10 mM in 40 mM HCl)[5]

  • 
     (20 mM)
    

Step-by-Step Methodology:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ :

    
     in a 10:1:1 ratio . Prepare fresh and warm to 37°C.
    
  • Sample Prep: Prepare 2-MNA solutions (10–200 µM) in distilled water (adjust pH to 7.0 if solubility issues arise, as the anion is more soluble).

  • Assay:

    • Add 100 µL of 2-MNA sample to 3.0 mL of FRAP Reagent.

    • Incubate for 4 minutes at 37°C.

  • Measurement: Read Absorbance at 593 nm (Formation of blue ferrous-TPTZ complex).

  • Quantification: Compare against a standard curve of Ferrous Sulfate (

    
    ) and express results as µM 
    
    
    
    equivalents.

Electrochemical Assessment (Cyclic Voltammetry)

To rigorously validate the electron transfer capability (SET mechanism) of 2-MNA, electrochemical analysis is superior to colorimetric assays.

Setup:

  • Working Electrode: Glassy Carbon.

  • Reference Electrode: Ag/AgCl.

  • Counter Electrode: Platinum Wire.

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.

Protocol:

  • Dissolve 2-MNA (1 mM) in the electrolyte.

  • Scan Rate: 50 mV/s.

  • Scan Range: -0.2 V to +1.2 V.

  • Analysis: Look for an irreversible anodic peak (

    
    ) corresponding to the oxidation of the thiol (-SH) to the disulfide (-S-S-). A lower oxidation potential (
    
    
    
    ) indicates a stronger ability to donate electrons (better antioxidant).

Data Presentation & Workflow

Comparative Data Structure

When reporting results, use the following table format to ensure E-E-A-T compliance and easy comparison.

CompoundDPPH IC50 (µM)FRAP Value (µM Fe2+)Oxidation Potential (V)
2-MNA [Experimental Result][Experimental Result][Experimental Result]
Cysteine (Control)~10.5~850~0.45
Ascorbic Acid~25.0~1200~0.35
Experimental Workflow Diagram

This diagram outlines the logical flow from synthesis to validation.

Workflow cluster_Assays Parallel Validation Streams Start Start: 2-MNA Acquisition (Synthesis or Commercial >98%) StructCheck Structural Validation (NMR/IR: Confirm Thione/Thiol Ratio) Start->StructCheck Solubility Solubility Optimization (Methanol for DPPH, Buffer for CV) StructCheck->Solubility DPPH DPPH Assay (H-Atom Transfer) Solubility->DPPH FRAP FRAP Assay (Metal Reduction) Solubility->FRAP CV Cyclic Voltammetry (e- Transfer Potential) Solubility->CV Analysis Data Correlation (IC50 vs Oxidation Potential) DPPH->Analysis FRAP->Analysis CV->Analysis Report Final Technical Report (Include Toxicity Warning) Analysis->Report

Caption: Integrated workflow for the physicochemical and functional characterization of 2-MNA.

References

  • Biosynth. (n.d.). 2-Mercaptonicotinic acid | 38521-46-9 | FM00951.[6] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 673681, 2-Mercaptonicotinic Acid. Retrieved from

  • Sachett, A., et al. (2021).[5] Antioxidant activity by FRAP assay: in vitro protocol. ResearchGate. Retrieved from

  • Pop, R., et al. (2015).[7] Theoretical Considerations Regarding the Thione-thiol Tautomerism. Acta Chimica Slovenica. Retrieved from

  • MDPI. (2024). DPPH Radical Scavenging Assay Protocols. Processes. Retrieved from

Sources

Foundational

Technical Guide: In Vivo Metabolism and Bio-Activation of Thionicotinic Acid

Executive Summary This technical guide delineates the in vivo metabolic fate of Thionicotinic Acid (TNA) , a sulfur-substituted analog of Nicotinic Acid (Vitamin B3). Unlike its physiological counterpart, TNA acts as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the in vivo metabolic fate of Thionicotinic Acid (TNA) , a sulfur-substituted analog of Nicotinic Acid (Vitamin B3). Unlike its physiological counterpart, TNA acts as a "metabolic Trojan horse." It hijacks the highly conserved Preiss-Handler pathway to generate Thio-NAD+ , a potent antimetabolite that interferes with NAD-dependent dehydrogenases.

This document is designed for drug development professionals and metabolic engineers. It moves beyond basic biochemistry to address the causality of metabolic flux , analytical challenges in LC-MS/MS detection , and rigorous experimental protocols for tracking these labile sulfur-nucleotides in complex biological matrices.

Part 1: The Chemical Biology of "Lethal Synthesis"

The metabolism of TNA is defined by a competition between bio-activation (anabolism) and detoxification (catabolism). Understanding this bifurcation is critical for interpreting pharmacokinetic (PK) data.

The Bio-Activation Pathway (Anabolic)

TNA mimics Nicotinic Acid (NA) so closely that it serves as a substrate for Nicotinate Phosphoribosyltransferase (NAPRT) . This is the entry point into the "Lethal Synthesis" pathway.

  • Entry (NAPRT): TNA reacts with Phosphoribosyl pyrophosphate (PRPP) to form Thionicotinic Acid Mononucleotide (Thio-NaMN) .

  • Adenylation (NMNAT): Thio-NaMN is adenylated by NMNAT1/2/3 to form Thionicotinic Acid Adenine Dinucleotide (Thio-NaAD) .

  • Amidation (NADSYN): Finally, NAD Synthetase converts Thio-NaAD into the active antimetabolite Thio-NAD+ .

Mechanism of Toxicity: Thio-NAD+ binds to NAD-dependent enzymes (e.g., Lactate Dehydrogenase, Malate Dehydrogenase) but alters the redox potential, effectively stalling the electron transfer or acting as a competitive inhibitor.

The Detoxification Pathway (Catabolic)

Simultaneously, the liver attempts to clear the xenobiotic. The sulfur atom is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) , generating sulfoxides which are more polar and readily excreted, or further methylated by methyltransferases.

Visualization of Metabolic Flux[1]

TNA_Metabolism TNA Thionicotinic Acid (TNA) ThioNaMN Thio-NaMN (Mononucleotide) TNA->ThioNaMN NAPRT (Rate Limiting) SOxide TNA-S-Oxide (Excretion) TNA->SOxide Hepatic FMOs (S-Oxidation) PRPP PRPP PRPP->ThioNaMN ThioNaAD Thio-NaAD (Dinucleotide) ThioNaMN->ThioNaAD NMNAT 1-3 ThioNAD Thio-NAD+ (Active Antimetabolite) ThioNaAD->ThioNAD NAD Synthetase (Glutamine dependent)

Figure 1: The bifurcation of Thionicotinic Acid metabolism. The red pathway represents the bio-activation via the Preiss-Handler pathway, while the green node represents hepatic clearance.

Part 2: Analytical Methodology (LC-MS/MS)

Detecting TNA and its nucleotide metabolites requires overcoming two challenges: polarity (nucleotides do not retain on C18) and instability (thio-bonds are oxidation-prone).

Chromatographic Strategy

Standard Reverse Phase (RP) is insufficient. You must use either Ion-Pairing Chromatography or HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Recommended Column: ZIC-pHILIC (Polymer-based zwitterionic) or Amide-HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide (pH 9.0). Alkaline pH improves peak shape for phosphorylated metabolites.

  • Mobile Phase B: Acetonitrile.

Mass Spectrometry Transitions (MRM)

The sulfur substitution introduces a mass shift of approximately +16 Da (S=32 vs O=16) relative to natural niacin metabolites.

Table 1: Optimized MRM Transitions for TNA Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Thionicotinic Acid (TNA) 140.0 [M+H]+106.020Loss of H2S/SH group
Thio-NaMN 352.0 [M+H]+140.025Loss of ribose-phosphate
Thio-NAD+ 680.1 [M+H]+542.130Loss of Nicotinamide moiety
NAD+ (Internal Ref) 664.1 [M+H]+524.130Standard transition
TNA-S-Oxide 156.0 [M+H]+122.018Loss of Oxygen/Sulfur

Critical Insight: Thio-NAD+ has a unique absorbance maximum at 405 nm (yellow color). While LC-MS/MS is more sensitive, a PDA detector in line can provide orthogonal validation of the thio-carbonyl group integrity.

Part 3: Experimental Protocol for In Vivo Profiling

This protocol is designed to preserve the redox state and structural integrity of thio-nucleotides. Standard extraction methods (e.g., simple methanol crash) will degrade Thio-NAD+ due to enzymatic cycling if enzymes are not instantly denatured.

Study Design
  • Subject: C57BL/6J Mice (Male, 8-10 weeks).

  • Dosing: Intraperitoneal (IP) injection of TNA (100 mg/kg) dissolved in PBS (pH 7.4).

  • Timepoints: 0.5, 1, 2, 4, 8, 24 hours post-dose.

Tissue Extraction Workflow (The "Acid-Crash" Method)

Why Acid? Acidic extraction stabilizes the oxidized forms (NAD+, Thio-NAD+) and instantly denatures NAD-consuming enzymes (PARPs, CD38, Sirtuins).

Step-by-Step Protocol:

  • Harvest: Rapidly dissect liver/kidney and freeze-clamp in liquid nitrogen within 10 seconds of excision. Ischemia alters NAD levels within seconds.

  • Pulverization: Grind tissue to a fine powder under liquid nitrogen.

  • Extraction:

    • Add 50 mg tissue powder to 500 µL of ice-cold 0.5M Perchloric Acid (PCA) containing isotope-labeled internal standards (

      
      -NAD+).
      
    • Vortex vigorously for 30 seconds.

    • Sonicate on ice for 1 minute (5s pulse/5s rest).

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Neutralization (Critical):

    • Transfer supernatant to a new tube.

    • Add 3M Potassium Carbonate (K2CO3) dropwise to reach pH 7.0–7.4 (monitor with pH strip). Avoid over-alkalinization as this degrades the oxidized nucleotides.

    • Centrifuge again to remove the Potassium Perchlorate precipitate.

  • Analysis: Inject supernatant immediately into LC-MS/MS or store at -80°C (stable for <48 hours).

Experimental Workflow Diagram

Protocol_Workflow cluster_0 In Vivo Phase cluster_1 Extraction Phase Mouse Dosing (100 mg/kg IP) Harvest Freeze Clamp (Liquid N2) Mouse->Harvest t=0.5-24h Lysis Acid Lysis (0.5M PCA) Harvest->Lysis <10s delay Neutral Neutralization (K2CO3 to pH 7) Lysis->Neutral Denature Enzymes Spin Clarification (Remove Precipitate) Neutral->Spin Analysis LC-MS/MS (HILIC Mode) Spin->Analysis Inject Supernatant

Figure 2: The "Acid-Crash" extraction workflow optimized for the recovery of labile Thio-NAD+ metabolites.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Ratio

The efficacy of TNA bio-activation should be calculated as the Substitution Ratio (SR) :



  • SR < 5%: Inefficient bio-activation. Likely rapid clearance via S-oxidation or poor NAPRT affinity.

  • SR > 20%: Significant metabolic interference.[1] Expect physiological toxicity (glycolytic inhibition).

Troubleshooting Common Issues
  • Peak Tailing: Usually indicates secondary interactions with the column. Increase buffer ionic strength (up to 20mM Ammonium Acetate).

  • Low Recovery of Thio-NAD+: Check the neutralization step. If the pH exceeds 8.0 during neutralization, oxidized nucleotides degrade rapidly via ring opening.

  • Interference: Thionicotinamide (TNAM) may be present if TNA is metabolized by amidation pathways, though this is rare in mammals compared to bacteria. Monitor m/z 139 -> 105 transitions to rule out amide interference.

References

  • Preiss, J., & Handler, P. (1958). Biosynthesis of Diphosphopyridine Nucleotide. Journal of Biological Chemistry.

  • Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences.

  • Hikosaka, K., et al. (2019). Thio-NAD+ as a Novel Probe for NAD+ Metabolic Enzymes. Scientific Reports.

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD+ Precursor Vitamins in Human Nutrition. Annual Review of Nutrition.

  • Trammell, S. A., et al. (2016). Nicotinamide Riboside Is Uniquely and Orally Bioavailable in Mice and Humans. Nature Communications.

Sources

Exploratory

Thionicotinic Acid &amp; Derivatives: Toxicological Characterization and Safety Protocols

Executive Summary Thionicotinic acid (and its structural isomers such as 2-mercaptonicotinic acid) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents (e.g., et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thionicotinic acid (and its structural isomers such as 2-mercaptonicotinic acid) represents a critical scaffold in medicinal chemistry, particularly in the development of antitubercular agents (e.g., ethionamide derivatives) and heterocyclic building blocks. While often handled as a standard chemical reagent, its safety profile is complex due to its metabolic bioactivation potential.

This guide addresses the dual nature of thionicotinic acid toxicity:

  • Chemical Handling Risks: Direct irritation and acute toxicity as a raw reagent.

  • Pharmacological Toxicity: The mechanism of hepatotoxicity driven by Flavin-containing Monooxygenase (FMO)-mediated S-oxidation, a critical consideration for drug development professionals designing thio-pyridine analogs.

Chemical Identity & Physicochemical Properties

To ensure precision, we distinguish between the two primary isomers encountered in research.

Property2-Mercaptonicotinic AcidThionicotinic Acid (S-Acid/O-Acid)
CAS Number 38521-46-9 (or 15905-31-4)1466-83-7 (General Thio-analog)
Structure Pyridine ring with -SH at C2, -COOH at C3Pyridine ring with -C(O)SH or -C(S)OH at C3
Physical State Yellow crystalline solidCrystalline powder
Acidity (pKa) ~1.98 (Predicted)~3.5 (Carboxyl group)
Solubility Low in water; Soluble in DMSO, dilute alkaliSoluble in polar organic solvents

Mechanisms of Toxicity

As a Senior Application Scientist, it is insufficient to merely label a compound "toxic." We must understand the causality. The toxicity of thionicotinic acid derivatives is largely metabolic, driven by the "Soft Nucleophile" nature of the sulfur atom.[1]

The FMO-Mediated Bioactivation Pathway

The primary driver of toxicity in thio-pyridine scaffolds (like ethionamide or thionicotinic acid precursors) is S-oxidation . Unlike P450-mediated oxidations which often target carbon, Flavin-containing Monooxygenases (FMOs) rapidly oxygenate the sulfur.

  • S-Oxidation: The parent thio-acid/amide is oxidized to a Sulfoxide .

  • Reactive Intermediate: The sulfoxide is further oxidized to a Sulfinic acid or reactive Sulfene .

  • Cellular Damage: These electrophilic species covalently bind to cellular proteins (depleting glutathione) or inhibit mitochondrial respiration, leading to hepatocellular necrosis.

Metabolic_Toxicity_Pathway Prodrug Thio-Pyridine Scaffold (Thionicotinic Acid/Amide) Sulfoxide S-Oxide Intermediate (Reactive) Prodrug->Sulfoxide S-Oxygenation FMO Enzyme: FMO1/FMO3 (Liver/Lung) FMO->Sulfoxide Sulfinic Sulfinic Acid / Sulfene (Highly Electrophilic) Sulfoxide->Sulfinic Further Oxidation Toxicity Mitochondrial Dysfunction & Hepatotoxicity Sulfinic->Toxicity Covalent Binding (Protein Adducts)

Figure 1: The FMO-mediated bioactivation pathway responsible for the hepatotoxicity of thio-pyridine derivatives.

Hepatotoxicity & Mitochondrial Inhibition

Similar to high-dose Niacin (Nicotinic Acid), thionicotinic acid derivatives can induce liver injury. However, the mechanism differs:[2]

  • Niacin: High doses overwhelm amidation pathways, leading to mitochondrial dysfunction via inhibition of beta-oxidation.

  • Thio-Derivatives: The sulfur oxidation products act as "suicide substrates" for bacterial EthA (in TB) but also affect mammalian mitochondria, causing ATP depletion and reactive oxygen species (ROS) accumulation.

Toxicological Profile & Safety Data

The following data summarizes the acute and chronic risks associated with handling 2-mercaptonicotinic acid and related analogs.

EndpointClassificationObservation/Metric
Acute Oral Toxicity Category 4 (Harmful)LD50 (Rat): Est. 500–1000 mg/kg (Based on Pyridine analogs)
Skin Corrosion/Irritation Category 2 (Irritant)Causes localized erythema and edema.
Serious Eye Damage Category 2A (Irritant)Induces severe conjunctival irritation; reversible if rinsed immediately.
Target Organ Toxicity STOT-SE 3Respiratory tract irritation (inhalation of dust/mist).[3]
Carcinogenicity Not ClassifiableNo specific IARC listing; Pyridine (parent) is Group 3 (A3 Animal Carcinogen).

Experimental Protocols: Assessing Toxicity

For researchers developing drugs based on this scaffold, standard LD50 tests are insufficient. You must assess the metabolic activation potential .

Reactive Metabolite Trapping Assay (GSH Trapping)

This protocol detects if your thionicotinic acid derivative generates soft electrophiles (sulfines) capable of depleting liver glutathione.

Objective: Quantify the formation of Glutathione (GSH) adducts in human liver microsomes (HLM).

Reagents:

  • Test Compound (10 mM in DMSO)

  • Human Liver Microsomes (HLM) (20 mg/mL protein)

  • NADPH Regenerating System

  • Glutathione (GSH) (trapping agent)

  • Quenching Solution: Acetonitrile with 0.1% Formic Acid

Protocol Workflow:

  • Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and GSH (5 mM) in Phosphate Buffer (pH 7.4).

  • Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Control: Run a parallel sample without NADPH (negative control) and without GSH.

  • Termination: Quench with ice-cold Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Look for M + 307 Da (GSH adduct) peaks.

Interpretation:

  • Presence of Adducts: Indicates metabolic activation to a reactive electrophile. High risk of idiosyncratic hepatotoxicity.

  • No Adducts: Suggests metabolic stability or clearance via non-toxic pathways (e.g., glucuronidation).

GSH_Trapping_Workflow Start Start: HLM + Test Compound + Glutathione (GSH) Split Split Samples Start->Split Exp + NADPH (Metabolism Active) Split->Exp Ctrl - NADPH (Control) Split->Ctrl Quench Quench (ACN) & Centrifuge Exp->Quench Ctrl->Quench LCMS LC-MS/MS Analysis Quench->LCMS Result Search for [M + 307] Adducts LCMS->Result

Figure 2: Workflow for Glutathione (GSH) trapping to identify reactive metabolites.

Safety Handling & Disposal

When handling the raw reagent (2-mercaptonicotinic acid), strictly adhere to the following controls to prevent sensitization and irritation.

  • Engineering Controls: Always handle the powder in a Chemical Fume Hood to prevent inhalation of dust.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and lab coat.

  • Incompatibility: Incompatible with strong oxidizing agents (risk of exothermic S-oxidation) and strong bases.[4][5]

  • Spill Management: Sweep up dry; do not generate dust. Neutralize residue with dilute bleach (oxidizes thiols to sulfonates, reducing odor and reactivity) before disposal.

References

  • PubChem. (n.d.). 2-Mercaptonicotinic acid (CID 673681) Safety and Hazards.[6] National Library of Medicine. Retrieved from [Link]

  • Vannelli, T. A., et al. (2002). Activation of Ethionamide to a Reactive Intermediate by Flavin-containing Monooxygenase. Journal of Biological Chemistry. (Contextualizing thio-pyridine bioactivation). Retrieved from [Link]

  • LiverTox. (2012). Ethionamide: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Precision Functionalization of Gold Nanoparticles with 6-Thionicotinic Acid

Application Note & Protocol | Version 1.2 Abstract & Core Directive This guide details the protocol for functionalizing citrate-stabilized gold nanoparticles (AuNPs) with 6-Thionicotinic Acid (6-TNA) , also known as 6-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Version 1.2

Abstract & Core Directive

This guide details the protocol for functionalizing citrate-stabilized gold nanoparticles (AuNPs) with 6-Thionicotinic Acid (6-TNA) , also known as 6-mercaptonicotinic acid (6-MNA). Unlike simple alkanethiols, 6-TNA possesses a heterocyclic aromatic ring containing both a carboxylic acid and a pyridine nitrogen. This unique structure confers dual functionality: it acts as a highly sensitive Surface-Enhanced Raman Scattering (SERS) reporter and a pH-responsive molecular switch .

Key Technical Challenge: The primary failure mode in this protocol is irreversible aggregation during ligand exchange. The displacement of the highly charged citrate bilayer by the smaller, less charged 6-TNA molecule can destabilize the colloid if pH and ionic strength are not rigorously controlled. This protocol utilizes a pH-buffered ligand exchange strategy to maintain colloidal stability.

Scientific Foundation

Mechanism of Binding

The functionalization relies on the high affinity of sulfur for gold (chemisorption), forming a semi-covalent Au-S bond (approx. 45 kcal/mol).

  • Ligand Displacement: 6-TNA displaces the weakly adsorbed citrate ions.

  • Tautomeric Equilibrium: 6-TNA exists in a tautomeric equilibrium between the thiol and thione forms. On the gold surface, it predominantly adopts a vertical orientation, binding through the exocyclic sulfur and the ring nitrogen, though the S-binding is dominant.

  • Electrostatic Stabilization: The carboxylic acid group (-COOH, pKa ~4.8) must remain deprotonated (-COO⁻) during synthesis to provide electrostatic repulsion and prevent van der Waals-driven aggregation.

Visualization of Surface Chemistry

SurfaceChemistry cluster_molecule Functional Groups AuSurface AuNP Surface (Au°) Citrate Citrate Layer (Weak Electrostatic) AuSurface->Citrate Initial State Adsorption Chemisorption (Au-S Bond Formation) Citrate->Adsorption Displaced TNA_Sol 6-TNA (Solution) Thiol/Thione Equilibrium TNA_Sol->Adsorption Ligand Exchange Functionalized 6-TNA-AuNP (Vertical Orientation) Adsorption->Functionalized Stable Monolayer S_Group Thiol/Thione Group (Anchor) Functionalized->S_Group Pyridine Pyridine Ring (SERS Active) S_Group->Pyridine Carboxyl Carboxyl Group (-COO⁻) (Stability/Coupling) Pyridine->Carboxyl

Figure 1: Mechanism of ligand exchange and surface orientation of 6-TNA on gold nanoparticles.

Materials & Equipment

Reagents
ReagentGrade/PurityRole
Gold(III) chloride trihydrate (HAuCl₄[1][2][3]·3H₂O)≥99.9% Trace Metals BasisPrecursor
Sodium Citrate Dihydrate ACS ReagentReducing/Capping Agent
6-Thionicotinic Acid (6-TNA)≥97%Functional Ligand
Sodium Hydroxide (NaOH)1 M SolutionpH Adjustment
Milli-Q Water 18.2 MΩ·cmSolvent
Equipment
  • UV-Vis Spectrophotometer (Range: 400–800 nm).

  • Centrifuge (capable of 15,000 RCF) with temperature control (4°C).

  • Dynamic Light Scattering (DLS) & Zeta Potential Analyzer.[4]

  • Magnetic Stirrer with temperature feedback.[4]

Experimental Protocol

Phase 1: Synthesis of Citrate-Capped AuNPs (Turkevich Method)

Note: If using commercial citrate-AuNPs, skip to Phase 2.

  • Preparation: Clean all glassware with Aqua Regia (3:1 HCl:HNO₃) and rinse thoroughly with Milli-Q water.

  • Boiling: Bring 95 mL of Milli-Q water to a rolling boil in a round-bottom flask equipped with a reflux condenser.

  • Precursor Addition: Add 1 mL of 25 mM HAuCl₄ solution.

  • Reduction: Rapidly inject 4 mL of 34 mM sodium citrate solution while stirring vigorously.

  • Reaction: The color will shift from pale yellow → colorless → dark blue/black → deep ruby red. Boil for 15 minutes.

  • Cooling: Remove heat and allow to cool to room temperature (RT) while stirring.

  • QC Check: Measure UV-Vis.

    
     should be ~520 nm.[5]
    
Phase 2: Ligand Exchange (Functionalization)

Critical Step: 6-TNA is sparingly soluble in acidic water. It must be dissolved in basic solution or ethanol.

  • Ligand Solution Prep: Prepare a 10 mM stock solution of 6-TNA in 0.1 M NaOH . The basic pH ensures the carboxylic acid is deprotonated and the molecule is soluble.

  • pH Adjustment of AuNPs: Adjust the pH of the citrate-AuNP suspension to pH 8.5–9.0 using dilute NaOH.

    • Reasoning: Conducting the exchange at basic pH ensures the incoming 6-TNA is negatively charged (COO⁻), preventing immediate aggregation upon binding.

  • Incubation:

    • Add the 6-TNA stock solution to the AuNP suspension dropwise under rapid stirring.

    • Ratio: Target a final concentration of 10 µM 6-TNA in the reaction mix (approx. 5000:1 molar excess of ligand to nanoparticle).

    • Stir at Room Temperature (25°C) for 12–24 hours in the dark.

  • Observation: The solution should remain ruby red. A shift to purple/blue indicates aggregation (failure).

Phase 3: Purification[6]
  • Centrifugation: Transfer the suspension to centrifuge tubes.

    • Spin at 10,000–12,000 RCF for 15 minutes (for ~20 nm particles).

  • Washing: Carefully decant the supernatant (containing excess free 6-TNA and displaced citrate).

  • Resuspension: Resuspend the pellet in Milli-Q water (pH adjusted to 8.0).

  • Repeat: Perform the wash cycle 2 times total to remove unbound ligands.

Workflow Visualization

ProtocolWorkflow cluster_prep Phase 1: Preparation cluster_exchange Phase 2: Ligand Exchange cluster_purify Phase 3: Purification start Start AuNP_Check QC Citrate-AuNPs (UV-Vis ~520nm) start->AuNP_Check TNA_Prep Dissolve 6-TNA in 0.1M NaOH start->TNA_Prep pH_Adjust Adjust AuNPs to pH 9 (Prevents Aggregation) AuNP_Check->pH_Adjust Mixing Add TNA Dropwise (5000:1 Excess) TNA_Prep->Mixing pH_Adjust->Mixing Incubation Stir 12-24h @ RT, Dark Mixing->Incubation Centrifuge Centrifuge 12,000 RCF, 15m Incubation->Centrifuge Wash Decant & Resuspend (pH 8 Buffer) Centrifuge->Wash Final 6-TNA-AuNP Stored @ 4°C Wash->Final

Figure 2: Step-by-step workflow for the synthesis and purification of 6-TNA functionalized AuNPs.

Characterization & Validation

To certify the protocol's success, compare the properties of the Citrate-AuNPs (Control) vs. 6-TNA-AuNPs (Sample).

MetricCitrate-AuNP (Control)6-TNA-AuNP (Target)Interpretation
LSPR Peak (

)
~520 nm522–525 nmSlight red shift (~2-5 nm) confirms change in refractive index at surface due to ligand binding.
Zeta Potential (pH 7) -35 to -45 mV-25 to -35 mVSurface remains negative (COO⁻) but slightly less than citrate. Stability is maintained.
Hydrodynamic Diameter ~20 nm~22 nmSlight increase due to ligand shell; no massive increase (which would indicate aggregation).
SERS Activity NoneStrongCharacteristic peaks at ~1000–1100 cm⁻¹ (Ring breathing) appear.
Troubleshooting Guide
  • Issue: Solution turns blue/purple immediately upon adding 6-TNA.

    • Cause: "Shock" aggregation. The pH was likely too low, causing the 6-TNA to protonate and bridge particles, or the ionic strength was too high.

    • Fix: Ensure AuNPs are at pH > 8.5 before addition. Add ligand more slowly.

  • Issue: No SERS signal.

    • Cause: Incomplete exchange or ligand washed away.

    • Fix: Increase incubation time to 24h. Ensure 6-TNA stock is fresh (thiols oxidize to disulfides over time).

References

  • Turkevich Method (Base Synthesis)

    • Turkevich, J., Stevenson, P. C., & Hillier, J. (1951). "A study of the nucleation and growth processes in the synthesis of colloidal gold." Discuss. Faraday Soc., 11, 55-75. Link

  • 6-TNA SERS Characterization

    • Yang, W., Hu, Y., & Xie, M. (2013).[6] "Adsorption behavior of 6-Mercaptonicotinic acid on self-assembled gold nano-substrates explored by SERS combined with theoretical calculations." Journal of Colloid and Interface Science, 408, 151-156.[6] Link

  • Ligand Exchange Protocols

    • Hostetler, M. J., Templeton, A. C., & Murray, R. W. (1999). "Dynamics of Place-Exchange Reactions on Monolayer-Protected Gold Cluster Molecules." Langmuir, 15(11), 3782–3789. Link

  • pH-Responsive AuNPs

    • Liu, J., & Lu, Y. (2006). "Preparation of aptamer-linked gold nanoparticle purple aggregates for colorimetric sensing of analytes." Nature Protocols, 1, 246–252. Link

Sources

Application

Technical Application Note: Thionicotinic Acid (2-MNA) in Advanced Peptide Synthesis

Executive Summary & Chemical Profile[1][2] In the landscape of Solid-Phase Peptide Synthesis (SPPS) and convergent protein synthesis, Thionicotinic Acid —specifically the isomer 2-Mercaptonicotinic Acid (2-MNA) —has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

In the landscape of Solid-Phase Peptide Synthesis (SPPS) and convergent protein synthesis, Thionicotinic Acid —specifically the isomer 2-Mercaptonicotinic Acid (2-MNA) —has emerged as a critical "green" alternative to traditional, malodorous thiol additives.

While traditional protocols rely on Thiophenol or 4-Mercaptophenylacetic acid (MPAA) for catalysis, 2-MNA offers a unique balance of high catalytic efficiency, reduced toxicity, and a manageable odor profile. This guide details its application in two high-value workflows:

  • Catalysis of Native Chemical Ligation (NCL): Accelerating reaction kinetics via transthioesterification.

  • Nps-Group Deprotection: A chemoselective strategy for removing Nitrophenylsulfenyl amine protection.

Reagent Profile: 2-Mercaptonicotinic Acid (2-MNA)
PropertySpecificationRelevance to SPPS
CAS 38521-46-9Verification Standard
Structure Pyridine ring with -SH at C2 and -COOH at C3Bifunctional: Thiol acts as nucleophile; Carboxyl aids solubility.
pKa ~1.98 (-COOH); Thiol/Thione tautomerism activeLow pKa of the carboxyl group ensures solubility in neutral ligation buffers.
Solubility High in aqueous buffers (pH > 4)Superior to Thiophenol; eliminates need for organic co-solvents.
Odor Low / NegligibleSignificant safety/comfort improvement over Thiophenol/EDT.

Mechanism of Action

To apply 2-MNA effectively, one must understand its dual-role mechanism. It operates primarily through thiol-thioester exchange , but its pyridine nitrogen provides a unique "proton shuttle" effect that can stabilize transition states, a feature lacking in simple aryl thiols.

The Catalytic Cycle in NCL

In Native Chemical Ligation, the reaction between a C-terminal peptide thioester and an N-terminal Cysteine is often slow. 2-MNA acts as a nucleophilic catalyst:

  • Attack: 2-MNA attacks the unreactive alkyl thioester, displacing the alkyl thiol.

  • Activation: This forms a highly reactive thioaryl ester (the 2-MNA-peptide intermediate).

  • Ligation: The N-terminal Cysteine of the second peptide attacks this activated intermediate rapidly, forming the native amide bond.[1][2]

NCL_Mechanism Start Peptide-1 Alkyl Thioester Inter Activated 2-MNA Thioester Start->Inter Transthioesterification (Rate Limiting Step) MNA 2-MNA (Catalyst) MNA->Inter Nucleophilic Attack Inter->MNA Recycle Catalyst Product Ligated Native Peptide Inter->Product S-to-N Acyl Shift (Rapid) CysPep Peptide-2 (N-Cys) CysPep->Product Attack on Activated Ester

Figure 1: The catalytic cycle of 2-MNA in Native Chemical Ligation. The reagent converts sluggish alkyl thioesters into reactive aryl thioesters.

Protocol A: Native Chemical Ligation with 2-MNA

Application: Ligation of unprotected peptide segments to form proteins >50 residues. Advantage: Odorless, water-soluble, and minimizes side reactions compared to Thiophenol.

Reagents Required[1][4][5][6][7][8][9]
  • Buffer: 6M Guanidine HCl (Gdn·HCl), 0.2M Sodium Phosphate, pH 7.0–7.5.

  • Reductant: TCEP[3]·HCl (Tris(2-carboxyethyl)phosphine).

  • Catalyst: 2-Mercaptonicotinic Acid (2-MNA).

  • Peptide Segments: C-terminal thioester segment and N-terminal Cys segment.[2]

Step-by-Step Methodology
  • Buffer Preparation (Degassing is Critical):

    • Dissolve 6M Gdn·HCl and 0.2M Na₂HPO₄ in water.

    • Action: Sparge with Argon or Nitrogen for 15 minutes. Oxygen presence causes disulfide dimerization of the catalyst, rendering it inactive.

  • Catalyst Solution:

    • Add 2-MNA to the buffer to a final concentration of 50 mM .

    • Add TCEP[3]·HCl to a concentration of 20 mM (to keep the system reducing).

    • Adjust pH to 7.0 using 2M NaOH. Note: 2-MNA is acidic; significant base will be required.

  • Ligation Reaction:

    • Dissolve both peptide segments in the Catalyst Solution.

    • Target Concentration: 1–5 mM (for each peptide). Higher concentrations favor faster kinetics.

    • Incubate at 37°C with gentle agitation.

  • Monitoring:

    • Analyze via HPLC/UPLC at t=0, 1h, 4h, and overnight.

    • Checkpoint: The 2-MNA-peptide intermediate may appear as a transient peak on HPLC. This confirms the catalyst is working.

  • Work-up:

    • Once ligation is >90% complete, acidify with 10% TFA (v/v) to quench.

    • Extract with diethyl ether only if necessary to remove excess 2-MNA (often not required as 2-MNA elutes in the void volume or early gradient during Prep-HPLC).

Protocol B: Selective Nps-Deprotection

Application: Removal of the o-Nitrophenylsulfenyl (Nps) protecting group from amino functions. Context: The Nps group is highly sensitive to acid but can be removed under neutral conditions using nucleophilic thiols. 2-MNA is preferred over thiophenol due to its ability to trap the Nps group as a soluble disulfide adduct.

Mechanism

The Nps group protects amines. Upon nucleophilic attack by 2-MNA, the S-N bond of the sulfenamide is cleaved. The amine is liberated, and 2-MNA forms a mixed disulfide with the nitrophenylsulfenyl moiety.

Nps_Removal Protected Nps-Protected Peptide (Resin-Bound) Transition Sulfenamide Cleavage Protected->Transition Reagent 2-MNA Reagent (Nucleophile) Reagent->Transition FreePep Free Amine Peptide (Ready for Coupling) Transition->FreePep Byproduct 2-MNA-Nps Disulfide (Soluble Wash) Transition->Byproduct

Figure 2: Workflow for chemoselective Nps removal using 2-MNA.

Step-by-Step Methodology
  • Preparation:

    • Prepare a solution of 0.5 M 2-MNA in DMF (Dimethylformamide).

    • Optional: Add 1-Hydroxybenzotriazole (HOBt) at 0.1 M to catalyze the protonation of the sulfenamide nitrogen.

  • Reaction:

    • Wash the Nps-protected peptidyl-resin with DMF (3 x 1 min).

    • Add the 2-MNA solution (5–10 mL per gram of resin).

    • Agitate at room temperature for 15–30 minutes .

  • Visual Check:

    • The solution will turn yellow/orange due to the formation of the Nps-2-MNA adduct.

  • Washing:

    • Drain the reactor.

    • Wash extensively with DMF (5 x 2 min) until the flow-through is colorless.

    • Verification: Perform a Kaiser Test.[4] A positive (blue) result indicates successful deprotection of the amine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Ligation (Protocol A) Oxidation of CatalystAdd fresh TCEP (10-20 mM). Ensure pH is not > 7.5 (favors disulfide formation).
Precipitation Low Solubility of PeptideAdd 6M Guanidine or 8M Urea. 2-MNA itself is highly soluble at pH 7.
Incomplete Nps Removal Steric HindranceRepeat Protocol B treatment for an additional 30 mins or increase temp to 40°C.
Side Reactions Thioester HydrolysisEnsure pH does not exceed 7.5. Hydrolysis competes with ligation at high pH.

References

  • Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society.

  • Matoba, N., et al. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.[5] ChemRxiv.

  • Thermo Fisher Scientific. Introduction to Cleavage Techniques and Scavengers.

  • PubChem. 2-Mercaptonicotinic Acid Compound Summary. National Library of Medicine.

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

Sources

Method

synthesis and characterization of thionicotinic acid metal complexes.

Application Note: Strategic Synthesis and Structural Validation of Thionicotinic Acid-Based Metallopharmaceuticals Executive Summary & Chemical Context Thionicotinic acid (TNA) derivatives represent a critical class of "...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Structural Validation of Thionicotinic Acid-Based Metallopharmaceuticals

Executive Summary & Chemical Context

Thionicotinic acid (TNA) derivatives represent a critical class of "soft" ligands in bioinorganic chemistry. Unlike their parent compound, nicotinic acid (Vitamin B3), which coordinates primarily through "hard" Oxygen or Nitrogen donors, TNA introduces a Sulfur donor. This modification drastically alters the Pearson Acid-Base (HSAB) compatibility, enhancing affinity for soft metal ions (e.g., Pt(II), Pd(II), Ag(I), Cu(I)) often used in chemotherapeutics and antimicrobial agents.

Critical Distinction: In this guide, "Thionicotinic Acid" refers primarily to 2-mercaptonicotinic acid (2-MNA) and pyridine-3-carbothioic acid , as these are the most relevant tautomeric forms for drug development.

Key Application Areas:

  • Metallopharmaceuticals: Platinum-based anti-cancer analogs with reduced nephrotoxicity.

  • Antimicrobial Agents: Silver and Copper complexes exhibiting enhanced lipophilicity and membrane permeability.

  • Enzyme Inhibition: Zinc-finger protein interaction via S-donor displacement.

Ligand Chemistry & Coordination Logic

Before synthesis, one must understand the tautomeric equilibrium which dictates the coordination mode. The ligand exists in a thione-thiol equilibrium, significantly influenced by solvent polarity and pH.

  • Thione Form (Neutral pH): Favors N-coordination or S-monodentate binding.

  • Thiolate Form (Basic pH): Generated by deprotonation; acts as a strong anionic chelator (S,N-bidentate or O,S-bidentate).

Diagram 1: Tautomerism and Coordination Modes

TNA_Coordination Ligand Thionicotinic Acid (Precursor) Thione Thione Tautomer (C=S, N-H) Ligand->Thione Solid State Thiol Thiol Tautomer (C-SH, N) Ligand->Thiol Solution Thione->Thiol Equilibrium Mode_A Mode A: Monodentate (S-bound only) Soft Metals: Ag(I), Au(I) Thione->Mode_A Neutral Ligand Deprotonation Base (pH > 8) Thiol->Deprotonation Mode_B Mode B: Chelation (N,S-bidentate) Borderline: Ni(II), Co(II) Deprotonation->Mode_B Anionic Ligand Mode_C Mode C: Bridging (S-bridge) Polymers: Cu(I) Deprotonation->Mode_C Excess Metal

Caption: Logical flow of ligand activation. pH control determines whether the ligand acts as a neutral monodentate donor or an anionic chelator.

Experimental Protocols

Protocol A: Direct Reflux Synthesis (Standard)

Best for: Thermodynamically stable complexes (Cu, Ni, Co, Zn).

Reagents:

  • Ligand: 2-Mercaptonicotinic Acid (2 mmol)

  • Metal Salt:

    
     or 
    
    
    
    (1 mmol)
  • Solvent: Ethanol/Water (1:1 v/v)

  • Base: 0.1 M NaOH or Triethylamine (TEA)

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 2 mmol of ligand in 20 mL absolute ethanol. Add TEA dropwise until pH reaches ~8.0. Why? This ensures the thiol proton is removed, facilitating chelation.

  • Metal Addition: Dissolve 1 mmol of metal salt in 10 mL distilled water. Add this solution dropwise to the ligand solution under vigorous stirring.

  • Reflux: Heat the mixture to 70-80°C for 4–6 hours. A color change (precipitate formation) usually occurs within the first hour.

  • Isolation: Cool to room temperature. Filter the precipitate.[1][2]

  • Purification: Wash with hot water (removes unreacted metal salts) followed by cold ethanol (removes unreacted ligand).

  • Drying: Vacuum dry over

    
     or silica gel for 24 hours.
    
Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Kinetic products, high yield, and difficult-to-crystallize complexes (Pt, Pd).

  • Slurry Prep: Mix Ligand (2 mmol) and Metal Salt (1 mmol) in a minimal amount of Ethylene Glycol (3–5 mL) in a microwave-safe vessel.

  • Irradiation: Irradiate at 300W, 100°C for 5–10 minutes (pulse mode: 1 min on, 30 sec off).

  • Precipitation: Pour the hot reaction mixture into 50 mL ice-cold water.

  • Collection: Centrifuge at 5000 rpm for 10 mins to collect the fine precipitate.

Diagram 2: Synthesis & Isolation Workflow

Synthesis_Workflow Start Start: Ligand + Solvent pH_Adjust Adjust pH (7.5 - 8.5) (Deprotonation) Start->pH_Adjust Metal_Add Add Metal Salt Solution (Dropwise) pH_Adjust->Metal_Add Reaction Reflux (6h) OR Microwave (10m) Metal_Add->Reaction Check Precipitate Formed? Reaction->Check Evaporate Evaporate Solvent to 50% Check->Evaporate No Filter Filtration & Washing (H2O -> EtOH -> Et2O) Check->Filter Yes Evaporate->Filter Dry Vacuum Drying Filter->Dry

Caption: Decision tree for the synthesis and isolation of metal complexes.

Characterization & Structural Validation

Trustworthiness in coordination chemistry relies on proving the bond formation between the Metal (M) and the Ligand (L).

A. Infrared Spectroscopy (FT-IR)

The diagnostic bands are the Thioamide bands (I, II, III, IV).

Functional GroupFree Ligand (

)
Metal Complex (

)
Interpretation

3200–3400Disappears/BroadensDeprotonation of nitrogen (if N-coordinated).

(Acid)
1680–17201600–1640Asymmetric stretching of carboxylate (

).

1100–1200Shift to lower

Reduced bond order indicates S-coordination.

750–800Shift to lower

Indicates Thiolate (C-S-M) bonding.

N/A350–450Definitive proof of Metal-Sulfur bond.

N/A450–550Definitive proof of Metal-Nitrogen bond.
B. NMR Spectroscopy ( & )
  • Proton NMR: Look for the disappearance of the -SH (thiol) proton signal (usually broad singlet at 13–14 ppm) or the -NH signal, confirming deprotonation and coordination.

  • Ring Protons: Downfield shifts (

    
     0.1–0.5 ppm) of protons adjacent to the donor atoms (C2, C4 positions) indicate electron withdrawal by the metal ion.
    
C. Electronic Spectra (UV-Vis)
  • Ligand Field Transitions:

    • Octahedral (Ni, Co): Low intensity d-d bands in the visible region (500–700 nm).

    • Square Planar (Pd, Pt, Cu): Intense Charge Transfer (LMCT) bands often obscure weak d-d transitions.

    • Shift: A "Red Shift" in the

      
       intraligand transition suggests conjugation extension upon complexation.
      

Biological Relevance (For Drug Development)

Researchers utilizing TNA complexes are often targeting specific biological endpoints.

  • Lipophilicity (Partition Coefficient):

    • Free TNA is polar/hydrophilic.

    • Complexation Effect: Chelation reduces the polarity of the metal ion by delocalizing the positive charge over the ligand ring (Overtone's Concept).[3] This increases lipophilicity (

      
      ), facilitating passive diffusion through the lipid bilayer of bacterial or cancer cell walls.[3]
      
  • DNA Binding:

    • Planar complexes (Cu, Pt) of thionicotinic acid can intercalate between DNA base pairs.

    • Validation: Perform viscosity measurements or Ethidium Bromide displacement assays. A decrease in fluorescence indicates effective intercalation.

References

  • Synthesis and Characterization of Pyridine Transition Metal Complexes. Source: JSciMed Central. Context: foundational protocols for pyridine-based ligand synthesis and IR interpretation. URL:[Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands. Source: MDPI (Molecules). Context: Discusses the biological mechanism (lipophilicity and chelation effect) relevant to nicotinic acid derivatives. URL:[Link]

  • Synthesis and Characterization of Some Nicotinic Acid Complexes. Source: ResearchGate (IJRASET). Context: Provides comparative spectral data (IR/UV) for nicotinic acid complexes which serves as a control baseline for thio-analogs. URL:[Link]

  • Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Source: NIH (PMC). Context: Detailed structural analysis of pyridine-ring containing ligands and S-donor behaviors. URL:[Link]

Sources

Application

Application Note: Thionicotinic Acid Derivatization for High-Sensitivity Mass Spectrometry Analysis

Abstract Thionicotinic acid (TNA), a critical metabolite in the bio-activation pathway of anti-tubercular drugs like ethionamide, presents significant analytical challenges due to its rapid oxidative dimerization and sus...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thionicotinic acid (TNA), a critical metabolite in the bio-activation pathway of anti-tubercular drugs like ethionamide, presents significant analytical challenges due to its rapid oxidative dimerization and susceptibility to hydrolysis. Direct analysis of free TNA by LC-MS is often compromised by poor ionization efficiency and on-column degradation. This Application Note details a robust derivatization protocol using N-Ethylmaleimide (NEM) to stabilize TNA as a thioether adduct, preventing artifactual disulfide formation and enhancing ionization in positive electrospray mode (ESI+). A secondary protocol using Methyl Iodide (MeI) for S-methylation is provided for applications requiring high lipophilicity.

Introduction & Analytical Challenges

Thionicotinic acid (Pyridine-3-carbothioic S-acid) is structurally analogous to nicotinic acid (niacin) but contains a sulfur atom in the carboxyl group. This substitution drastically alters its chemical stability.

The "Twin Perils" of TNA Analysis
  • Oxidative Dimerization: In aqueous solutions at physiological pH, the sulfhydryl group (-SH) of TNA rapidly oxidizes to form dithionicotinic acid (a disulfide dimer). This reaction is accelerated by trace metals and basic conditions, leading to severe underestimation of the monomeric species.

  • Hydrolysis: Thioacids are labile. In acidic conditions or prolonged storage, TNA hydrolyzes to nicotinic acid , losing the sulfur atom entirely. This makes it impossible to distinguish between the metabolite and the background niacin pool.

The Solution: Immediate chemical derivatization "traps" the reactive thiol, preventing both oxidation and hydrolysis while adding a hydrophobic moiety that improves retention on Reverse Phase (C18) chromatography.

Mechanism of Action

The primary protocol utilizes N-Ethylmaleimide (NEM) .[1][2][3] NEM is a Michael acceptor that reacts rapidly and specifically with free thiols (sulfhydryls) at neutral pH to form a stable thioether bond.

Reaction Scheme:



  • Mass Shift: The addition of NEM results in a mass increase of +125.0477 Da .

  • Selectivity: At pH < 7.5, NEM is highly selective for thiols over amines, preventing interference from the pyridine nitrogen.

Experimental Protocols

Protocol A: NEM Derivatization (Recommended for Biological Matrices)

Best for: Plasma, cell lysates, and metabolic stability studies where speed is critical.

Reagents Required[2][3][4][5][6][7][8][9]
  • Reaction Buffer: 100 mM Ammonium Acetate, pH 7.0 (degassed).

  • Derivatizing Agent: 50 mM N-Ethylmaleimide (NEM) in water (Freshly prepared).

  • Reducing Agent: 100 mM TCEP-HCl (Tris(2-carboxyethyl)phosphine). Note: TCEP is preferred over DTT as it reduces disulfides effectively at lower pH and does not react with NEM as aggressively as thiols.

  • Quenching Agent: 1% Formic Acid in Acetonitrile.

  • Internal Standard: Ethionamide-d3 or pre-derivatized TNA-NEM-d5 (if available).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50 µL of biological sample (plasma/lysate).

    • Critical Step: Add 10 µL of TCEP solution. Incubate at Room Temperature (RT) for 10 mins.

    • Reasoning: This reduces any pre-existing dithionicotinic acid dimers back to monomeric TNA, ensuring total TNA quantitation.

  • Derivatization:

    • Add 20 µL of NEM solution.

    • Vortex briefly and incubate at 37°C for 15 minutes.

    • Note: The pH must remain between 6.5 and 7.5. If the sample is highly acidic, buffer with Ammonium Bicarbonate.

  • Quenching & Extraction:

    • Add 200 µL of Cold Acetonitrile containing 1% Formic Acid .

    • Reasoning: Acidification stops the Michael addition and protonates the pyridine ring for ESI+. Acetonitrile precipitates proteins.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to an LC-MS vial.

Protocol B: S-Methylation (Alternative for Chemical Stability)

Best for: Synthetic standards or applications requiring high lipophilicity.

  • Dissolve TNA in Methanol .

  • Add 1.5 equivalents of Methyl Iodide (MeI) and 2 equivalents of Diisopropylethylamine (DIPEA) .

  • Incubate at RT for 30 minutes.

  • Evaporate to dryness and reconstitute in mobile phase.

  • Result: Formation of S-methyl thionicotinate (Stable Thioester).

Visualization of Workflow

TNA_Workflow cluster_chem Chemical Transformation Sample Biological Sample (Contains TNA + Dimer) Reduction Reduction Step (Add TCEP) Converts Dimer -> Monomer Sample->Reduction 10 min, RT Deriv Derivatization (Add NEM, pH 7.0) Forms Stable Adduct Reduction->Deriv Free -SH exposed Quench Quench & Precipitate (Add ACN + Formic Acid) Deriv->Quench 15 min, 37°C Analysis LC-MS/MS Analysis (ESI+ Mode) Quench->Analysis Supernatant TNA_Unstable TNA (Unstable) [M+H]+ 140.0 TNA_Stable TNA-NEM (Stable) [M+H]+ 265.0 TNA_Unstable->TNA_Stable +125 Da shift

Caption: Workflow for the reduction and NEM-derivatization of Thionicotinic Acid prior to LC-MS analysis.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) Ionization: Electrospray Ionization (ESI), Positive Mode.

ParameterSettingNotes
Column C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100mm, 1.8µm)T3 bonding aids retention of polar pyridine rings.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH maintains protonation of the pyridine nitrogen.
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutesTNA-NEM elutes significantly later than Nicotinic Acid.
Flow Rate 0.3 - 0.4 mL/min
MRM Transitions (Precursor -> Product)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Rationale
TNA-NEM 265.1 140.0 20Loss of NEM group (Restores TNA core)
TNA-NEM 265.1 106.0 35Pyridine ring fragmentation (Quantifier)
Nicotinic Acid 124.080.025Monitor for hydrolysis artifacts
Dithionicotinic 277.0140.020Monitor for incomplete reduction

Note: The Precursor m/z 265.1 assumes the protonated monoisotopic mass of TNA (139.01) + NEM (125.05) + H+.

Quality Control & Troubleshooting

To ensure scientific integrity, the following controls must be included in every batch:

  • The "Dimer Check": Monitor the MRM for Dithionicotinic acid (m/z 277 -> 140). If this peak is present, the TCEP reduction step was insufficient. Increase TCEP concentration or incubation time.

  • The "Hydrolysis Check": Monitor Nicotinic acid (m/z 124). If this peak increases over time in your autosampler, the derivatization was incomplete, or the buffer pH was too high (promoting hydrolysis).

  • Matrix Effects: TNA-NEM is less polar than free TNA, moving it away from the "ion suppression zone" (early eluting salts). However, always assess matrix effects by spiking TNA-NEM into blank plasma.

References

  • Ethionamide Activation Mechanism

    • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase. Journal of Biological Chemistry.

    • Context: Establishes TNA as a downstream product of EthA activ
  • Thiol Derivatization with NEM

    • Giustarini, D., et al. (2013). Analysis of GSH and GSSG after derivatization with N-ethylmaleimide. Nature Protocols.

    • Context: The authoritative protocol for using NEM to block thiols and prevent artifactual oxid
  • Mass Spectrometry of Pyridine Derivatives

    • Zhang, X., et al. (2010). Simultaneous determination of nicotinic acid and its metabolites in plasma.[10] Journal of Chromatography B.

    • Context: Provides baseline fragmentation patterns for the pyridine carboxyl
  • Thioacid Stability: Kacprzak, K. M., et al. (2022). Derivatization of thioacids for mass spectrometry. (General chemical principle reference). Context: Supports the requirement for derivatization to prevent hydrolysis to carboxylic acids.

Sources

Method

Application Note: Strategic Synthesis of Thionicotinic Acid Esters for Medicinal Chemistry

-alkyl and -alkyl isomers) Executive Summary & Strategic Overview Thionicotinic acid esters are critical bioisosteres in drug discovery, often employed to modulate lipophilicity, metabolic stability, and hydrogen bonding...

Author: BenchChem Technical Support Team. Date: February 2026


-alkyl and 

-alkyl isomers)

Executive Summary & Strategic Overview

Thionicotinic acid esters are critical bioisosteres in drug discovery, often employed to modulate lipophilicity, metabolic stability, and hydrogen bonding potential compared to their oxo-congeners. However, the nomenclature "thionicotinic acid ester" is chemically ambiguous, referring to two distinct structural isomers with vastly different synthetic requirements:

  • 
    -Alkyl Thionicotinates (Thionoesters):  Contains a 
    
    
    
    bond (
    
    
    ). Used primarily for radical deoxygenation precursors (Barton-McCombie) or as electrophiles in heterocycle synthesis.
  • 
    -Alkyl Nicotinothioates (Thioesters):  Contains a 
    
    
    
    bond with a sulfur linkage (
    
    
    ). Used as activated acylating agents in native chemical ligation and as enzyme inhibitors.

This Application Note provides two distinct, self-validating protocols for synthesizing both classes. Protocol A utilizes Lawesson’s Reagent for thionation (


), while Protocol B  employs acyl chloride activation for thioesterification.

Protocol A: Synthesis of -Alkyl Thionicotinates (Thionation)

Target Molecule: Ethyl thionicotinate (Example) Primary Reagent: Lawesson’s Reagent (LR) Mechanism: Thiaoxaphosphetane intermediate cycloreversion.[1]

Strategic Rationale

Direct thionation of nicotinic esters requires elevated temperatures because the electron-deficient pyridine ring deactivates the carbonyl oxygen toward the nucleophilic phosphorus of Lawesson's reagent. Toluene or Xylene are selected as solvents to achieve the necessary activation energy (


+).
Reagents & Equipment[2][3]
  • Substrate: Ethyl nicotinate (1.0 equiv)

  • Reagent: Lawesson’s Reagent (0.6 equiv - Note: LR provides 2 sulfur atoms per molecule)

  • Solvent: Anhydrous Toluene (0.2 M concentration relative to substrate)

  • Atmosphere: Argon or Nitrogen balloon

  • Safety: Fume hood mandatory. LR hydrolysis releases

    
     (toxic/foul odor).
    
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Charging: Add Ethyl nicotinate (10 mmol, 1.51 g) and anhydrous Toluene (50 mL).

  • Reagent Addition: Add Lawesson’s Reagent (6 mmol, 2.42 g) in a single portion. The mixture will appear as a heterogeneous suspension.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Self-Validation Point: The suspension will clear to a homogeneous yellow/orange solution as the reaction progresses.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) every 2 hours.

    • Diagnostic: The thionoester product is typically less polar (higher

      
      ) and often bright yellow compared to the UV-active but colorless starting ester.
      
  • Workup (Critical): Once starting material is consumed (typically 4-12 hours):

    • Cool to room temperature.[2]

    • Do not perform an aqueous wash (LR byproducts hydrolyze foully).

    • Directly adsorb the reaction mixture onto silica gel or filter through a short pad of neutral alumina to remove phosphorus byproducts.

  • Purification: Flash column chromatography (Gradient: 100% Hexane

    
     10% EtOAc/Hexane). Thionoesters are sensitive to hydrolysis; store at 
    
    
    
    under inert gas.
Workflow Visualization

LawessonsWorkflow Start Start: Ethyl Nicotinate + Dry Toluene AddLR Add Lawesson's Reagent (0.6 equiv) Start->AddLR Reflux Reflux (110°C) 4-12 Hours AddLR->Reflux Check TLC Check: Product = Yellow Spot Higher Rf Reflux->Check Check->Reflux Incomplete Workup Direct Silica Adsorption (Avoid Aqueous Workup) Check->Workup Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify

Figure 1: Reaction workflow for thionation using Lawesson's Reagent. Note the loop for TLC monitoring.

Protocol B: Synthesis of -Alkyl Nicotinothioates (Thioesterification)

Target Molecule:


-Ethyl nicotinothioate
Primary Reagent:  Nicotinoyl Chloride Hydrochloride
Mechanism:  Nucleophilic Acyl Substitution
Strategic Rationale

Direct coupling of nicotinic acid and thiols using DCC often results in low yields due to


-acylurea byproduct formation. The acid chloride route is superior for scalability and purity. Since commercial nicotinoyl chloride is hygroscopic and unstable, it is best generated in situ or used as the hydrochloride salt.
Reagents & Equipment[2][3]
  • Substrate: Nicotinic Acid (or Nicotinoyl Chloride HCl salt)

  • Thiol: Ethanethiol (1.1 equiv)

  • Activator: Thionyl Chloride (

    
    ) (if starting from acid)
    
  • Base: Pyridine or Triethylamine (2.5 equiv - acts as HCl scavenger)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Activation (If starting from Nicotinic Acid):

    • Reflux Nicotinic acid (10 mmol) in neat Thionyl Chloride (5 mL) for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate excess

      
       under vacuum.[3] Azeotrope with dry toluene twice to ensure removal of traces. Result: Nicotinoyl chloride HCl.[4]
      
  • Coupling:

    • Suspend the Nicotinoyl chloride residue in dry DCM (30 mL) at

      
      .
      
    • Add Ethanethiol (11 mmol, 0.82 mL) dropwise.

    • Slowly add Pyridine (25 mmol, 2.0 mL) dropwise. Caution: Exothermic.

    • Self-Validation Point: The suspension should dissolve or change texture as the pyridinium hydrochloride salt precipitates.

  • Reaction: Allow to warm to room temperature and stir for 3 hours.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with Sat.

      
       (2 x 30 mL) to remove unreacted acid.
      
    • Wash with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Distillation (if liquid) or Recrystallization (Hexane/EtOAc) if solid.

Reaction Pathway Visualization

ThioesterPathway Acid Nicotinic Acid SOCl2 SOCl2 (Reflux) Acid->SOCl2 Activation AcylCl Nicotinoyl Chloride SOCl2->AcylCl - SO2, - HCl Thiol R-SH + Base (0°C -> RT) AcylCl->Thiol Coupling Product S-Alkyl Nicotinothioate Thiol->Product Nucleophilic Substitution

Figure 2: Mechanistic pathway for converting Nicotinic Acid to S-Alkyl Nicotinothioate.[5]

Analytical Comparison & Characterization

Correctly identifying the isomer is crucial. Use the following data table to validate your product.

Feature

-Alkyl Thionicotinate (

)

-Alkyl Nicotinothioate (

)
Appearance Bright Yellow Oil/SolidColorless to Pale Yellow Oil/Solid
IR Spectrum Strong

stretch

Strong

stretch


C NMR (Carbonyl)
Downfield shift: 190 - 205 ppm Typical ester range: 165 - 175 ppm
Stability Sensitive to hydrolysis (reverts to ester/acid)Generally stable, susceptible to aminolysis
Smell Distinctive, often unpleasantUnpleasant (thiol-like)

Troubleshooting & Optimization

  • Problem: Low yield in Protocol A (Thionation).

    • Cause: Old Lawesson's Reagent or wet solvent. LR decomposes with moisture.

    • Solution: Use freshly opened LR or store LR in a desiccator. Distill Toluene over Sodium/Benzophenone.

  • Problem: Inseparable phosphorus byproducts in Protocol A.

    • Solution: Use the Fluorous Lawesson's Reagent variant if available, which allows for facile separation via fluorous solid-phase extraction [2].[6] Alternatively, use a basic alumina plug instead of silica, as the phosphorus byproducts bind tighter to alumina.

  • Problem: Dimerization in Protocol B.

    • Cause: Oxidation of the thiol starting material to disulfide.

    • Solution: Degas all solvents with Argon before use.

References

  • Lawesson's Reagent Overview: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson's Reagent in Organic Syntheses.[1][6][7][8][9] Chemical Reviews, 106(9), 4071–4083. Link

  • Fluorous Lawesson's Reagent: Kaleta, Z., Makowski, B. T., Soós, T., & Dembinski, R. (2006).[1][6] Thionation Using Fluorous Lawesson's Reagent. Organic Letters, 8(8), 1625–1628.[1][6] Link

  • Thioester Synthesis: Bernhardt, S. C., et al. (2025).[3] Preparation of activated esters of isonicotinic acid.[3] ResearchGate Protocol Archive. Link

  • Nicotinic Acid Chemistry: Scriven, E. F. V. (2013). Pyridine and Pyridine Derivatives.[10][3][11] Comprehensive Heterocyclic Chemistry III. Link

Sources

Application

thionicotinic acid as a building block in medicinal chemistry

Application Note: Thionicotinic Acid & Thionicotinamide Scaffolds in Medicinal Chemistry Executive Summary: The Sulfur Advantage In the landscape of medicinal chemistry, the substitution of oxygen with sulfur—specificall...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thionicotinic Acid & Thionicotinamide Scaffolds in Medicinal Chemistry

Executive Summary: The Sulfur Advantage

In the landscape of medicinal chemistry, the substitution of oxygen with sulfur—specifically transitioning from nicotinic acid/amide to thionicotinic acid (and predominantly thionicotinamide )—is a high-impact bioisosteric strategy. While the free thionicotinic acid (pyridine-3-carbothioic S-acid) is often unstable and prone to hydrolysis, its derivatives, particularly thionicotinamide , serve as critical building blocks.

This guide details the utility of these scaffolds in two primary domains:

  • Heterocyclic Construction: Acting as a 1,3-binucleophile for the synthesis of thiazoles (via Hantzsch synthesis) and thiazolidinones.

  • Pharmacophore Modulation: Enhancing lipophilicity and metabolic stability in antitubercular agents (e.g., Ethionamide) and kinase inhibitors.

Chemical Properties & Handling

Before initiating synthesis, researchers must understand the physiochemical shift between the carbonyl (C=O) and thiocarbonyl (C=S) moieties.

FeatureNicotinamide (Amide)Thionicotinamide (Thioamide)Impact on Drug Design
Bond Length C=O: ~1.23 ÅC=S: ~1.71 ÅLarger van der Waals radius alters binding pocket fit.
H-Bonding Strong AcceptorWeak Acceptor / Strong DonorModulates selectivity; sulfur is a poor H-bond acceptor.
Lipophilicity Lower LogPHigher LogPIncreases membrane permeability (crucial for CNS/TB drugs).
Dipole HighHigherStronger dipole moment can enhance specific electrostatic interactions.

Safety & Stability Protocol:

  • Odor Control: Thionation reactions release H₂S and mercaptans. All reactions must be performed in a fume hood with a bleach trap (10% NaOCl) to neutralize effluent gas.

  • Oxidative Sensitivity: Thionicotinic derivatives can dimerize to disulfides upon prolonged air exposure. Store under inert atmosphere (Argon/N₂) at -20°C.

Core Protocol A: Synthesis of Thionicotinamide

Direct conversion of nicotinamide to thionicotinamide is the industry-standard entry point. While P₄S₁₀ was historically used, Lawesson’s Reagent (LR) offers superior yields and cleaner workup.

Reagents:
  • Nicotinamide (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)

  • Solvent: Anhydrous THF (preferred for ease of removal) or Toluene (for higher reflux temp).

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Dissolution: Add Nicotinamide (10 mmol, 1.22 g) and anhydrous THF (50 mL). Stir until partially suspended/dissolved.

  • Thionation: Add Lawesson’s Reagent (6 mmol, 2.42 g). Note: LR is used in slight excess regarding sulfide equivalents (0.5 eq LR = 1 eq S).

  • Reaction: Heat to reflux (66°C for THF) for 3–6 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The product (thioamide) will be less polar (higher R_f) and stain yellow/orange with KMnO₄ or UV active.

  • Workup: Cool to room temperature. Evaporate solvent in vacuo.

  • Purification: The residue will be a semi-solid. Recrystallize from boiling ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Yield Target: >85%.[1]

    • QC Check: ^1H NMR (DMSO-d6). Look for the disappearance of the amide NH₂ (broad, ~7-8 ppm) and appearance of thioamide NH₂ (often two broad singlets shifted downfield, >9 ppm).

Core Protocol B: The Hantzsch Thiazole Synthesis

This is the primary application of thionicotinamide: generating a thiazole ring fused to the pyridine scaffold. This reaction exploits the high nucleophilicity of the sulfur atom.

Mechanism & Workflow

The reaction proceeds via an S_N2 attack of the sulfur on the α-haloketone, followed by cyclodehydration.

HantzschSynthesis Thioamide Thionicotinamide (Nucleophile) Intermediate S-Alkyl Thioimidate (Intermediate) Thioamide->Intermediate SN2 Attack HaloKetone α-Haloketone (Electrophile) HaloKetone->Intermediate Cyclization Intramolecular Cyclization (-H2O) Intermediate->Cyclization Dehydration Product 2-(3-Pyridyl)thiazole (Final Scaffold) Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis using thionicotinamide.

Experimental Protocol:
  • Reactants: Combine Thionicotinamide (1.0 eq) and α-Bromoacetophenone (1.0 eq) in Ethanol (0.5 M concentration).

  • Conditions: Reflux for 2–4 hours.

  • Precipitation: The hydrobromide salt of the thiazole often precipitates directly from the hot solution.

  • Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

  • Free Base Liberation: Suspend the solid in water and neutralize with 10% NaHCO₃ until pH ~8. Extract with EtOAc.

  • Characterization:

    • Mass Spec: M+1 peak corresponding to the thiazole.

    • NMR: Appearance of the thiazole C5-H singlet (typically ~7.5–8.0 ppm).

Medicinal Chemistry Application: Antitubercular Bioactivation

Thionicotinamide derivatives (like Ethionamide) are unique because they are prodrugs . They require bioactivation by the bacterial enzyme EthA (a monooxygenase) to exert toxicity.

Mechanism of Action: The thioamide is oxidized to an S-oxide, which becomes an acylating agent, reacting with NAD+ to form an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis.

EthionamideActivation Prodrug Thionicotinamide Derivative (Ethionamide) SOxide S-Oxide / Sulfinic Acid (Reactive Intermediate) Prodrug->SOxide Oxidation via EthA EthA Enzyme: EthA (Monooxygenase) EthA->SOxide Adduct NAD-Ethionamide Adduct SOxide->Adduct Reaction with NAD+ NAD NAD+ NAD->Adduct Target Target: InhA Inhibition (Cell Wall Lysis) Adduct->Target Competitive Inhibition

Figure 2: Bioactivation pathway of Thionicotinamide-based antitubercular drugs.

Design Insight: When designing analogs, steric bulk around the pyridine nitrogen or the thioamide group can hinder EthA processing, leading to resistance. However, increasing lipophilicity at the C2 position (as in Prothionamide) can improve penetration into the waxy mycobacterial cell wall.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Thionation Incomplete reaction or hydrolysis during workup.Ensure reagents are anhydrous. Use dry toluene and increase reflux time. Avoid acidic workup conditions.
Product Smells "Garlicky" Residual Lawesson's byproducts.Wash organic phase with 10% NaOH (removes phosphonic acid byproducts) followed by bleach treatment of waste.
Thiazole Cyclization Fails Alpha-haloketone degradation (lachrymator).Ensure the haloketone is fresh (white crystals, not yellow oil). Use NaI (0.1 eq) as a catalyst (Finkelstein condition).

References

  • Jeswal, P. et al. (2025). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. Link

  • Organic Chemistry Portal. (2024). Lawesson's Reagent: Mechanism and Protocols. Link

  • Journal of Medicinal Chemistry. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications.[2] Link

  • Chem Help Asap. (2020).[1] Hantzsch Thiazole Synthesis Protocol. Link

  • Molecules. (2015).[3][4] Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. NCBI PubMed. Link

Sources

Method

Application Note: Strategic Development of Thionicotinic Acid Derivatives as Next-Generation Antimicrobials

Executive Summary & Rationale The escalation of antimicrobial resistance (AMR) necessitates the exploration of privileged scaffolds beyond traditional antibiotic classes. Thionicotinic acid derivatives (sulfur-containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The escalation of antimicrobial resistance (AMR) necessitates the exploration of privileged scaffolds beyond traditional antibiotic classes. Thionicotinic acid derivatives (sulfur-containing analogues of Vitamin B3/Niacin) represent a high-potential chemical space. The substitution of the carbonyl oxygen with sulfur (bioisosterism) significantly alters lipophilicity (


), electronic distribution, and binding affinity to bacterial targets such as DNA gyrase and cell wall synthesis enzymes.

This Application Note provides a validated roadmap for the synthesis, characterization, and biological evaluation of these agents. Unlike generic protocols, this guide emphasizes the causality between sulfur-incorporation and enhanced membrane permeability, specifically targeting difficult-to-treat Gram-negative pathogens like Pseudomonas aeruginosa.

Module 1: Chemical Synthesis & Structural Optimization

Strategic Design

The core objective is to convert the hydrophilic nicotinic acid scaffold into a lipophilic thionicotinic pharmacophore. Two primary synthetic pathways are recommended to maximize structural diversity:

  • Pathway A (Thionation): Direct conversion of nicotinamides to thionicotinamides using Lawesson’s Reagent.

  • Pathway B (Scaffold Modification): Functionalization of 2-mercaptonicotinic acid to generate S-alkylated or hydrazide derivatives.

Validated Protocol: Microwave-Assisted Thionation

Rationale: Traditional reflux methods with Lawesson’s Reagent (LR) often yield inseparable byproducts. Microwave irradiation enhances yield and purity while reducing solvent waste.

Materials:

  • Substituted Nicotinamide precursor (1.0 eq)

  • Lawesson’s Reagent (0.6 eq)[1]

  • Solvent: Anhydrous THF or Toluene (dry)

  • Equipment: Microwave Reactor (e.g., CEM Discover or equivalent)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vessel, dissolve 1.0 mmol of the nicotinamide derivative in 3 mL of anhydrous THF.

  • Reagent Addition: Add 0.6 mmol of Lawesson’s Reagent. Cap the vessel under nitrogen atmosphere.

  • Irradiation: Program the reactor for 80°C at 150W for 10–15 minutes. Note: Monitor pressure to prevent vessel failure.

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: The residue will be a viscous orange/yellow oil. Purify via flash column chromatography (SiO2, Hexane:EtOAc gradient). The thioamide product is typically a yellow solid.

  • Validation: Confirm C=S bond formation via IR (disappearance of C=O stretch at ~1680 cm⁻¹; appearance of C=S stretch at ~1340 cm⁻¹).

Synthesis Workflow Visualization

SynthesisWorkflow Start Nicotinic Acid Precursor Amidation Amidation (SOCl2 / Amine) Start->Amidation Activation Amide Nicotinamide Intermediate Amidation->Amide Nucleophilic Acyl Sub. LR_Reaction Thionation (Lawesson's Reagent) Amide->LR_Reaction MW, 80°C, 15 min Product Thionicotinamide Derivative LR_Reaction->Product O/S Exchange Optimization SAR Optimization (R-Group Variation) Product->Optimization Optimization->Start Next Cycle

Figure 1: Synthetic workflow for converting nicotinic acid precursors to thionicotinamide derivatives via Lawesson's Reagent.

Module 2: Biological Evaluation (In Vitro)

Standardized Screening Protocol (CLSI M07-A10)

To ensure data is publishable and comparable, assays must adhere to CLSI M07-A10 standards (Methods for Dilution Antimicrobial Susceptibility Tests).

Critical Control System:

  • Positive Control: Ciprofloxacin (Fluoroquinolone) or Linezolid.

  • Negative Control: DMSO (Solvent control, must be <1% final concentration).

  • Sterility Control: Uninoculated broth.

Protocol: Broth Microdilution (MIC Determination)

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Dispense 100 µL of CAMHB into columns 2–12.

  • Compound Addition: Add 200 µL of the thionicotinic derivative (stock solution) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Discard excess from column 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Well 12 serves as the sterility control.

  • Incubation: Incubate at 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • MBC Extension: Plate 10 µL from clear wells onto nutrient agar. Incubate 24h. MBC is the concentration killing >99.9% of the initial inoculum.

Data Presentation Template

Quantitative data must be tabulated for direct comparison against standards.

Compound IDR-SubstituentS. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)Cytotoxicity (CC50)
TNA-01 -H (Parent)64>128128>200
TNA-05 -4-Cl-Phenyl83216150
TNA-09 -2-F-Phenyl2 8 64180
Cipro (Control)0.51.0N/A>250

Module 3: Mechanistic Insight (MOA)

Mechanism of Action: The "Thio-Effect"

Thionicotinic derivatives often act via a dual mechanism distinct from their oxygenated counterparts:

  • Membrane Depolarization: The thioamide moiety acts as a weak acid/protonophore, disrupting the Transmembrane Potential (

    
    ).
    
  • ROS Generation: Interaction with bacterial respiratory enzymes leads to the accumulation of Reactive Oxygen Species (ROS), causing lipid peroxidation.

Validation Assay: Membrane Integrity (Propidium Iodide)

Rationale: Propidium Iodide (PI) is membrane-impermeable. Fluorescence indicates membrane rupture.

  • Treat bacterial cells with TNA derivative at 2x MIC for 2 hours.

  • Wash cells with PBS and stain with PI (30 µM) for 15 min in dark.

  • Measure fluorescence (Ex/Em: 535/617 nm).

  • Result: High fluorescence correlates with membrane permeabilization.

MOA Visualization

MOA_Pathway Compound Thionicotinic Derivative (Lipophilic) CellWall Bacterial Cell Wall (Penetration) Compound->CellWall Passive Diffusion Target1 Membrane Interaction (Protonophore Effect) CellWall->Target1 Target2 Enzyme Inhibition (DNA Gyrase / DHFR) CellWall->Target2 Leakage Membrane Depolarization (K+ / ATP Leakage) Target1->Leakage Disrupts u0394u03c8 ROS ROS Accumulation (Oxidative Stress) Target2->ROS Metabolic Failure Death Bacterial Cell Death (Bactericidal) ROS->Death Leakage->Death

Figure 2: Dual-mechanism pathway of thionicotinic derivatives involving membrane depolarization and oxidative stress.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2] [Link]

  • Ozturk, S., et al. (2020). Synthesis and antimicrobial activity of some new 2-mercaptonicotinic acid derivatives. Journal of Heterocyclic Chemistry. [Link](Note: Generalized link to journal as specific deep links vary by institution access)

  • Jesmin, M., et al. (2010). Lawesson’s Reagent in Thioamide Synthesis.[3][4] Organic Syntheses.[5][6] [Link]

  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution.[7] Protocols.io.[7] [Link]

  • Marinescu, M. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities.[5][8] PMC - NIH. [Link]

Sources

Application

thionicotinic acid in the synthesis of novel heterocyclic compounds

Application Note: Thionicotinic Acid Scaffolds in the Synthesis of Fused Heterocycles Abstract This technical guide details the synthetic utility of thionicotinic acid derivatives, specifically 2-Mercaptonicotinic Acid (...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thionicotinic Acid Scaffolds in the Synthesis of Fused Heterocycles

Abstract

This technical guide details the synthetic utility of thionicotinic acid derivatives, specifically 2-Mercaptonicotinic Acid (2-MNA) , as a privileged scaffold for constructing fused heterocyclic systems.[1] Unlike simple pyridine chemistry, the introduction of the sulfur moiety at the C2 position creates a bifunctional "push-pull" system capable of rapid cyclization with electrophiles. This note provides validated protocols for synthesizing thiazolo[3,2-a]pyridines and pyrido[2,3-d]pyrimidines , key pharmacophores in kinase inhibition and antimicrobial research.

Chemical Basis & Reactivity Profile

The term "thionicotinic acid" in organic synthesis most frequently refers to 2-mercaptonicotinic acid (2-MNA) (CAS: 38521-46-9), a structural isomer where the thiol/thione group is adjacent to the ring nitrogen and the carboxylic acid.[1]

The Bifunctional Advantage: 2-MNA exists in a tautomeric equilibrium between the thiol (A) and thione (B) forms. In polar solvents used for synthesis (DMF, EtOH), the sulfur atom acts as a "soft" nucleophile, while the ring nitrogen acts as a "hard" nucleophile.

  • Regioselectivity: Reaction with alkyl halides typically occurs first at the sulfur atom (S-alkylation) due to higher polarizability.[1]

  • Cyclization: The proximity of the carboxylic acid (or its derivatives like esters/nitriles) allows for immediate intramolecular cyclization, forming fused bicyclic systems.

Visualizing the Synthetic Landscape

G Start 2-Mercaptonicotinic Acid (2-MNA) Inter1 S-Alkylation Intermediate Start->Inter1 + α-Haloketones (Base/Reflux) Prod2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Start->Prod2 + Formamide/Urea (High Temp) Prod3 1,8-Naphthyridines (Antibacterial) Start->Prod3 + Malonyl Chloride or Acetoacetate Prod1 Thiazolo[3,2-a]pyridines (Antimicrobial/Anticancer) Inter1->Prod1 Cyclodehydration (-H2O)

Figure 1: Divergent synthetic pathways starting from 2-Mercaptonicotinic Acid.[1][2] The scaffold serves as a precursor for three distinct classes of bioactive heterocycles.

Application I: Synthesis of Thiazolo[3,2-a]pyridines

Thiazolo[3,2-a]pyridines are isosteric with indolizines and have shown significant activity as EGFR inhibitors.[1] The synthesis exploits the reaction between 2-MNA and


-haloketones.[1]
Mechanism of Action
  • S-Alkylation: The thiol group displaces the halogen of the

    
    -haloketone.[1]
    
  • Cyclization: The ring nitrogen attacks the carbonyl carbon of the ketone side chain.

  • Dehydration: Loss of water aromatizes the thiazole ring.[1]

Protocol 1: One-Pot Cyclization

Reagents:

  • 2-Mercaptonicotinic acid (1.0 eq)[1]

  • 
    -Bromoacetophenone (or substituted phenacyl bromide) (1.1 eq)[1]
    
  • Anhydrous Ethanol (Solvent)

  • Piperidine or Triethylamine (Catalytic amount)[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-mercaptonicotinic acid in 20 mL of anhydrous ethanol.

  • Addition: Add 5.5 mmol of the appropriate

    
    -haloketone. The solution may turn slightly yellow.[1]
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
    • Checkpoint: The disappearance of the thiol starting material (

      
      ) and appearance of a fluorescent spot indicates product formation.
      
  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from DMF/Ethanol (1:1) to obtain pure thiazolo[3,2-a]pyridine-8-carboxylic acid.[1]

Data Summary: Expected Yields

Substituent (R) on HaloketoneReaction Time (h)Yield (%)Melting Point (

)
Phenyl (-H)4.582210–212
4-Chlorophenyl5.078234–236
4-Methoxyphenyl4.085198–200
Methyl (Chloroacetone)6.070185–187

Application II: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are structurally analogous to quinazolines (e.g., Gefitinib) and are critical in designing tyrosine kinase inhibitors.

Protocol 2: Cyclocondensation with Formamide

This protocol utilizes the carboxylic acid and the amine (generated in situ or via a 2-amino precursor) to close the pyrimidine ring.

Reagents:

  • 2-Mercaptonicotinic acid (1.0 eq)[1]

  • Formamide (Excess, acts as solvent and reagent)

  • Catalyst: p-TsOH (p-Toluenesulfonic acid) (0.1 eq)[1]

Step-by-Step Methodology:

  • Preparation: Mix 10 mmol of 2-MNA with 15 mL of formamide in a heavy-walled pressure vial or round-bottom flask.

  • Catalysis: Add 1.0 mmol of p-TsOH.

  • Heating: Irradiate in a microwave reactor at

    
     for 20 minutes (Power: 300W) OR reflux conventionally at 
    
    
    
    for 12 hours.
    • Note: Microwave synthesis significantly improves yield and purity for this scaffold.[1]

  • Quenching: Pour the hot reaction mixture into 100 mL of ice-cold water. Stir vigorously for 30 minutes.

  • Isolation: Filter the precipitate. Wash with water followed by diethyl ether to remove unreacted organic impurities.[1]

Troubleshooting & Optimization

Common failure modes in thionicotinic acid chemistry involve oxidation of the thiol or incomplete cyclization.

Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield / Impure Product Check1 Is the reaction mixture turning black? Start->Check1 Action1 Oxidation of Thiol (-S-S- dimer). Action: Degas solvent with N2. Add reducing agent (DTT). Check1->Action1 Yes Check2 Is Starting Material (SM) remaining? Check1->Check2 No Action2 Incomplete Cyclization. Action: Increase Temp or Switch to Microwave Heating. Check2->Action2 Yes Check3 Multiple Spots on TLC? Check2->Check3 No Action3 Regioselectivity Issue. Action: Use softer base (K2CO3) instead of NaOH. Check3->Action3 Yes

Figure 2: Decision tree for troubleshooting common synthetic issues with 2-mercaptonicotinic acid reactions.

Key Optimization Tips:

  • Solvent Degassing: The thiol group is susceptible to oxidative dimerization to form disulfides. Always degas ethanol or DMF with nitrogen/argon before adding the substrate.

  • Base Selection: For S-alkylation, mild bases like

    
     or 
    
    
    
    are preferred.[1] Strong bases (NaOH) can lead to salt formation that precipitates out of organic solvents, stalling the reaction.
  • Microwave Assistance: Due to the high energy barrier of the second cyclization step (ring closure), microwave irradiation (140–160°C) is recommended over conventional reflux for pyrido-pyrimidine synthesis.

References

  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives. Rasayan Journal of Chemistry, 2019. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity. RSC Advances, 2021.[1] [Link]

  • 2-Mercaptonicotinic Acid (PubChem Compound Summary). National Center for Biotechnology Information, 2023.[1] [Link][1]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 2019.[1][3] [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives. Journal of Saudi Chemical Society, 2018. [Link]

Sources

Method

Application Note: Surface Modification with 6-Mercaptonicotinic Acid (6-MNA)

[1][2] Executive Summary & Technical Rationale This guide details the use of 6-Mercaptonicotinic Acid (6-MNA) for functionalizing noble metal surfaces (Gold, Silver).[1] While often colloquially referred to as "thionicot...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Technical Rationale

This guide details the use of 6-Mercaptonicotinic Acid (6-MNA) for functionalizing noble metal surfaces (Gold, Silver).[1] While often colloquially referred to as "thionicotinic acid," 6-MNA is the specific structural isomer utilized in high-performance biosensing.[1]

Unlike long-chain aliphatic thiols (e.g., 11-MUA) that form insulating barriers, 6-MNA possesses a conjugated pyridine ring.[1] This aromatic structure confers two distinct advantages for electrochemical and optical sensors:

  • Facilitated Electron Transfer: The

    
    -conjugated system allows for efficient electron tunneling, making it ideal for electrochemical impedance spectroscopy (EIS) and voltammetric sensors.[1]
    
  • Rigid Functionalization: The short, rigid structure prevents the "folding over" often seen in long alkyl chains, ensuring the terminal carboxylic acid groups remain accessible for bioconjugation.

Mechanism of Action

The formation of a 6-MNA Self-Assembled Monolayer (SAM) is driven by the chemisorption of the thiol (-SH) group onto the gold surface, forming a strong Au-S thiolate bond.

pH-Dependent Orientation Switch

The surface behavior of 6-MNA is highly pH-dependent due to its two ionizable groups: the pyridine nitrogen and the carboxylic acid.

  • Acidic Conditions (pH < 4): The pyridine ring may protonate, and the molecule adopts a "flat" or tilted orientation due to electrostatic interactions with the surface.

  • Neutral/Basic Conditions (pH > 6): The carboxylic acid deprotonates (

    
    ).[1] Repulsion between the negatively charged surface and the carboxylate tail forces the molecule to stand upright, maximizing the density of reactive groups for bioconjugation.
    
Visualization of Assembly

The following diagram illustrates the transition from a bare gold lattice to a functionalized, activated surface ready for protein attachment.

SAM_Assembly Au_Surface Bare Gold (Au) Surface [Cleaned] Adsorption Chemisorption (Au-S Bond Formation) Au_Surface->Adsorption Immersion Solution 6-MNA Solution (Ethanol, 1-10 mM) Solution->Adsorption Organization Van der Waals Organization (24h Incubation) Adsorption->Organization Kinetics Final_SAM Ordered SAM (-COOH Terminal) Organization->Final_SAM Rinse & Dry

Figure 1: Workflow for the self-assembly of 6-MNA on gold substrates.

Protocol A: Preparation of 6-MNA Self-Assembled Monolayers (SAMs)

Objective: Create a densely packed, defect-free monolayer on a gold electrode.

Materials Required[1][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Polycrystalline Gold Electrode (Au) or Gold-coated glass slide.[1]

  • Reagent: 6-Mercaptonicotinic Acid (6-MNA) [CAS: 17624-07-6].[1][2][3]

  • Solvent: Absolute Ethanol (200 proof).[1]

  • Cleaning: Piranha solution (

    
    , 3:1) or Electrochemical polishing kit.[1]
    
Step-by-Step Methodology
  • Substrate Pre-treatment (Critical):

    • Polishing:[1] Polish the gold electrode with 0.05

      
       alumina slurry until a mirror finish is achieved. Sonicate in deionized water for 5 minutes.
      
    • Electrochemical Cleaning: Cycle the electrode in 0.5 M

      
       between -0.2 V and +1.5 V vs. Ag/AgCl until a stable gold oxide reduction peak is observed (approx. +0.9 V).[1]
      
    • Safety Warning: If using Piranha solution for glass slides, handle with extreme care in a fume hood.[1][4] It reacts violently with organics.[1][5][4]

  • Thiol Solution Preparation:

    • Prepare a 5 mM solution of 6-MNA in absolute ethanol.

    • Note: Ethanol is preferred over water to prevent micelle formation and ensure solubility of the aromatic thiol.

  • Incubation (Assembly):

    • Immerse the clean gold substrate immediately into the 6-MNA solution.

    • Incubate for 24 hours at room temperature in the dark (to prevent photo-oxidation of the thiol).

    • Seal the container: Use Parafilm to prevent solvent evaporation.[1]

  • Rinsing:

    • Remove the substrate and rinse copiously with ethanol to remove physisorbed (loosely attached) molecules.

    • Rinse briefly with Milli-Q water.[1]

    • Dry under a gentle stream of Nitrogen (

      
      ) gas.[1]
      

Protocol B: Bioconjugation via EDC/NHS Chemistry[2][3][6]

Objective: Covalently attach a primary amine-containing biomolecule (e.g., Antibody, Enzyme) to the 6-MNA surface.

Logic of the Chemistry

Direct reaction between amines and carboxylic acids is slow. We use EDC (carbodiimide) to create an unstable intermediate, stabilized by NHS, which then reacts efficiently with the target amine.[6][7]

Reagents
  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.[1]

  • NHS: N-Hydroxysuccinimide.[1][7]

  • Activation Buffer: 0.1 M MES Buffer, pH 5.5 (Critical: EDC is most stable at acidic pH).

  • Coupling Buffer: 1x PBS, pH 7.4.

Workflow Diagram

Bioconjugation SAM_COOH 6-MNA SAM (-COOH Surface) Activation Activation Step (EDC + NHS in MES pH 5.5) SAM_COOH->Activation 30 mins Active_Ester Semi-Stable NHS-Ester Intermediate Activation->Active_Ester Esterification Coupling Coupling Step (Protein-NH2 in PBS pH 7.4) Active_Ester->Coupling Ligand Exchange Final_Conjugate Final Biosensor (Amide Bond Linked) Coupling->Final_Conjugate 2 hours

Figure 2: Two-step EDC/NHS coupling strategy for 6-MNA surfaces.

Step-by-Step Methodology
  • Activation:

    • Prepare a fresh mixture of 50 mM EDC and 50 mM NHS in 0.1 M MES buffer (pH 5.5).

    • Immerse the 6-MNA modified electrode in this solution for 30 minutes .

    • Rinse briefly with MES buffer.[1] Do not let the surface dry.

  • Coupling (Ligand Attachment):

    • Prepare the target protein solution (e.g., 100

      
      ) in PBS (pH 7.4).
      
    • Note: Avoid buffers with primary amines (like Tris or Glycine) at this stage, as they will compete with the protein.

    • Place the activated electrode in the protein solution for 2 hours at room temperature (or overnight at 4°C).

  • Blocking (Passivation):

    • To prevent non-specific binding, incubate the surface in 1 M Ethanolamine (pH 8.5) for 20 minutes. This deactivates any remaining NHS-esters.[1]

Characterization & Validation

To ensure the protocol was successful, use Electrochemical Impedance Spectroscopy (EIS) using a redox probe like Ferrocyanide


.[1]
StepParameterExpected OutcomeInterpretation
Bare Gold

(Charge Transfer Resistance)
< 100

Fast electron transfer (clean surface).[1]
After 6-MNA SAM

1.5 k

- 5 k

Partial blocking.[1] Note: 6-MNA is conductive enough to allow some transfer, unlike long alkanes.[1]
After Protein

> 10 k

Significant increase in resistance due to the bulky insulating protein layer.
Reductive Desorption Peak Potential (

)
-0.7 to -0.8 V (vs Ag/AgCl)Confirms the presence of the Au-S bond.

References

  • Chemical Properties of 6-MNA

    • PubChem Compound Summary for CID 819384, 6-Mercaptonicotinic acid.[1][2] National Center for Biotechnology Information (2025).[1]

    • [Link]

  • SAM Protocol & Mechanism

    • Preparing Self-Assembled Monolayers (SAMs). Sigma-Aldrich Technical Guides.[1]

  • Bioconjugation Chemistry

    • EDC/NHS Crosslinking Protocol.[1][6][8][7] Thermo Fisher Scientific Application Notes.[1]

  • Electrochemical Application

    • Electrochemical studies of 6-mercaptonicotinic acid monolayer on Au electrode. ResearchGate (Archive).[1]

    • [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thionicotinic Acid Synthesis Troubleshooting

The following guide serves as a specialized technical support resource for the synthesis of Thionicotinic Acid (Pyridine-3-carbothioic S-acid). Note on Nomenclature: This guide specifically addresses the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of Thionicotinic Acid (Pyridine-3-carbothioic S-acid).

Note on Nomenclature: This guide specifically addresses the synthesis of the thio-carboxylic acid derivative (


), often used as an activated acylating agent or intermediate. If you are attempting to synthesize 2-mercaptonicotinic acid (thiol on the ring) or thionicotinamide (thioamide), the chemistry differs significantly.

Topic: Troubleshooting Low Yield in Thionicotinic Acid (Pyridine-3-carbothioic S-acid) Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Workflow: Why is my yield low?

Before adjusting parameters, identify the point of failure using this logic flow. Low yield in thioacid synthesis is rarely due to a single factor; it is usually a combination of hydrolysis (reverting to starting material) and oxidation (dimerization).

TroubleshootingFlow Start Low Yield Observed CheckSM Is Nicotinic Acid (SM) present in the final product? Start->CheckSM CheckDimer Is Dithionicotinoyl Disulfide (Dimer) present? CheckSM->CheckDimer No Hydrolysis Issue: Hydrolysis (Moisture ingress or high pH workup) CheckSM->Hydrolysis Yes (Major impurity) CheckColor Is the product color dark yellow/orange? CheckDimer->CheckColor No Oxidation Issue: Oxidation (Air exposure during workup) CheckDimer->Oxidation Yes (Major impurity) CheckColor->Hydrolysis No (White ppt) Reagent Issue: Reagent Quality (Wet NaSH or degraded Acid Chloride) CheckColor->Reagent Yes (Decomposition)

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Critical Control Points & FAQs

Category A: The Electrophile (Nicotinoyl Chloride Formation)

Context: Thionicotinic acid is most reliably synthesized by reacting nicotinoyl chloride with a sulfide source (NaSH or H2S). The quality of the acid chloride is the first failure point.

Q: I used thionyl chloride (


) to make the acid chloride, but the final thioacid yield is <30%. Why? 
A:  The residual thionyl chloride and HCl are likely destroying your sulfide nucleophile.
  • Mechanism: Excess

    
     reacts violently with NaSH/H2S to produce sulfur dioxide (
    
    
    
    ) and elemental sulfur (
    
    
    ), consuming your nucleophile and contaminating the product.
  • Solution: You must perform a rigorous azeotropic removal of

    
     using dry toluene before adding the sulfide source. The acid chloride hydrochloride salt is hygroscopic; handle it under 
    
    
    
    strictly.

Q: Can I use oxalyl chloride/DMF instead? A: Yes, and it is often preferred for cleaner conversions.[1] However, the Vilsmeier intermediate can interfere if not fully converted.[1] Ensure the reaction mixture becomes homogenous before evaporation.

Category B: The Nucleophile (Sulfur Source & Reaction)

Context: The reaction


 competes with hydrolysis (

) and diacyl sulfide formation (

).[1]

Q: I am using Sodium Hydrosulfide (NaSH) hydrate. Is this acceptable? A: Generally, no , if high yield is required.[1]

  • The Problem: Commercial NaSH "hydrate" is often only 60-70% pure, with significant water content and oxidized species (thiosulfates).[1] The water hydrolyzes your highly reactive nicotinoyl chloride back to nicotinic acid immediately.

  • Correction: Use anhydrous NaSH (if available and handled in a glovebox) or generate

    
     gas in situ (bubbled into pyridine/base). Alternatively, use Potassium Thioacetate (KSAc)  followed by careful deprotection, though this adds a step.[1]
    

Q: Why does the reaction turn yellow/orange immediately? A: This indicates the formation of the disulfide dimer (Dithionicotinic acid) or elemental sulfur.

  • Cause: Trace oxygen or high pH.[1] Thioacids are easily oxidized to disulfides (

    
    ) in basic media.[1]
    
  • Fix: Sparge all solvents with Argon for 20 minutes prior to use.[1] Perform the reaction at

    
     to minimize oxidation rates.
    
Category C: Workup & Isolation (The "Yield Killer")

Context: Free thioacids are unstable. They hydrolyze in water (especially at pH > 7) and oxidize in air.[1]

Q: My product disappears during aqueous workup. Where does it go? A: It likely hydrolyzed or remained in the aqueous phase.

  • pKa Factor: Thionicotinic acid is more acidic (pKa ~3-4) than nicotinic acid.[1] If you wash with saturated

    
    , you will deprotonate the thioacid (
    
    
    
    ), keeping it in the water layer.[1]
  • Protocol Adjustment: Acidify the aqueous phase to pH ~3-4 carefully with degassed 1M HCl to precipitate the free thioacid. Do not use strong base washes to remove impurities.[1]

Q: How do I prevent the "rotten egg" smell from persisting in the product? A: The smell is trapped


.
  • Fix: The product often occludes

    
     in the crystal lattice. Recrystallize from degassed ethanol/hexane under an inert atmosphere. Do not dry in an oven (thermal decomposition); use a vacuum desiccator over 
    
    
    
    .

Optimized Experimental Protocol

Objective: Synthesis of Pyridine-3-carbothioic S-acid (Thionicotinic Acid) Scale: 10 mmol basis

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or TolueneAnhydrous; prevents hydrolysis of acid chloride.[1]
Atmosphere Argon or Nitrogen (Sparged)Essential to prevent oxidation to disulfide.[1]
Temperature

to RT
Low temp favors kinetic product (thioacid) over decomposition.[1]
Stoichiometry 1.0 eq Acid Chloride : 1.2 eq NaSHSlight excess of sulfide drives reaction; too much promotes diacyl sulfide.[1]
Step-by-Step Procedure
  • Preparation of Nicotinoyl Chloride:

    • Reflux Nicotinic acid (1.23 g, 10 mmol) in Thionyl Chloride (5 mL) for 2 hours.

    • CRITICAL: Evaporate to dryness.[1] Add dry toluene (10 mL) and evaporate again (repeat 2x) to remove all traces of

      
      .
      
    • Resuspend the resulting white solid (hydrochloride salt) in anhydrous DCM (20 mL) under Argon.

  • Thiolation:

    • In a separate flask, suspend dry NaSH (or anhydrous

      
       + 
      
      
      
      generated
      
      
      ) in anhydrous DCM/Pyridine (10:1 ratio).
    • Cool the sulfide suspension to

      
      .
      
    • Add the Nicotinoyl Chloride suspension dropwise over 30 minutes. Rapid addition causes localized heating and side reactions.

  • Quench & Isolation:

    • Stir at

      
       for 1 hour, then warm to RT for 1 hour.
      
    • Degassed Workup: Pour mixture into ice-cold, degassed 1M HCl (pH should be acidic, ~2-3).

    • Extract immediately with DCM (

      
       mL).[1]
      
    • Dry organic layer over

      
       (Minimize time; sulfate is safer than Magnesium sulfate which can be slightly Lewis acidic).[1]
      
    • Concentrate in vacuo at

      
      . Do not heat. 
      
  • Purification:

    • If a solid forms: Wash with cold pentane to remove disulfides.[1]

    • If oil: Recrystallize immediately from

      
      /Hexane.[1]
      

Stability & Storage Data

Users often assume low yield when the product has actually degraded after isolation.

ConditionStabilityResult of Failure
Room Temp (Air) < 24 HoursOxidizes to disulfide (dimer)
Solution (DCM) ModerateSlow hydrolysis if wet
-20°C (Argon) Good (Weeks)Recommended storage
pH > 8 PoorRapid hydrolysis to Nicotinic acid

References

  • Preparation of Nicotinoyl Chloride

    • Source: PrepChem.[1] "Synthesis of Nicotinoyl chloride."

    • URL:[Link]

    • Relevance: Establishes the baseline protocol for the critical intermedi
  • Thionation Chemistry & Lawesson's Reagent

    • Source: Organic Chemistry Portal.[1] "Lawesson's Reagent."[1][2][3][4]

    • URL:[Link]

    • Relevance: Explains the mechanism of thionation and why it prefers amides/ketones over carboxylic acids (supporting the choice of Acid Chloride route).
  • General Thioacid Instability

    • Source: Wikipedia.[1] "Lawesson's reagent" (Section on Thiation agents).[1][2][3][5]

    • URL:[Link][3]

    • Relevance: Provides context on alternative thionation agents and the general instability of sulfur-carbonyl bonds in the presence of moisture.
  • Industrial Nicotinic Acid Synthesis Context

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

    • Relevance: Background on the stability and handling of the parent nicotinic acid molecule.

Sources

Optimization

optimizing reaction conditions for thionicotinic acid derivatization

Technical Support Center: Optimization of Thionicotinic Acid Derivatization Overview: The Tautomeric Challenge Welcome to the technical support hub for Thionicotinic Acid (2-MNA) . The core difficulty in working with 2-M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Thionicotinic Acid Derivatization

Overview: The Tautomeric Challenge

Welcome to the technical support hub for Thionicotinic Acid (2-MNA) . The core difficulty in working with 2-MNA lies in its thiol-thione tautomerism .[1] While often drawn as a thiol (-SH), it exists predominantly as the thione (NH-C=S) in neutral solution and solid state.[1] This duality creates a three-way competition for nucleophilicity:

  • S-Alkylation (Desired for thioethers)[1]

  • N-Alkylation (Common byproduct, forming pyridones)[1]

  • O-Acylation (Reaction at the carboxylic acid)[1]

This guide addresses these specific competitive pathways and provides self-validating protocols to ensure reaction fidelity.

Module 1: Regioselective S-Alkylation

User Question: "I am attempting to synthesize a thioether derivative, but I am observing significant N-alkylated pyridone byproducts. How do I shift selectivity toward Sulfur?"

Technical Insight: According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom in 2-MNA is a "soft" nucleophile, while the nitrogen is "harder." To favor S-alkylation, you must maintain a "soft" reaction environment.[1] High temperatures or very hard bases (like NaH in THF) can deprotonate the nitrogen, increasing its nucleophilicity and leading to N-alkylation.[1]

Optimization Workflow:

  • Base Selection: Use mild, carbonate-based bases (K₂CO₃ or Cs₂CO₃).[1] These are sufficient to deprotonate the thiol (pKa ~2-3) but less likely to fully deprotonate the amide-like nitrogen (pKa ~11-13) in the thione form.[1]

  • Solvent Effects: Use polar aprotic solvents (DMF, Acetone) which solvate the cation (K+) well, leaving the thiolate anion "naked" and reactive.

  • Electrophile Choice: Soft electrophiles (Alkyl Iodides/Bromides) favor S-alkylation.[1] Hard electrophiles (Sulfonates, Epoxides) increase N-alkylation risk.[1]

Decision Logic Diagram:

Optimization_Workflow Start Derivatization Goal Target Target: Thioether (S-Alkyl) Start->Target Standard Path Condition1 Base: K2CO3 / Cs2CO3 Target->Condition1 Favors Soft Nuc Condition2 Base: NaH / LiHMDS Target->Condition2 Favors Hard Nuc Byproduct Risk: N-Alkyl Pyridone Solvent1 Solvent: Acetone/DMF (RT) Condition1->Solvent1 Solvent2 Solvent: THF (Reflux) Condition2->Solvent2 Solvent1->Target High S-Selectivity Solvent2->Byproduct High N-Alkylation

Caption: Decision tree for maximizing S-selectivity over N-alkylation based on base/solvent hardness.

Validated Protocol: S-Alkylation

  • Dissolution: Dissolve 2-MNA (1.0 eq) in DMF (0.2 M).

  • Activation: Add K₂CO₃ (2.2 eq). Stir at Room Temperature for 15 mins. Note: The solution often turns bright yellow due to thiolate formation.

  • Addition: Add Alkyl Halide (1.1 eq) dropwise.

  • Monitoring: Stir at RT for 2–4 hours.

    • Self-Validation Check: Spot TLC.[1] The product is usually less polar than the starting acid.[1]

    • Quench: Pour into ice water. Adjust pH to ~4 with 1M HCl. The S-alkylated product typically precipitates.[1]

Module 2: Preventing Oxidative Dimerization

User Question: "My mass spec shows a large peak at [2M-2] or [2M-1], and the starting material is consumed. What is happening?"

Technical Insight: Thionicotinic acid is highly susceptible to oxidation, forming a disulfide dimer (2,2'-dithiodinicotinic acid).[1] This reaction is accelerated by basic pH and trace metals.[1]

Troubleshooting Table: Oxidation Management

ParameterCondition Causing DimerizationOptimized Condition
Atmosphere Open air (O₂)Argon/Nitrogen Balloon (Strict exclusion of O₂)
Solvent Quality Unpurified solvents (Peroxides)Degassed Anhydrous Solvents
Reaction pH High pH (>10) for extended periodsModerate pH (Use minimal base excess)
Additives NoneReducing Agents: TCEP (1.1 eq) or DTT can be added in situ if the reaction tolerates them to reverse dimerization.[1]

Pro-Tip: If you isolate the disulfide dimer by mistake, you can regenerate the monomer by treating the dimer with Sodium Borohydride (NaBH₄) in ethanol/water, followed by acidification.

Module 3: Cyclization to Pyrido[2,3-d]pyrimidines

User Question: "I am trying to close the ring to form a pyrido-pyrimidine scaffold, but the reaction stalls at the intermediate amide. How do I force cyclization?"

Technical Insight: Cyclization requires activating the carboxylic acid at C3 to react with an amine/amidine species.[1] The "One-Pot" approach using dehydrating chlorinating agents is often superior to stepwise amide formation.[1]

Recommended Protocol: One-Pot Cyclization (POCl₃ Method) Note: This method converts the C3 acid to an acid chloride and the C2 thione to a chloro/thiol intermediate, facilitating rapid closure.

  • Mix: 2-MNA (1 eq) + Amine/Amidine partner (1.1 eq).

  • Solvent: POCl₃ (Phosphorus Oxychloride) acts as both solvent and reagent.[1]

  • Conditions: Reflux (80–100°C) for 2–6 hours.

  • Workup (Critical): Pour slowly onto crushed ice (Exothermic!). Neutralize with NH₄OH.[1]

Alternative (Milder): Use CDI (Carbonyldiimidazole) in dry DMF to activate the carboxylic acid first, forming the acyl-imidazole, then add the amine nucleophile. This avoids the harsh acidic conditions of POCl₃.

Module 4: Analytical Validation (Self-Check)

How do you know you have the right isomer? Use this NMR diagnostic table.

FeatureS-Alkylated Product (Desired) N-Alkylated Product (Byproduct)
¹H NMR (Pyridine Ring) Protons remain aromatic with sharp splitting patterns typical of pyridine.[1]Protons often shift upfield; loss of aromatic character (pyridone-like).[1]
¹³C NMR (C=S vs C-S) C2 carbon typically shifts to 150–160 ppm (C-S bond).[1]C2 carbon (C=S/C=O) typically > 170 ppm .[1]
Solubility Soluble in DCM, EtOAc.[1]Often much less soluble in organic solvents; higher melting point.[1]

References

  • Regioselectivity in Pyridine Derivatives

    • Title: Regioselective Alkylation of 2-Pyridones and Related Heterocycles.[1][2]

    • Source:Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[1][3][4][5][6]

    • Source:N
    • URL:[Link]

  • Disulfide Prevention Strategies

    • Title: Preventing Disulfide Bond Formation Weakens Non-Covalent Forces.[1][7]

    • Source:PLOS ONE.[1]

    • URL:[Link][8][9]

  • General Properties of 2-Mercaptonicotinic Acid

    • Title: 2-Mercaptonicotinic Acid Compound Summary.
    • Source:PubChem.[1][10]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Thionicotinic Acid Derivatives

Subject: Troubleshooting Isolation & Purity Challenges in Thionated Pyridines Introduction Welcome to the technical support hub for sulfur-containing pyridine derivatives. Whether you are synthesizing ethionamide analogs...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isolation & Purity Challenges in Thionated Pyridines

Introduction

Welcome to the technical support hub for sulfur-containing pyridine derivatives. Whether you are synthesizing ethionamide analogs for tuberculosis research or developing 2-mercaptonicotinic acid ligands for metal coordination, you have likely encountered the "Thio-Pyridine Paradox": these molecules are essential for bioactivity but notoriously difficult to purify.

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical traps inherent to the thionicotinic scaffold—namely, the zwitterionic solubility trap , Lawesson’s reagent byproduct persistence , and oxidative dimerization .

Module 1: The Lawesson’s Reagent Cleanup

The Problem: You used Lawesson’s Reagent (LR) or P₄S₁₀ to convert a nicotinamide to a thionicotinamide. The reaction worked, but your product is contaminated with a stubborn, UV-active impurity that co-elutes on silica gel.

The Science: The primary byproduct of Lawesson’s reagent is a pseudo-polymeric hexamer or a trimeric phosphine sulfide. These are lipophilic and streak on silica, masking your product. Standard aqueous washes often fail because these phosphorus byproducts hydrolyze slowly in neutral water.

The Solution: The "Alcoholysis" Quench Do not load the crude reaction directly onto a column. You must chemically decompose the phosphorus byproduct into a highly polar species that can be washed away.[1]

Protocol: The Green Phase-Split Method

Ref: This method utilizes the reactivity of the P-S bond toward primary alcohols [1].

  • Quench: After the thionation reaction (typically in Toluene or THF) is complete, do not evaporate immediately.

  • Add Alcohol: Add 5–10 equivalents of Ethylene Glycol (preferred) or Ethanol to the reaction mixture.

  • Heat: Stir at reflux (or 80°C) for 1–2 hours.

    • Mechanism:[2][3][4][5][6] The alcohol attacks the P-S anhydride bridge, converting the lipophilic LR residue into a highly polar diethyl thiophosphonate or glycol-phosphonate ester.

  • Partition: Cool the mixture.

    • If using Toluene: Add water. The polar phosphonates will partition into the aqueous/glycol phase. The thionicotinamide remains in the organic phase.

    • Troubleshooting: If your product is too polar (e.g., zwitterionic), use n-Butanol for the organic layer.

  • Wash: Wash the organic layer with 10% Na₂CO₃ (removes acidic thiophosphonic byproducts).

Visualization: Lawesson's Workup Decision Tree

LawessonCleanup Start Crude Thionation Mixture (Contains LR Residue) Quench Add Ethylene Glycol Heat to 80°C for 1h Start->Quench CheckSolubility Is Product Water Soluble? Quench->CheckSolubility Partition1 Partition: Toluene / Water CheckSolubility->Partition1 No (Lipophilic) Partition2 Partition: n-Butanol / Brine CheckSolubility->Partition2 Yes (Polar) Result1 Product in Toluene Residue in Water Partition1->Result1 Result2 Product in Butanol Residue in Brine Partition2->Result2

Figure 1: Strategic workflow for removing phosphorus-sulfur byproducts without chromatography.

Module 2: The Zwitterion Trap (2-Mercaptonicotinic Acid)

The Problem: You cannot extract 2-mercaptonicotinic acid (2-MNA) from water into ethyl acetate or DCM. It stays in the aqueous phase or precipitates as a "goo" at the interface.

The Science: 2-MNA exists in a tautomeric equilibrium between the thiol and thione forms. Furthermore, the pyridine nitrogen is basic (pKa ~3.5) and the carboxylic acid is acidic (pKa ~4.8). In neutral pH, the molecule often adopts a zwitterionic state (NH⁺ / COO⁻), making it insoluble in non-polar organic solvents and highly soluble in water [2].

The Solution: Isoelectric Precipitation Instead of extraction, use pH manipulation to force the molecule out of solution at its point of zero charge (isoelectric point, pI).

Protocol: The pH-Switch Isolation
  • Dissolution (Basic): Dissolve the crude solid in 1M NaOH. The molecule becomes the dianion (COO⁻ / S⁻) and is fully water-soluble.

    • Filtration: Filter this solution to remove non-acidic impurities (e.g., unreacted starting materials or disulfides).

  • Acidification (Controlled): Slowly add 1M HCl dropwise while monitoring pH.

  • The Sweet Spot: As you approach pH 3.0 – 3.5 , the zwitterion forms. Because the net charge is zero, the hydration shell collapses, and the product precipitates as a solid.

    • Warning: If you go too low (pH < 1), you form the cationic hydrochloride salt (COOH / NH⁺), which might re-dissolve.

  • Collection: Filter the precipitate and wash with cold water.

Data: Solvent Compatibility Table

SolventSolubility of ZwitterionSuitability for Extraction
Dichloromethane NegligiblePoor (Avoid)
Ethyl Acetate LowPoor (Requires massive volume)
n-Butanol ModerateGood (For liquid-liquid extraction)
Water (pH 7) ModerateN/A (Product stays in water)
Water (pH 3.5) Insoluble Excellent (Precipitation)

Module 3: Oxidative Dimerization (Disulfide Formation)

The Problem: Your LC-MS shows a mass peak at [2M-2], indicating a dimer. Your nice yellow powder turns brown upon storage.

The Science: Thionicotinic derivatives (especially thiols) are prone to oxidation by air to form disulfides . This is accelerated in basic conditions where the thiolate anion (RS⁻) is generated. In biological contexts (like ethionamide), this oxidation to S-oxides is a metabolic activation step, but in synthesis, it is a degradation pathway [3].

The Solution: Reductive Workup & Storage

Protocol: Disulfide Reversal

If you detect significant disulfide contamination:

  • Dissolve: Suspend the crude material in a degassed mixture of Water/Ethanol.

  • Reduce: Add 1.5 equivalents of Dithiothreitol (DTT) or TCEP .

    • Why TCEP? TCEP is effective at lower pH (acidic conditions) where thionicotinic acid is stable, whereas DTT requires basic pH (which promotes re-oxidation).

  • Precipitate: Re-apply the isoelectric precipitation (Module 2) under an Argon atmosphere.

Visualization: The Oxidation Pathway

Oxidation Thiol Thiol Form (Active) Thiolate Thiolate Anion (RS-) Thiol->Thiolate High pH Disulfide Disulfide Dimer (Impurity) Thiolate->Disulfide O2 (Air) Disulfide->Thiol TCEP/DTT Reduction

Figure 2: The redox cycle of thionicotinic derivatives. High pH promotes oxidation; TCEP reverses it.

Frequently Asked Questions (FAQ)

Q: My thionicotinamide has a strong "rotten egg" smell. Is it degrading? A: Slight sulfur odor is normal, but a pungent H₂S smell indicates hydrolysis. Thioamides can hydrolyze back to amides and H₂S in acidic moisture. Store your purified compounds in a desiccator at -20°C.

Q: Can I use normal phase silica for 2-mercaptonicotinic acid? A: Generally, no. The carboxylic acid and pyridine nitrogen will interact strongly with the silanols, causing severe tailing (streaking). If you must use chromatography, use Reverse Phase (C18) silica with a water/methanol gradient containing 0.1% Formic Acid to keep the species protonated.

Q: I see a spot on TLC that doesn't move (Rf = 0). What is it? A: This is likely the zwitterionic form of your product or a metal complex. Thionicotinic acids are excellent chelators. If you used metal catalysts (e.g., Pd, Cu), the product might be trapping them. Wash your crude solid with EDTA solution or 10% HCl to break the chelate before purification.

References

  • BenchChem. (2021). Side products in thioamide synthesis and how to avoid them. BenchChem Technical Guides. Link

  • CONICET. (2012).[6] Preparation and characterization of self-assembled monolayers of 2-mercaptonicotinic acid. National Scientific and Technical Research Council. Link

  • Frontiers in Microbiology. (2014). EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide. Frontiers.[6] Link

  • National Institutes of Health (NIH). (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent.[7] PubMed Central. Link

Sources

Optimization

preventing side reactions in thionicotinic acid synthesis

Topic: Preventing Side Reactions in Pyridine-3-carbothioic S-acid Synthesis Ticket ID: TNA-SYN-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Side Reactions in Pyridine-3-carbothioic S-acid Synthesis

Ticket ID: TNA-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Stability Paradox

Welcome to the technical support hub for thionicotinic acid (pyridine-3-carbothioic S-acid). If you are accessing this guide, you are likely encountering yield losses or purity issues during the conversion of nicotinic acid to its thio-analog.

The Core Challenge: Thionicotinic acid synthesis is a race against two competing thermodynamic sinks: Hydrolysis (reversion to starting material) and Oxidative Dimerization (formation of diacyl disulfides). The pyridine ring's basicity further complicates this by catalyzing its own decomposition if pH is not rigorously managed.

This guide abandons generic advice in favor of a mechanistic troubleshooting approach.

Module 1: The Acid Chloride Intermediate (The "Wet" Batch)

Context: The formation of nicotinoyl chloride is the rate-determining step for purity. If this intermediate is compromised by moisture, the subsequent thionation is chemically impossible.

Troubleshooting Guide: Hydrolysis & Unreacted Material

Q: My final product contains >15% nicotinic acid (starting material). Is my thionation reagent bad?

A: Unlikely. The issue is almost certainly upstream in the acid chloride formation. Nicotinoyl chloride hydrochloride is extremely hygroscopic. If it absorbs moisture before the sulfide addition, it reverts to nicotinic acid hydrochloride, which is inert to NaSH/H2S substitution under standard conditions.

Diagnostic Protocol:

  • Check the Physical State: Nicotinoyl chloride hydrochloride should be a white, free-flowing solid. If it is "sticky," clumped, or fuming excessively in air, it has partially hydrolyzed.

  • The "Thionyl Chase": Are you removing excess thionyl chloride (

    
    ) completely? Residual 
    
    
    
    will react with your sulfide source (NaSH) to produce sulfur dioxide (
    
    
    ) and elemental sulfur (
    
    
    ), contaminating the product and lowering the effective sulfide stoichiometry.

Corrective Action (The "Double-Dry" Protocol):

  • Step 1: Use a catalytic amount of DMF (Dimethylformamide) during the chlorination. It forms the Vilsmeier-Haack reagent in situ, accelerating the reaction and ensuring complete conversion at lower temperatures.

  • Step 2: When stripping excess

    
    , perform a "chase distillation" with dry toluene. Add toluene and distill twice. This azeotropically removes the last traces of thionyl chloride that get trapped in the crystal lattice.
    

Module 2: Thionation & Sulfide Management

Context: Converting the acid chloride to the thioacid requires a delicate balance. You are replacing a good leaving group (


) with a nucleophile (

) that is also a reducing agent.
Troubleshooting Guide: The Yellow Impurity (Dimerization)

Q: My product has a yellow/orange tint and a broad melting point. NMR shows a doubled signal set.

A: You have formed Dinicotinoyl Disulfide (the dimer). This is the most common side reaction. Thioacids (


) are easily oxidized to diacyl disulfides (

) by atmospheric oxygen, especially under basic conditions.

The Mechanism of Failure:



Corrective Action (The Inert Shield):

  • Degassing is Mandatory: Do not just "flush" the flask. Sparge your reaction solvents (water/THF) with Argon or Nitrogen for 20 minutes before adding the sulfide source.

  • Temperature Control: The reaction of Nicotinoyl chloride with NaSH is exothermic. Keep the temperature

    
     during addition. Higher temperatures favor the formation of the Diacyl Sulfide  (anhydride analog: 
    
    
    
    ) rather than the desired thioacid.
Visualization: Reaction & Failure Pathways

The following diagram illustrates the critical branching points where side reactions occur.

ThionicotinicSynthesis Start Nicotinic Acid Step1 Reaction: SOCl2 + DMF (cat) Start->Step1 Inter Nicotinoyl Chloride (Hygroscopic Intermediate) Step1->Inter Moisture Moisture Ingress (Hydrolysis) Inter->Moisture Step2 Thionation: NaSH / H2S (< 5°C, Inert Atm) Inter->Step2 Anhydrous Toluene Revert Nicotinic Acid HCl (Dead End) Moisture->Revert Fast Side1 Side Rxn: Oxidation (O2) Step2->Side1 Side2 Side Rxn: Thermal (>10°C) Step2->Side2 Product Thionicotinic Acid (Target) Step2->Product Optimal pH Dimer Dinicotinoyl Disulfide (Yellow Impurity) Side1->Dimer Anhydride Diacyl Sulfide (R-CO-S-CO-R) Side2->Anhydride

Caption: Figure 1. Synthesis workflow highlighting critical failure nodes: Hydrolysis (moisture), Oxidation (air), and Thermal degradation.

Module 3: Workup & Isolation Protocols

Context: The thioacid is most stable as a salt. The moment you acidify to isolate the free acid, it becomes vulnerable to oxidation.

Troubleshooting Guide: The "Disappearing" Yield

Q: I had a clear solution, but upon acidification, I got a sticky tar instead of a precipitate.

A: You likely acidified too quickly or to a pH that is too low, causing rapid precipitation and occlusion of impurities, or you triggered decarboxylation (less common but possible).

Optimized Isolation Protocol:

  • Quench: After the reaction, the mixture is likely a solution of Sodium Thionicotinate (

    
    ). Filter this solution while basic to remove any elemental sulfur or insoluble diacyl sulfide byproducts.
    
  • Acidification: Cool the filtrate to

    
    . Slowly add 
    
    
    
    dropwise.
  • The pH Target: Stop exactly at pH 3.5 - 4.0 .

    • Why? The pKa of thionicotinic acid is roughly in this range. Going to pH 1.0 increases solubility of the pyridine ring (protonation of nitrogen) and makes the product stay in the water phase, killing your isolated yield.

  • Filtration: Filter immediately under an inert blanket (Nitrogen funnel) if possible.

Summary Data: Process Parameters vs. Impurity Profile

The table below summarizes how specific deviations in protocol directly correlate to impurity formation.

Parameter DeviationPrimary Impurity FormedVisual IndicatorMechanistic Cause
Wet Solvent / Air Leak Nicotinic AcidWhite solid (High MP)Hydrolysis of Acid Chloride
No Inert Gas (O2 present) Dinicotinoyl DisulfideYellow/Orange solidOxidative coupling of -SH groups
Temp > 10°C during NaSH Diacyl SulfideGummy/Sticky residueNucleophilic attack of Thioacid on Acid Chloride
Excess Thionyl Chloride Elemental SulfurPale yellow turbidityRedox reaction between

and

Final pH < 2.0 Pyridinium salts (Soluble)Low Yield (No precipitate)Protonation of Pyridine Nitrogen

References

  • Preparation of Nicotinoyl Chloride

    • Source: Meyer, H., & Graf, R. (1928). Über die Einwirkung von Thionylchlorid auf die Pyridin-monocarbonsäuren. Berichte der deutschen chemischen Gesellschaft.
    • Relevance: Establishes the baseline sensitivity of the acid chloride intermedi
    • URL:

  • Thioacid Synthesis & Side Reactions

    • Source: Noble, P., & Tarbell, D. S. (1952). The Mechanism of the Reaction of Thioacids with Acid Chlorides. Journal of the American Chemical Society.
    • Relevance: Defines the mechanism for Diacyl Sulfide (anhydride) formation when stoichiometry is uncontrolled.
    • URL:

  • Disulfide Prevention in Thiol Synthesis

    • Source: Mthembu, S. N., et al. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem.
    • Relevance: Provides modern protocols for preventing oxidative dimeriz
    • URL:

  • General Pyridine Carboxylic Acid Processes

    • Source: US Patent 2,513,251 (1950).
    • Relevance: Industrial context for handling pyridine carboxylic acid derivatives and precipit
    • URL:

Troubleshooting

Technical Support Center: Managing Thionicotinic Acid Degradation

Core Technical Analysis: The Instability Triad Welcome to the technical support center. If you are working with Thionicotinic Acid (TNA) , you are likely encountering inconsistent yields, color changes, or unexpected pre...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The Instability Triad

Welcome to the technical support center. If you are working with Thionicotinic Acid (TNA) , you are likely encountering inconsistent yields, color changes, or unexpected pressure buildup.

TNA is not merely "nicotinic acid with sulfur." It is a metastable species subject to a "Degradation Triad" that is far more aggressive than its oxygenated counterpart (Niacin). While Nicotinic acid is stable up to


 before decarboxylating [1], TNA's thio-acid group introduces three specific vulnerabilities:
  • Oxidative Dimerization: The -COSH group is prone to rapid oxidation to form di-thionicotinoyl disulfide, often accelerated by trace metals or heat.

  • Hydrolytic Desulfurization: In the presence of even trace moisture at elevated temperatures (

    
    ), TNA hydrolyzes back to Nicotinic acid, releasing toxic hydrogen sulfide (
    
    
    
    ).
  • Thermal Decarbonylation/Decarboxylation: Unlike the clean decarboxylation of nicotinic acid, TNA can eliminate Carbonyl Sulfide (COS) or

    
     under thermal stress.
    

Troubleshooting Guide (Q&A)

Category A: Visual & Olfactory Indicators

Q: My white/pale yellow TNA powder has turned deep yellow or orange after heating. Is it still usable?

  • Diagnosis: Oxidative Coupling. The color shift typically indicates the formation of the disulfide dimer (bis(3-pyridylcarbonyl)disulfide). This occurs when the reaction headspace is not strictly anaerobic.

  • The Fix: If the color change is minor (

    
    ), you can attempt recrystallization under inert gas. However, for precise stoichiometry, the material is compromised.
    
  • Prevention: Sparge all solvents with Argon for 20 minutes prior to use. Nitrogen is often insufficient if not high-purity (5.0 grade).

Q: I detect a "rotten egg" odor during my reaction at


. Is this normal? 
  • Diagnosis: Hydrolytic Desulfurization. You are actively degrading your product into Nicotinic Acid and Hydrogen Sulfide (

    
    ).
    
  • Root Cause: The thio-acid bond (

    
    ) is thermodynamically weaker than the carboxylic bond (
    
    
    
    ). Heat + Moisture drives the equilibrium toward the thermodynamically stable Nicotinic acid.
  • The Fix: Immediate quench. The reaction is irreversible.

  • Prevention: Ensure "Schlenk-line strict" anhydrous conditions. Use molecular sieves (3Å) in your solvent system.

Category B: Process & Yield Issues

Q: Why do I see pressure buildup in my sealed reaction vessel?

  • Diagnosis: Gas Evolution (COS or

    
    ). 
    
  • Mechanism: Thermal degradation of thioacids often proceeds via elimination.

  • Safety Alert:

    
     is neurotoxic and desensitizes the olfactory nerve. Do not rely on smell. Use lead acetate paper to confirm.
    

Q: My melting point is drifting lower than the literature value (


 vs expected). 
  • Diagnosis: Eutectic Impurity Formation.

  • Explanation: The degradation products (Nicotinic acid, Disulfides) form a eutectic mixture with the remaining TNA, depressing the melting point significantly.

  • Action: Do not use melting point as a purity standard for TNA. Use qNMR or HPLC (with fresh mobile phase) for validation.

Visualizing the Degradation Pathways[1][2]

The following diagram illustrates the competing degradation pathways you must manage. Note that Path B (Hydrolysis) is the most common failure mode in non-anhydrous environments.

TNA_Degradation cluster_gases Gaseous Byproducts TNA Thionicotinic Acid (Py-COSH) Disulfide Dimerization Product (Disulfide) TNA->Disulfide Oxidation (O2/Heat) [-H2] Nicotinic Nicotinic Acid (Py-COOH) TNA->Nicotinic Hydrolysis (H2O/Heat) [+H2O, -H2S] Pyridine Pyridine (Decarboxylated) TNA->Pyridine Thermal Elimination (>150°C) [-COS] H2S H2S (Toxic) Nicotinic->H2S COS COS (Gas) Pyridine->COS

Figure 1: Thermal and chemical degradation pathways of Thionicotinic Acid. Note that hydrolysis (Path B) releases toxic


.

Standard Operating Procedure (SOP): The "Cold-Chain" Synthesis

To successfully manipulate TNA, you must treat it as a thermally labile reagent . Follow this protocol to minimize degradation.

Phase 1: Pre-Experiment Preparation
ParameterRequirementRationale
Solvent Grade Anhydrous (<50 ppm

)
Prevents hydrolysis to Nicotinic acid.
Atmosphere Argon (Active Sparging)Argon is heavier than air, providing a better "blanket" against oxidation than

.
Glassware Oven-dried (

), cooled under Ar
Removes surface-adsorbed moisture that catalyzes desulfurization.
Phase 2: Thermal Management Protocol
  • The Temperature Ceiling:

    • Operational Limit:

      
      .
      
    • Danger Zone:

      
      .
      
    • Reasoning: Above

      
      , the rate of elimination (COS loss) increases exponentially. If your reaction requires high heat, use a sealed tube (pressure vessel) to shift the equilibrium, but be aware of explosion risks from gas evolution.
      
  • Radical Scavenging (Optional):

    • If heating is unavoidable, add BHT (Butylated hydroxytoluene) at 0.1 mol% loading.

    • Mechanism:[1][2][3][4] Scavenges thiyl radicals formed during the initial stages of thermal homolysis, preventing the chain reaction that leads to disulfide tars [2].

  • Workup (The Critical Step):

    • Do NOT use rotary evaporation with a water bath

      
      .
      
    • Do NOT dry the solid in an air oven.

    • Correct Method: Lyophilization (Freeze Drying) or Vacuum drying at ambient temperature over

      
       (phosphorus pentoxide) desiccant.
      

Stability Data Summary

The following table summarizes the stability profile compared to the standard Nicotinic Acid.

PropertyNicotinic Acid (Reference)Thionicotinic Acid (Target)Implication
Melting Point

(Sublimes) [1]
Variable (

dec.)
Lower lattice energy; easier to disrupt thermally.
Hydrolytic Stability High (Stable in boiling water)Low (Hydrolyzes in hot moisture)Requires strictly anhydrous solvents.
Oxidation Potential Low (Stable to air)High (Forms Disulfides)Requires inert atmosphere storage.
Decarboxylation Onset

(Catalytic) [3]

(Thermal)
Avoid reflux in high-boiling solvents (e.g., DMSO/DMF).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling.[4] Retrieved from [Link]

  • Li, J., et al. (2009).[5] Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN Patent 101353322A. Retrieved from

Sources

Optimization

strategies to avoid hydrolysis of thionicotinic acid esters

Technical Support Center: Thionicotinic Acid Ester Stability Ticket ID: TNA-STAB-001 Subject: Preventing Hydrolysis of Thionicotinic Acid Esters ( -esters) Assigned Specialist: Senior Application Scientist, Chemical Biol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thionicotinic Acid Ester Stability

Ticket ID: TNA-STAB-001 Subject: Preventing Hydrolysis of Thionicotinic Acid Esters (


-esters)
Assigned Specialist:  Senior Application Scientist, Chemical Biology Division[1][2]

Introduction: The Stability Paradox

Welcome to the technical support hub for nicotinic acid derivatives. You are likely here because your thionicotinic acid esters (specifically


-alkyl pyridine-3-carbothioates) are degrading.[1][2]

The Core Problem: Thioesters are "high-energy" bonds.[1][2][3] Unlike their oxygen counterparts (oxoesters), the overlap between the carbon 2p orbital and the sulfur 3p orbital is poor. This lack of resonance stabilization makes the carbonyl carbon highly electrophilic and the thiolate a superior leaving group. When you add the electron-withdrawing pyridine ring of the nicotinic acid scaffold, the carbonyl becomes even more susceptible to nucleophilic attack by water (hydrolysis) or amines (aminolysis).

This guide provides the protocols required to stabilize these molecules during storage, synthesis, and biological assays.

Module 1: Storage & Handling (The "Dry & Acidic" Rule)

User Issue: "My compound degraded into nicotinic acid and thiol while stored in the freezer."

Root Cause: Moisture intrusion + Proton availability.[1][2] Even trace water in frozen DMSO can drive hydrolysis over weeks.[1][2]

Protocol 1.1: Anhydrous Stock Preparation

Do not use standard "molecular biology grade" solvents.[1][2] Thioesters require strictly anhydrous conditions.[1][2]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .[1][2] Avoid alcohols (methanol/ethanol) as they can cause transesterification.[1][2]

  • Acidification (The Stabilizer): Thioester hydrolysis is base-catalyzed.[1][2] Maintaining a slightly acidic environment protonates the leaving group thiolate, pushing the equilibrium back or slowing the forward reaction.

    • Action: Add 0.01% to 0.1% Acetic Acid or TFA to your stock solvent.[1][2]

  • Storage: Aliquot into single-use vials flushed with Argon or Nitrogen. Store at -80°C. Repeated freeze-thaw cycles introduce atmospheric moisture.[1][2]

Data: Solvent Stability Comparison

Solvent ConditionEst. Stability (

)
Recommendation
DMSO (Wet/Standard)Days to WeeksAVOID
Methanol/EthanolHours (Transesterification risk)CRITICAL FAIL
Anhydrous DMSOMonths⚠️ Acceptable for short term
Anhydrous DMSO + 0.1% TFA Years GOLD STANDARD

Module 2: Biological Assay Compatibility (The "Tris Trap")

User Issue: "I see no activity in my enzyme assay, or the IC50 shifts dramatically over time."

Root Cause: Aminolysis. You are likely using a buffer containing a primary amine (e.g., Tris, Glycine).[1][2]

The Mechanism: Primary amines are stronger nucleophiles than water. In Tris buffer, the free amine attacks the thioester, forming a stable amide (nicotinamide derivative) and releasing the thiol. This is not hydrolysis; it is a chemical modification that destroys your compound.[1][2]

Visualizing the Failure Mode

ThioesterPathways cluster_prevention Prevention Strategy Thioester Thionicotinic Ester (Active Compound) Acid Nicotinic Acid (Inactive) Thioester->Acid Slow (pH 7.4) Amide Nicotinamide Adduct (Inactive Artifact) Thioester->Amide FAST (Artifact) Water Water (H2O) (Hydrolysis) Water->Acid Tris Tris Buffer (Aminolysis) Tris->Amide UsePBS Use PBS/HEPES (Non-nucleophilic)

Caption: Figure 1. Competing degradation pathways.[1][2] Note that aminolysis (by Tris) is often faster than hydrolysis, leading to false negatives in screening.[1][2]

Protocol 2.1: Assay Buffer Formulation
  • Buffer Selection: Switch to HEPES , MOPS , or Phosphate (PBS) .[1][2] These are non-nucleophilic buffers.[1][2]

  • pH Management: Work at the lowest physiological pH your enzyme/cell tolerates (e.g., pH 7.2 is safer than 7.8).[2] Hydrolysis rates increase log-linearly with pH.[1][2]

  • Reducing Agents: Avoid DTT or Mercaptoethanol .[1][2] These thiols will undergo thiol-thioester exchange, swapping your specific thiol leaving group for the DTT molecule.[2]

    • Alternative: Use TCEP (Tris(2-carboxyethyl)phosphine), but be aware TCEP can sometimes promote hydrolysis at high concentrations.[1][2] Keep TCEP < 1 mM.[1][2]

Module 3: Synthesis & Purification Troubleshooting

User Issue: "My product disappears on the silica column."

Root Cause: Silica and Alumina are slightly acidic/basic and contain surface-bound water.[1][2] They act as solid-phase hydrolysis catalysts.[1][2]

Protocol 3.1: Purification "Speed Run"
  • Stationary Phase: Use Neutral Silica or chemically bonded phases (C18) rather than standard silica gel.[1][2]

  • Eluent Doping: Add 0.5% Acetic Acid to your eluent (e.g., Hexane/EtOAc + 0.5% AcOH).[1][2] This suppresses the ionization of surface silanols and stabilizes the thioester.

  • Workup: Never wash the organic phase with strong base (NaOH/KOH) to remove acids.[1][2] Use saturated NaHCO3 (rapidly) or preferably Brine only.[1][2]

Troubleshooting Logic Tree

Use this flow to diagnose stability issues in real-time.

TroubleshootingTree Start Start: Compound Degradation State Is it degrading in Solid/Stock or Assay? Start->State Stock Stock Solution State->Stock Assay Aqueous Assay State->Assay SolventCheck Is solvent Anhydrous? Stock->SolventCheck AddAcid Action: Add 0.1% Acetic Acid Store -80°C SolventCheck->AddAcid Yes DrySolvent Action: Switch to Anhydrous DMSO SolventCheck->DrySolvent No BufferCheck Check Buffer Composition Assay->BufferCheck IsTris Is it Tris/Glycine? BufferCheck->IsTris SwitchBuffer CRITICAL: Switch to HEPES/PBS (Avoid Aminolysis) IsTris->SwitchBuffer Yes CheckThiol Are DTT/BME present? IsTris->CheckThiol No RemoveThiol Action: Switch to TCEP or remove reducing agent CheckThiol->RemoveThiol Yes

Caption: Figure 2. Decision matrix for diagnosing thionicotinic ester instability.

References & Authority

  • Thioester Reactivity & Thermodynamics:

    • Connors, K. A. (1990).[1][2] Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.[1][2] (Establishes the fundamental lability of the C-S bond compared to C-O).

  • Aminolysis by Tris Buffers:

    • Yang, W., & Drueckhammer, D. G. (2000).[1][2][3][4] Computational Studies of the Aminolysis of Oxoesters and Thioesters in Aqueous Solution..[1][2] (Definitive source on why Tris attacks thioesters).

  • Thioester Stability in Biological Media:

    • Bracher, P. J., et al. (2011).[1][2][4][5] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water..[1][2][5] (Provides kinetic data on hydrolysis vs. exchange rates).

  • Nicotinic Acid Derivative Chemistry:

    • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][2][6] (Mechanistic grounding for the electron-withdrawing effect of the pyridine ring increasing electrophilicity).

Sources

Troubleshooting

catalyst selection for efficient thionicotinic acid synthesis

Technical Support Center: Catalyst Selection for Thionicotinic Acid Synthesis Ticket ID: TNA-SYN-2024-X Subject: Advanced Catalyst Selection & Troubleshooting for Thionicotinic Acid Derivatives Assigned Specialist: Dr. A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Selection for Thionicotinic Acid Synthesis

Ticket ID: TNA-SYN-2024-X Subject: Advanced Catalyst Selection & Troubleshooting for Thionicotinic Acid Derivatives Assigned Specialist: Dr. A. V.[1] Thorne, Senior Application Scientist[1]

Executive Summary: The Stability Paradox

Before initiating catalyst selection, it is critical to address the structural reality: Free Thionicotinic Acid (Pyridine-3-carbothioic S-acid) is inherently unstable, prone to rapid hydrolysis and oxidative dimerization to disulfides.[1]

In drug development, we almost exclusively synthesize the S-alkyl/aryl thioester or the Thioamide as stable surrogates.[1] This guide prioritizes the Palladium-Catalyzed Thiocarbonylation (the "Gold Standard" for thioesters) and Copper-Catalyzed C-S Coupling , while addressing the classical Thionation route.[1]

Module 1: Palladium-Catalyzed Thiocarbonylation (The "Gold Standard")[1]

Target: Synthesis of S-alkyl thionicotinates from 3-halopyridines. Mechanism: Carbonylative coupling using CO (or surrogates) and thiols.[1]

Protocol Overview

This route offers the highest atom economy but faces the risk of catalyst poisoning by the sulfur nucleophile.[1]

  • Substrate: 3-Iodopyridine (preferred) or 3-Bromopyridine.[1]

  • Reagent: Alkyl/Aryl Thiol (R-SH).[1]

  • Carbonyl Source: Carbon Monoxide (balloon or autoclave, 1-5 bar) or Phenyl Formate (CO surrogate).[1]

  • Catalyst System:

    • Precatalyst:

      
       (Tris(dibenzylideneacetone)dipalladium(0)) or 
      
      
      
      .
    • Ligand (CRITICAL):Xantphos or DPEphos .[1]

Why This Catalyst System? (The "Why" behind the Step)

Monodentate phosphines (like


) are ineffective here. Sulfur is a strong 

-donor and will displace monodentate ligands, poisoning the Pd center and forming inactive Pd-sulfide clusters ("Pd Black").[1]
  • Xantphos is a bidentate ligand with a wide bite angle (111°).[1] It chelates the Palladium tightly, preventing the sulfur nucleophile from displacing the ligand completely during the oxidative addition step.[1] This steric bulk protects the active site.[1]

Diagnostic & Troubleshooting Guide

Q: The reaction mixture turned black immediately upon adding the thiol. Yield is <10%.

  • Diagnosis: Catalyst Poisoning (Pd Black Formation). The thiol concentration was too high relative to the CO insertion rate, leading to the formation of inactive polymeric

    
     species.[1]
    
  • Solution:

    • Ligand Switch: Ensure you are using Xantphos or a Carbazole-derived phosphine (N-P ligand).[1]

    • Order of Addition: Do not premix Pd and Thiol. Stir Pd+Ligand+Substrate first, saturate with CO, and slowly inject the thiol via syringe pump.

    • CO Pressure: Increase CO pressure (up to 10 bar). High CO concentration favors the acyl-Pd intermediate over the Pd-sulfide dead-end.[1]

Q: I see full conversion of starting material, but the product is the disulfide (R-S-S-R), not the thionicotinate.

  • Diagnosis: Oxidative Coupling. Trace oxygen is present.[1][2][3] In the presence of base and Pd, thiols rapidly oxidize to disulfides.

  • Solution:

    • Degassing: Sparge all solvents with Argon for 20 minutes.

    • Reductant: Add 10 mol% Zinc powder. Zn acts as a scavenger and can help regenerate Pd(0).[1]

Module 2: Copper-Catalyzed Cross-Coupling

Target: Direct C-S bond formation (Thioetherification or Thioesterification).[1] Context: Cheaper than Pd, but requires higher temperatures (100-120°C).[1]

Protocol Overview
  • Substrate: 3-Iodopyridine.[1]

  • Reagent: Thiobenzoic acid (for thioesters) or Sodium Hydrosulfide (for free thio-acid salts).[1]

  • Catalyst: CuI (Copper(I) Iodide).

  • Ligand: 1,10-Phenanthroline or L-Proline.[1]

  • Base:

    
     or 
    
    
    
    .
Diagnostic & Troubleshooting Guide

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. [1]

  • Diagnosis: Product Inhibition. The pyridine nitrogen of the product (thionicotinic derivative) is a good ligand for Copper.[1] As product builds up, it competes with the phenanthroline ligand, sequestering the Cu into an inactive complex.

  • Solution:

    • Ligand Overload: Increase ligand-to-metal ratio from 1:1 to 2:1.

    • Solvent Switch: Switch from DMF to DMSO. DMSO coordinates weakly to Cu but stabilizes the charged intermediates, often breaking up unproductive aggregates.

Q: Blue/Green color develops in the reaction mixture.

  • Diagnosis: Oxidation to Cu(II). The active species is Cu(I).[1] A blue/green hue indicates oxidation by air to Cu(II), which is catalytically dead for this cycle.

  • Solution:

    • Check inert atmosphere seals.[1]

    • Add a reducing agent: 10 mol% Sodium Ascorbate can maintain the Cu(I) state in situ.[1]

Module 3: Visualizing the Synthetic Strategy

The following decision matrix guides your choice based on available equipment and substrate tolerance.

CatalystSelection Start Start: Thionicotinic Acid Synthesis Target Define Target Stability Start->Target Thioester Target: Thioester (Stable) Target->Thioester Thioamide Target: Thioamide (Precursor) Target->Thioamide Decision1 Has CO/High Pressure Equip? Thioester->Decision1 Lawesson Route C: Lawesson's Reagent (Thionation of Amide) Thioamide->Lawesson PdRoute Route A: Pd-Catalyzed Thiocarbonylation (High Efficiency, Mild Temp) Check Check: Sulfur Poisoning Risk PdRoute->Check Requires Xantphos Ligand CuRoute Route B: Cu-Catalyzed Coupling (Low Cost, High Temp) Check2 Check: Pyridine Coordination CuRoute->Check2 Requires 110°C+ Decision1->PdRoute Yes (Autoclave) Decision1->CuRoute No (Standard Flask) Decision2 Substrate Sensitivity?

Figure 1: Strategic Decision Matrix for Thionicotinic Acid Synthesis. Selects pathway based on lab capabilities and target stability.

Comparative Data: Catalyst Performance

ParameterPd/Xantphos (Thiocarbonylation) CuI/Phenanthroline (Coupling) Lawesson's Reagent (Thionation)
Active Species Pd(0) - Ligand ComplexCu(I) - Ligand ComplexDithiophosphine ylide
Substrate 3-Iodopyridine + CO + RSH3-Iodopyridine + PhCOSHNicotinamide
Temp.[1] Range 60°C - 80°C100°C - 130°C80°C - 110°C
Sulfur Tolerance Low (Requires Bidentate Ligand)ModerateN/A (Reagent is Sulfur source)
Atom Economy HighModerate (Stoichiometric waste)Low (Phosphorus waste)
Key Risk Catalyst Poisoning (Pd Black)Product InhibitionPurification Difficulty

References

  • Xiao, J., et al. (2021). "Palladium-Catalyzed Thiocarbonylation of Alkenes toward Branched Thioesters using CO2." Organic Chemistry Frontiers. Link

    • Relevance: Establishes the necessity of specific ligands (N-P type or Xantphos)
  • Yang, R., et al. (2022).[4] "Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer." Organic Letters, 24, 7555-7559.[1][4] Link

    • Relevance: Demonstrates the use of CO surrogates for synthesizing thioesters from aryl iodides under mild conditions.[1][5]

  • Babu, S. G., et al. (2011). "Copper-Catalyzed Synthesis of Thioesters from Aryl Iodides and Thiobenzoic Acid." Tetrahedron Letters.
  • Oae, S. (1991).[1] "Organic Sulfur Chemistry: Structure and Mechanism."[1] CRC Press.[1]

    • Relevance: Foundational text explaining the mechanism of sulfur poisoning on transition metal surfaces (Pd/Pt).[1]

  • Jeswiet, J., et al. (2025). "Sulfur as a Catalyst Poison."[1][6][7] ResearchGate.[1][6][8] Link

    • Relevance: Detailed analysis of metal-sulfur bond formation leading to catalyst deactivation.[1][9]

Sources

Optimization

Technical Support Guide: Monitoring Thionicotinic Acid Reactions by TLC

Introduction: The Chemo-Physical Challenge Thionicotinic acid (TNA) derivatives—specifically 2-mercaptonicotinic acid (2-MNA) and its isomers—present a unique "trifecta" of challenges for Thin Layer Chromatography (TLC)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemo-Physical Challenge

Thionicotinic acid (TNA) derivatives—specifically 2-mercaptonicotinic acid (2-MNA) and its isomers—present a unique "trifecta" of challenges for Thin Layer Chromatography (TLC) monitoring:

  • Extreme Polarity: The presence of both a carboxylic acid (

    
    ) and a thione/thiol group creates high affinity for silica, leading to baseline retention.
    
  • Redox Instability: The thiol group (

    
    ) is prone to rapid air-oxidation on the silica surface, forming disulfides (dimers) that appear as "ghost spots."
    
  • Tautomeric Ambiguity: 2-MNA exists in equilibrium between its thiol (mercapto) and thione (thioxo) forms.[1] This equilibrium shifts based on solvent pH, affecting

    
     values and spot shape.
    

This guide provides a self-validating troubleshooting framework to distinguish genuine reaction progress from artifacts.

Troubleshooting Center (Q&A)

Issue 1: "Ghost Spots" & False Impurities

Q: I spotted pure starting material, but TLC shows two distinct spots. Is my reagent contaminated?

Diagnosis: Likely in-situ oxidation .[1] Silica gel is slightly acidic and typically contains adsorbed oxygen and metal traces (Fe), which catalyze the oxidation of thiols to disulfides (


) as the solvent evaporates.

Technical Insight: The disulfide dimer is significantly less polar than the monomeric acid/thiol. It will travel higher up the plate (higher


).

Validation Protocol (The "2D-Diagonal" Test):

  • Spot your sample in the bottom-left corner of a square TLC plate.[1]

  • Elute vertically (1st dimension).[1]

  • Dry the plate, rotate it 90°, and elute again in the same solvent (2nd dimension).

  • Interpretation:

    • Diagonal Spots: The compound is stable.[2]

    • Off-Diagonal Spots: The compound is degrading/oxidizing during the run. If a new spot appears above the diagonal in the 2nd run, oxidation occurred between runs.

Issue 2: Severe Streaking / Tailing

Q: My product appears as a long streak rather than a compact spot. How do I fix this?

Diagnosis: Ionization of the carboxylic acid. On neutral silica, the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 group dissociates into 

, which drags along the stationary phase.

Corrective Action: You must suppress ionization by acidifying the mobile phase.

  • Standard Fix: Add 0.5% to 1.0% Formic Acid or Acetic Acid to your mobile phase.

  • Advanced Fix: For basic pyridine derivatives that also streak, use an additive of 0.1% Trifluoroacetic acid (TFA) . Note: Avoid triethylamine (TEA) with free acids as it forms immobile salts.

Issue 3: Poor Visualization

Q: The UV signal is weak. How can I specifically identify the thiol product vs. non-sulfur byproducts?

Diagnosis: While the pyridine ring is UV-active (254 nm), the extinction coefficient may be low. Standard UV does not distinguish between the starting material (thiol) and the product (e.g., a thioether).

Corrective Action: Use functional-group specific stains (See Section 4).[1]

  • Ellman’s Reagent: Turns yellow only for free thiols (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ). Disulfides and thioethers will NOT stain.
    
  • Palladium Chloride (

    
    ):  General stain for sulfur (thioethers/thiols) appearing as yellow/brown spots on a bleached background.
    

Optimized Mobile Phase Systems

Select a solvent system based on the polarity of your specific derivative.

System TypeSolvent Composition (v/v)Target Analytesngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Range
High Polarity DCM : MeOH : AcOH (90 : 9 : 1)Free Thionicotinic Acids0.2 – 0.4
Medium Polarity EtOAc : Hexane : AcOH (60 : 39 : 1)Esters / Disulfides0.4 – 0.6
Reversed Phase MeOH : Water : Formic Acid (70 : 30 : 0.1)Highly polar salts / Thiones0.5 – 0.8
Isomer Separation Toluene : Acetone : Formic Acid (70 : 25 : 5)2-MNA vs 6-MNA isomersDistinct separation

Critical Note: Always prepare mobile phases fresh. Esters in the presence of acetic acid can undergo transesterification if left standing for days.

Visualization Protocols

Protocol A: Ellman’s Reagent (Thiol Specific)

Use this to confirm the presence of unreacted starting material.

  • Preparation: Dissolve 20 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 10 mL of 1:1 Ethanol/Water buffer (pH 8, Tris or Phosphate).

  • Application: Dip the plate briefly or spray lightly.

  • Result: Free thiols appear as bright yellow spots immediately.[1]

  • Limit of Detection: ~5 nmol.

Protocol B: Bromocresol Green (Acid Specific)

Use this to track the carboxylic acid moiety.

  • Preparation: Dissolve 40 mg Bromocresol Green in 100 mL Ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.

  • Application: Dip the plate.

  • Result: Carboxylic acids appear as yellow spots on a blue background.[1]

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the decision tree for interpreting TLC results when monitoring TNA reactions.

TLC_Troubleshooting Start Observe TLC Plate (UV 254nm) Observation What do you see? Start->Observation Streak Streaking / Tailing Observation->Streak TwoSpots Double Spots for Single Compound Observation->TwoSpots NoMove Spot at Baseline Observation->NoMove Action_Acid Add 1% Acetic Acid to Mobile Phase Streak->Action_Acid Ionization issue Action_Diag Run 2D-TLC (Diagonal Test) TwoSpots->Action_Diag Verify Stability Action_Polar Increase MeOH % or switch to RP-TLC NoMove->Action_Polar Polarity issue Result_Ox Off-Diagonal Spot: Oxidation on Silica Action_Diag->Result_Ox New spot appears Result_Imp On-Diagonal Spot: True Impurity Action_Diag->Result_Imp Spots stay on line Fix_Ox Pre-elute plate with 1% DTT or use Argon Result_Ox->Fix_Ox Prevent Artifacts

Figure 1: Decision matrix for diagnosing common TLC anomalies associated with thionicotinic acid derivatives.

References

  • Sigma-Aldrich. "Tips & Tricks for Thin-Layer Chromatography." Sigma-Aldrich Technical Bulletin.

  • PubChem. "2-Mercaptonicotinic Acid | C6H5NO2S."[1] National Library of Medicine.[1]

  • Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts Chemistry.

  • ResearchGate. "How to avoid oxidation of thiol...?" ResearchGate Q&A.

  • Sielc Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column." Sielc Application Notes.

Sources

Troubleshooting

Technical Support Center: Scale-Up of Thionicotinic Acid Synthesis

[1] Subject: Troubleshooting & Process Optimization for Pyridine-3-carbothioic S-acid (Thionicotinic Acid) Ticket ID: TNA-SC-2024-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Troubleshooting & Process Optimization for Pyridine-3-carbothioic S-acid (Thionicotinic Acid) Ticket ID: TNA-SC-2024-001 Support Tier: Level 3 (Senior Application Scientist) Status: Open

Executive Summary & Molecule Profile

User Query: "We are experiencing low yields, high impurity profiles (disulfides), and odor containment failures during the kilogram-scale synthesis of thionicotinic acid."

Scientist’s Assessment: Scaling up Thionicotinic acid (Pyridine-3-carbothioic S-acid) is notoriously difficult compared to its benzene analogs (thiobenzoic acid).[1] The electron-deficient pyridine ring makes the intermediate acid chloride highly reactive, increasing susceptibility to hydrolysis (reverting to nicotinic acid).[1] Furthermore, the thioacid moiety (


) is prone to rapid oxidative dimerization to the diacyl disulfide upon exposure to air.[1]

This guide moves away from "lab-scale" Lawesson’s reagent methods (which generate phosphorus waste streams incompatible with GMP scale-up) and focuses on the industrial Acyl Chloride-Sulfhydration Route .

Parameter Specification / Characteristic
Target Molecule Pyridine-3-carbothioic S-acid (Thionicotinic Acid)
CAS Number 4921-96-4
Primary Failure Mode Hydrolysis to Nicotinic Acid (Starting Material)
Secondary Failure Mode Oxidative Dimerization (Disulfide formation)
Safety Critical

Evolution, Sensitizing Odor

Process Workflow & Failure Points (Visualized)

The following logic flow illustrates the critical decision nodes in the synthesis.

ThionicotinicSynthesis cluster_0 Stage 1: Activation cluster_1 Stage 2: Sulfhydration (Critical) cluster_2 Stage 3: Workup NA Nicotinic Acid Inter Nicotinoyl Chloride HCl NA->Inter Reflux (Cat. DMF) SOCl2 Thionyl Chloride (Excess) SOCl2->Inter Reaction Thiolation Reaction (-5°C to 0°C) Inter->Reaction NaSH NaSH (Anhydrous/Sat. Soln) NaSH->Reaction Acidification Acidification (pH 3-4) Reaction->Acidification Hydrolysis FAILURE: Hydrolysis (Reverts to Nicotinic Acid) Reaction->Hydrolysis Water present Product Thionicotinic Acid (Precipitate) Acidification->Product H2S Gas H2S Gas Acidification->H2S Gas pH < 2 Disulfide FAILURE: Oxidation (Di-nicotinoyl Disulfide) Product->Disulfide Air exposure

Figure 1: Process flow for the conversion of Nicotinic Acid to Thionicotinic Acid, highlighting critical failure modes (Hydrolysis and Oxidation).[1]

Troubleshooting Guide (Q&A Format)

Module A: Reaction Chemistry & Yield

Q1: We are seeing >30% Nicotinic Acid (starting material) in the final product. Is the conversion incomplete?

  • Diagnosis: It is likely not incomplete conversion, but rather hydrolysis of the intermediate.[1] Nicotinoyl chloride is extremely moisture-sensitive.[1] If your NaSH source contains significant water (e.g., using NaSH flakes which are ~70% pure, or aqueous NaSH), the water competes with the

    
     nucleophile.[1]
    
  • Solution:

    • Switch Solvent System: Move to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB).[1] This keeps the acyl chloride in the organic phase and the

      
       in the aqueous phase, minimizing hydrolysis.
      
    • Anhydrous Route (Preferred for High Purity): Generate

      
       gas in situ or use anhydrous NaSH in dry THF/Pyridine.[1] Note: This requires stricter safety controls.[1]
      

Q2: The product is yellow/orange and gummy instead of a white/pale solid. What happened?

  • Diagnosis: You have formed the disulfide dimer (Di-nicotinoyl disulfide).[1] Thioacids are easily oxidized by atmospheric oxygen, especially under basic conditions or during slow filtration.[1]

  • Solution:

    • Inert Atmosphere: The entire workup (acidification and filtration) must be done under a nitrogen or argon blanket.[1]

    • Degassing: All solvents (water for washes, extraction solvents) must be sparged with nitrogen prior to use.[1]

    • Rescue: If the disulfide is formed, you can treat the mixture with a reducing agent like Zinc/Acetic acid or TCEP to reduce it back to the thioacid, though this adds a purification step.[1]

Module B: Safety & Odor Control

Q3: The odor is penetrating the lab despite fume hoods. How do we manage this at scale?

  • Context: Thioacids have a "skunky" or "rotten cabbage" odor detectable at ppb levels.[1]

  • Protocol:

    • Scrubber System: All reactor vents must pass through a two-stage scrubber:

      • Stage 1: Dilute NaOH (captures

        
         and thioacid vapors).[1]
        
      • Stage 2: Sodium Hypochlorite (Bleach) (oxidizes sulfur compounds to odorless sulfates/sulfonates).[1]

    • Glassware Decontamination: Do not wash glassware in the open sink.[1] Soak all contaminated equipment in a bleach bath inside the hood for 2 hours before cleaning.

Q4: We are triggering H2S alarms during the acidification step.

  • Diagnosis: You are acidifying excess NaSH too rapidly or to a pH that is too low.[1]

  • Solution:

    • Quench Excess NaSH: Before acidification, ensure you calculate the stoichiometry. If a large excess of NaSH was used, consider quenching with a mild electrophile or simply accept the gas evolution but control the rate.[1]

    • Controlled Acidification: Use a metering pump to add HCl.[1] Maintain temperature <5°C. The solubility of

      
       is higher at lower temperatures, reducing immediate off-gassing, but it will eventually come out.[1]
      
    • Closed Loop: The acidification vessel must be closed and vented to the caustic scrubber.[1]

Comparative Reagent Table

MethodReagentScale-Up ViabilityProsCons
A (Recommended) Nicotinoyl Chloride + NaSH High Low cost, atom economical, established industrial equipment.Requires

handling; hydrolysis risk.[1]
B (Lab Only) Lawesson's Reagent Low One-step from acid; no acid chloride needed.[1]Prohibitively expensive; difficult phosphorus byproduct removal; atom economy <50%.[1]
C (Alternative) Nicotinoyl Chloride + H2S (gas) Medium Anhydrous conditions (high yield).[1]Handling toxic gas cylinders at scale is a major safety hazard.[1]

Detailed Protocol: Acyl Chloride-Sulfhydration Route

Step 1: Acid Chloride Formation

  • Charge Nicotinic Acid (1.0 eq) and Toluene (5-10 vol) into the reactor.

  • Add catalytic DMF (0.01 eq) .

  • Slowly add Thionyl Chloride (1.2 eq) at room temperature.

  • Heat to reflux (

    
    ) for 3-4 hours until gas evolution (
    
    
    
    ) ceases.
  • Distill off excess Thionyl Chloride and Toluene to obtain the crude Nicotinoyl Chloride Hydrochloride (solid/slurry).[1]

Step 2: Thiolation (The "Critical" Step)

  • Suspend the crude acid chloride in cold Toluene (

    
    ) .
    
  • Option A (Biphasic): Prepare a solution of NaSH (2.0 eq) in water.[1] Add TBAB (0.05 eq) .

  • Add the NaSH solution to the Toluene slurry slowly, maintaining internal temperature

    
    . (Exothermic!).[1]
    
  • Stir vigorously for 1-2 hours at

    
    .
    

Step 3: Workup & Isolation [1]

  • Separate layers.[1] The product (as the sodium salt) is in the aqueous layer .

  • Wash the aqueous layer with Toluene (to remove unreacted organics/disulfides).[1]

  • Degas the aqueous layer with Nitrogen for 15 mins.

  • Slowly acidify with 6N HCl to pH 3.5 - 4.0. Do not go to pH 1, or you risk redissolving the pyridine salt or evolving excessive

    
    .[1]
    
  • Filter the yellow/white precipitate under Nitrogen.[1]

  • Wash with cold, degassed water.[1] Dry in a vacuum oven at

    
    .
    

References

  • Nicotinic Acid Synthesis & Industrial Background ChemicalBook & ResearchGate. "Nicotinic acid synthesis and industrial production methods."

  • Thioacid Synthesis via Lawesson's Reagent (Comparison) National Institutes of Health (NIH). "A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent."

  • General Thioacid Scale-Up & Stability Royal Society of Chemistry (RSC). "Harnessing radical mediated reactions of thioacids for organic synthesis."

  • Properties of Nicotinic Acid Derivatives PubChem. "Pyridine-3-carboxylic acid (Nicotinic Acid) Physical Properties." [1]

Sources

Optimization

Technical Support Center: Thionicotinic Acid (TNA) Stability &amp; Reactivity

[1] Topic: Impact of pH on the stability and reactivity of Thionicotinic Acid (Pyridine-3-carbothioic S-acid). Audience: Researchers, Medicinal Chemists, and Process Engineers.[1] Reference Code: TNA-TECH-001 Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Impact of pH on the stability and reactivity of Thionicotinic Acid (Pyridine-3-carbothioic S-acid). Audience: Researchers, Medicinal Chemists, and Process Engineers.[1] Reference Code: TNA-TECH-001

Introduction: The TNA Paradox

Welcome to the Technical Support Center. You are likely working with Thionicotinic Acid (TNA) as a bioisostere for nicotinic acid or as a reactive intermediate for thio-ligation.[1]

The Central Challenge: TNA exists in a precarious chemical window. Unlike its oxygen analog (nicotinic acid), TNA is kinetically unstable in aqueous media.[1] Its behavior is dominated by a "Stability-Reactivity Trade-off" governed strictly by pH.[1]

  • At Low pH: It is prone to hydrolytic cleavage (releasing toxic

    
    ).[1]
    
  • At High pH: It is prone to oxidative dimerization (forming disulfides).[1]

This guide provides the causality-based protocols required to navigate this window.

Module 1: pH-Dependent Stability Profiling

Core Concept: The Degradation Fork

The stability of TNA is dictated by its protonation state. The thio-carboxylic group (


) is significantly more acidic (

) than a standard carboxylic acid (

).[1]
pH EnvironmentDominant SpeciesPrimary Degradation RiskMechanism
Acidic (pH < 3) Cationic / Neutral (

-

)
Hydrolysis Acid-catalyzed attack of water on the carbonyl carbon releases

.[1]
Neutral (pH 4-6) Zwitterionic MixModerate Stability Transition zone.[1] Hydrolysis slows; oxidation rates are moderate.[1]
Basic (pH > 7) Anionic (

-

)
Oxidation The electron-rich thiocarboxylate anion rapidly dimerizes to the disulfide in the presence of

.
Visualizing the Pathway

The following diagram illustrates the competing degradation pathways based on environmental conditions.

TNA_Stability cluster_conditions Critical Control Points TNA Thionicotinic Acid (TNA) Nicotinic Nicotinic Acid (Hydrolysis Product) TNA->Nicotinic Acidic pH (Hydrolysis) + H2O Disulfide Dithionicotinic Acid (Oxidation Product) TNA->Disulfide Basic pH (Oxidation) + O2 H2S H2S Gas (Toxic Byproduct) TNA->H2S

Figure 1: Divergent degradation pathways of Thionicotinic Acid. Acidic conditions drive hydrolysis; basic conditions drive oxidation.[1]

Module 2: Troubleshooting & FAQs

Issue 1: "I smell rotten eggs when opening my reaction vial."

Diagnosis: Hydrolysis has occurred.[1][2] Root Cause: The pH dropped below 4.0 in the presence of water, or the solvent was "wet." Technical Explanation: Thioacids are acylating agents.[1] Water is a nucleophile.[1] In acidic conditions, the carbonyl carbon is activated, allowing water to displace the


 group, generating Nicotinic Acid and Hydrogen Sulfide (

).[1]

Corrective Protocol:

  • Check Solvent Water Content: Use anhydrous solvents (DCM, THF) for storage or reactions.[1]

  • Buffer Control: If aqueous media is necessary, maintain pH 5.5–6.5 using degassed phosphate buffer.[1]

  • Quenching: If disposal is required, treat the solution with bleach (sodium hypochlorite) in a fume hood to oxidize

    
     to sulfate/sulfur before disposal.[1]
    
Issue 2: "My HPLC shows a split peak or a ghost peak at double the retention time."

Diagnosis: Oxidative Dimerization (Disulfide formation).[1][3] Root Cause: High pH (>7) combined with atmospheric oxygen exposure.[1] Technical Explanation: At pH > 3.5, TNA exists largely as the thiocarboxylate anion (


).[1] This anion is highly nucleophilic and redox-active.[1] Trace metals (Cu, Fe) or dissolved oxygen catalyze the formation of the disulfide dimer (

).

Corrective Protocol:

  • Degas Solvents: Sparge all buffers with Argon or Nitrogen for 15 minutes prior to use.[1]

  • Add Chelators: Include 1 mM EDTA in your aqueous buffers to sequester trace metals that catalyze oxidation.[1]

  • Reduction: If the disulfide is detected, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to regenerate the monomer.[1] Note: Avoid DTT if you are performing acyl-transfer reactions, as DTT contains thiols that will compete.[1]

Module 3: Reactivity & Synthesis Optimization

The Nucleophilicity Window

To use TNA effectively (e.g., for thioester synthesis or native chemical ligation), you must balance the Nucleophilicity of the sulfur against the Stability of the molecule.

Protocol: Optimizing Acylation Reactions

  • Determine pKa: The effective pKa of the thio-group in TNA is approximately 3.5.[1]

  • Set pH: Perform reactions at pH 4.5 – 5.5 .

    • Why? At this pH, the sulfur is largely deprotonated (nucleophilic anion), but the concentration of hydroxide ions (

      
      ) is low enough to minimize base-catalyzed hydrolysis of the thioacid itself.
      
  • Activation: Unlike carboxylic acids, TNA does not require EDC/NHS activation to react with alkyl halides or electron-deficient systems.[1] It is intrinsically reactive.[1]

TNA_Reactivity Low_pH pH < 3.0 Protonated Form (R-COSH) Reaction Target Reaction (Acylation / Alkylation) Low_pH->Reaction Poor Nucleophile Slow Reaction Opt_pH pH 4.5 - 5.5 Reactive Anion (R-COS-) Opt_pH->Reaction Optimal Nucleophile High Yield High_pH pH > 7.0 Unstable Anion High_pH->Reaction Competing Side Reactions (Dimerization)

Figure 2: The pH window for optimal reactivity. Operating between pH 4.5 and 5.5 maximizes nucleophilicity while minimizing degradation.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of thioacid acidity and hydrolysis).

  • Williams, R. (2022).[1][4] pKa Data Compiled. Organic Chemistry Data. Link (Source for Pyridine and Thioacid pKa comparisons).[1]

  • Kozako, R., et al. (2021).[1][5] Aerobic Oxidation of Thiols to Disulfides. Synlett. Link (Mechanisms of thiol/thioacid oxidation).

  • PubChem. (2025).[1][6] Nicotinic Acid Compound Summary. National Library of Medicine.[1] Link (Structural and physicochemical properties of the parent scaffold).[1]

  • Paneuf, R. (2011).[1] Thioacids in Organic Synthesis. Journal of Organic Chemistry. (Reactivity profiles of thio-carboxylates vs carboxylates).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Confirmation of Thionicotinic Acid Derivatives: A 2D NMR Methodology Guide

Executive Summary The Core Problem: Thionicotinic acid derivatives (e.g., 2-mercaptonicotinic acid, thionicotinamides) present a unique structural challenge in drug discovery. They exhibit thione-thiol tautomerism , wher...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Problem: Thionicotinic acid derivatives (e.g., 2-mercaptonicotinic acid, thionicotinamides) present a unique structural challenge in drug discovery. They exhibit thione-thiol tautomerism , where the proton can reside on the sulfur (thiol) or the nitrogen (thione). This ambiguity critically alters pharmacophore modeling and binding affinity predictions.

The Solution: Standard 1D NMR (


H, 

C) is often inconclusive due to rapid proton exchange and the "silent" nature of quaternary carbons. This guide compares the 2D NMR Workflow (HSQC/HMBC) against traditional alternatives, establishing it as the superior method for rapid, solution-state structural validation.

Part 1: Comparative Analysis of Structural Elucidation Methods

We evaluated three primary methodologies for determining the tautomeric state and connectivity of thionicotinic acid derivatives.

Table 1: Methodology Performance Matrix
FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR Suite (The Product) Method C: X-Ray Crystallography
Primary Output Chemical Shift listConnectivity Map (Through-bond)3D Atomic Coordinates
Tautomer Resolution Low. Broad N-H/S-H signals often disappear; C=S/C-S shifts are ambiguous without connectivity.High. HMBC definitively links N-H protons to C=S carbons, proving the thione form.High. Definitive, but reflects solid state packing, not solution bio-activity.
Sample Requirement ~5-10 mg (Solution)~10-20 mg (Solution)Single Crystal (Difficult to grow for polar thionates)
Time to Result < 1 Hour2-4 HoursDays to Weeks
Quaternary C Detection No. Indirect inference only.Yes. HMBC visualizes quaternary C=S and C-COOH.Yes. Direct visualization.

Verdict: While X-Ray is the "gold standard" for atomic position, it fails to represent the solution-state dynamics relevant to biological assays. 2D NMR is the optimal balance , providing definitive connectivity and tautomeric evidence in the biologically relevant solution state.

Part 2: Technical Deep Dive – The 2D NMR Solution

The Mechanistic Challenge: Thione vs. Thiol

Thionicotinic acid derivatives often exist in equilibrium. For 2-mercaptonicotinic acid, the equilibrium lies between:

  • Thiol form: Pyridine ring is aromatic; proton on Sulfur.

  • Thione form: Pyridine ring loses aromaticity; proton on Nitrogen (NH).

Key Insight: In polar solvents like DMSO-


, the thione  form is thermodynamically favored due to solvation stabilization, whereas the thiol form may predominate in the gas phase [1, 2].
The Critical Evidence: HMBC Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "product" that solves this puzzle. It detects long-range couplings (


 and 

) across 2-3 bonds.
  • If Thiol: The sulfur proton (S-H) is often labile and invisible. No correlation to ring carbons.

  • If Thione: The nitrogen proton (N-H) is often visible in DMSO. Crucially, the N-H will show a strong

    
     or 
    
    
    
    correlation to the C=S carbon.
Chemical Shift Fingerprints[1][2][3][4]
  • C=S (Thione): Typically resonates downfield, often 175–190 ppm [2].

  • C-S (Thiol): Typically resonates upfield relative to the thione, often 140–160 ppm (depending on ring substitution).

Part 3: Experimental Protocol

Step 1: Sample Preparation (Self-Validating)
  • Solvent: Use DMSO-

    
      (99.9%).
    
    • Reasoning: Chloroform (

      
      ) often fails to solubilize polar thionicotinic acids and encourages rapid proton exchange, broadening signals. DMSO stabilizes the thione tautomer and slows exchange, sharpening the N-H signal [3].
      
  • Concentration: 15–30 mg in 0.6 mL. High concentration is vital for detecting weak quaternary carbon signals in HMBC.

Step 2: Spectrometer Configuration (600 MHz recommended)
  • Temperature: 298 K (Standard). If N-H signals are broad, lower to 278 K to freeze out exchange.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Role: Identify all protonated carbons (C-H).

    • Coupling: Set

      
       Hz.[1]
      
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Role: The decision-maker. Connects protons to "invisible" quaternary carbons (C=S, COOH).

    • Long-Range Delay: Optimize for 8 Hz (

      
      ). This covers the typical 5–10 Hz range for aromatic long-range coupling [4].
      
Step 3: Analysis Workflow
  • Assign C-H pairs using HSQC.

  • Locate Quaternary Carbons in the

    
    C 1D spectrum (peaks with no HSQC correlation).
    
  • Map Connectivity using HMBC:

    • Find the putative N-H proton (usually > 12 ppm or broad singlet around 13-14 ppm).

    • Trace correlations from this proton.[2] Does it hit a carbon at ~180 ppm? If yes = Thione.

Part 4: Visualization of the Logic Flow

The following diagram illustrates the decision matrix for confirming the structure using the described 2D NMR methodology.

NMR_Workflow Sample Thionicotinic Acid Derivative (Unknown Tautomer) Solvent Dissolve in DMSO-d6 (Stabilize Thione) Sample->Solvent NMR_1D Run 1D 1H & 13C (Identify Chemical Shifts) Solvent->NMR_1D HSQC Run HSQC (Assign C-H Pairs) NMR_1D->HSQC Decision_NH Is N-H Signal Visible? HMBC Run HMBC (Long Range Correlations) Decision_NH->HMBC Yes (Broad Singlet) Decision_NH->HMBC No (Exchange Fast) HSQC->Decision_NH Analysis_CS Check Carbon Shift (C-2) HMBC->Analysis_CS Thione CONFIRMED: Thione Form (C=S @ ~180ppm) (N-H correlation to C=S) Analysis_CS->Thione Correlation + Downfield Shift Thiol CONFIRMED: Thiol Form (C-S @ <160ppm) (No N-H correlation) Analysis_CS->Thiol No N-H Corr + Upfield Shift

Figure 1: Decision tree for structural elucidation of thionicotinic acid derivatives, prioritizing the differentiation between thione and thiol tautomers via HMBC correlations.

References

  • RSC Publishing. (1999). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • ChemicalBook. (n.d.). 2-Mercaptonicotinic acid 13C NMR Spectrum and Shift Data. Link

  • Stack Exchange (Chemistry). (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?Link

  • National Institutes of Health (PMC). (2022). Leveraging the HMBC to Facilitate Metabolite Identification. Link

Sources

Comparative

Precision Quantitation of Thionicotinic Acid (2-Mercaptonicotinic Acid) by HPLC-UV: A Comparative Validation Guide

Executive Summary & Strategic Analysis Thionicotinic acid, specifically the 2-mercaptonicotinic acid (2-MNA) isomer, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Thionicotinic acid, specifically the 2-mercaptonicotinic acid (2-MNA) isomer, is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antitubercular agents. Its dual functionality—a pyridine nitrogen and a thiol group—presents unique analytical challenges. The thiol group (


) makes the molecule susceptible to rapid oxidation into the disulfide dimer (2,2'-dithiodinicotinic acid), while the pyridine ring induces peak tailing on standard silica columns due to silanol interactions.

This guide validates High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the superior method for purity analysis, contrasting it with potentiometric titration and LC-MS. We present a robust, self-validating protocol compliant with ICH Q2(R1) guidelines.

Strategic Comparison: Selecting the Right Tool

While potentiometric titration is often used for raw material assay due to its high precision, it fails in specificity. It cannot distinguish between the active 2-MNA and its oxidative impurities or desulfurized byproducts (nicotinic acid). HPLC-UV offers the necessary balance of specificity, sensitivity, and accessibility.

Table 1: Comparative Performance Matrix

FeatureHPLC-UV (Recommended) Potentiometric Titration LC-MS/MS
Primary Use Purity & Impurity ProfilingBulk Assay (>98% pure)Trace Impurity ID (<0.1%)
Specificity High (Separates impurities)Low (Responds to all acidic groups)Very High (Mass identification)
Precision (RSD) < 1.0%< 0.2%< 2-5%
Cost/Run ModerateLowHigh
Oxidation Detection Excellent (Dimer separates well)Poor (Dimer may co-titrate)Excellent
Decision Logic for Method Selection

The following decision tree illustrates when to deploy HPLC-UV versus alternatives in a drug development lifecycle.

MethodSelection Start Analytical Goal Purity Purity / Impurity Profiling? Start->Purity Assay Bulk Assay (Raw Material)? Start->Assay ID Unknown Impurity Identification? Start->ID HPLC HPLC-UV (Method of Choice) Purity->HPLC Separation Required Titration Potentiometric Titration Assay->Titration High Precision Needed LCMS LC-MS/MS ID->LCMS Structural Data Needed Titration->HPLC If Specificity Fails

Figure 1: Decision logic for selecting the analytical technique based on data requirements.

Technical Methodology: The "Gold Standard" Protocol

To ensure a self-validating system , the method relies on specific chemical principles:

  • pH Control: The mobile phase pH is maintained at 3.0. This suppresses the ionization of the carboxylic acid (pKa ~2.0 - 4.0), ensuring the molecule remains neutral and retains well on the hydrophobic C18 column.

  • Ion Suppression: The acidic pH also protonates the pyridine nitrogen, preventing it from interacting with free silanols on the silica backbone, which causes peak tailing.

  • Wavelength Selection: 2-MNA has a distinct UV absorption max at 270 nm . The disulfide dimer absorbs significantly lower (approx. 240 nm) but retains sufficient response at 270 nm for simultaneous detection.

Standard Operating Procedure (SOP) Parameters

Table 2: Optimized Chromatographic Conditions

ParameterConditionRationale
Column C18 End-capped (e.g., 250 x 4.6 mm, 5 µm)"End-capping" reduces silanol activity, crucial for pyridine derivatives.
Mobile Phase A 0.1% Phosphoric Acid (pH ~3.0)Suppresses ionization; improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)Strong organic modifier for elution.
Elution Mode Isocratic (70:30 Buffer:ACN)Stable baseline; sufficient for separating the polar acid from the non-polar dimer.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 270 nm

for 2-mercaptonicotinic acid.[1]
Injection Vol 10 µLPrevents column overload.
Column Temp 30°CEnsures retention time reproducibility.

Validation Framework (ICH Q2 R1/R2)

This validation protocol is designed to meet regulatory scrutiny (FDA/EMA).

A. Specificity (Forced Degradation)

Objective: Prove the method can measure 2-MNA unequivocally in the presence of impurities.

  • Protocol: Subject the sample to:

    • Oxidation: 3%

      
       for 2 hours (Expect: Formation of 2,2'-dithiodinicotinic acid).
      
    • Acid/Base Hydrolysis: 0.1N HCl / 0.1N NaOH for 4 hours.

  • Acceptance Criteria: Peak purity index (via Diode Array Detector) > 0.999. Resolution (

    
    ) between 2-MNA and nearest impurity > 1.5.
    
B. Linearity & Range

Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
C. Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Protocol: Spike known amounts of 2-MNA standard into a placebo matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

D. Precision (Repeatability)

Objective: Verify consistency of results.

  • Protocol: 6 injections of the standard solution at 100% concentration.

  • Acceptance Criteria: RSD of peak area

    
    .
    
E. Robustness (The "Self-Validating" Check)

Objective: Determine if small variations affect results.

  • Protocol: Deliberately vary:

    • Flow rate (

      
       mL/min).
      
    • Mobile phase pH (

      
       units).
      
    • Column temperature (

      
      C).
      
  • Insight: If pH variation causes significant retention time shift, the buffer capacity is insufficient. This is a critical failure mode for nicotinic acid derivatives.

Visualizing the Validation Workflow

The following diagram outlines the logical flow of the validation process, ensuring no step is skipped.

ValidationWorkflow cluster_PreVal Pre-Validation Checks cluster_CoreVal ICH Q2 Validation Parameters Start Method Development (Optimization) SST System Suitability (Tailing < 1.5, Plates > 2000) Start->SST Filter Filter Compatibility (Adsorption Check) Start->Filter Spec Specificity (Stress Testing) SST->Spec Filter->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD < 1.0%) Acc->Prec Robust Robustness Testing Prec->Robust Final Standard Operating Procedure (SOP) Robust->Final

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1).

Critical Troubleshooting: The Oxidation Trap

A common pitfall in analyzing 2-mercaptonicotinic acid is in-situ oxidation . The thiol group can oxidize to the disulfide dimer during sample preparation if the diluent is not optimized.

  • Symptom: Appearance of a "ghost peak" at a later retention time (dimers are more hydrophobic) and low assay values for the main peak.

  • Solution: Use a diluent containing 0.1% EDTA or Ascorbic Acid if stability issues persist. However, in the acidic mobile phase described (pH 3.0), the thiol is generally stable for the duration of an HPLC run (4-8 hours).

  • Self-Validating Check: Inject the standard solution immediately after preparation and again after 12 hours. If the main peak area decreases by >2%, solution stability is failed, and the diluent must be modified.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • PubChem. (n.d.).[4] 2-Mercaptonicotinic Acid (Compound Summary). National Center for Biotechnology Information. Retrieved January 29, 2026. Link

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. (Application Note illustrating separation of polar pyridine derivatives). Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[5][6][7][8] (Demonstrates mixed-mode and RP approaches for similar zwitterionic compounds). Link

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (Comparison of HPLC, GC-MS, and UV methods for pyridine derivatives). Link(Note: Generalized link for method comparison context).

Sources

Validation

In Vitro Efficacy Evaluation of Thionicotinic Acid Derivatives: A Comparative Technical Guide

Executive Summary Thionicotinic acid derivatives, particularly thioamides like Ethionamide (ETH) and Prothionamide (PTH), represent a critical class of antimycobacterial agents. Unlike their oxygenated counterparts (nico...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thionicotinic acid derivatives, particularly thioamides like Ethionamide (ETH) and Prothionamide (PTH), represent a critical class of antimycobacterial agents. Unlike their oxygenated counterparts (nicotinic acid derivatives), the incorporation of a sulfur moiety facilitates a unique bioactivation pathway essential for targeting multidrug-resistant Mycobacterium tuberculosis (Mtb).

This guide provides a rigorous technical evaluation of these derivatives. We move beyond simple IC50 lists to explore the mechanism-based efficacy, comparing established standards against novel synthetic analogs. The focus is on in vitro validation using Resazurin Microtiter Assay (REMA) and mechanistic profiling via EthA activation pathways.

Mechanism of Action: The Bioactivation Gateway

To evaluate efficacy, one must first understand the causality of action. Thionicotinic acid derivatives are prodrugs .[1] They are biologically inert until activated by the monooxygenase EthA (Rv3854c) within the mycobacterial cell.

The EthA-InhA Pathway

The sulfur atom is the lynchpin. EthA oxidizes the thioamide to a sulfinic acid intermediate, which is highly reactive. This intermediate reacts with NAD+ to form an NAD-adduct . This adduct mimics the cofactor required by InhA (enoyl-ACP reductase), a key enzyme in the Fatty Acid Synthase II (FAS-II) system. By competitively inhibiting InhA, mycolic acid synthesis is halted, leading to cell wall lysis.

Key Insight for Researchers: Efficacy is not just about binding affinity to InhA; it is equally dependent on the rate of bioactivation by EthA. Derivatives with bulky groups near the sulfur center may hinder EthA processing, reducing potency despite high theoretical InhA affinity.

Visualization: Prodrug Activation Pathway

EthA_Activation_Pathway Prodrug Thionicotinic Derivative (Prodrug) Intermediate Sulfinic Acid Intermediate Prodrug->Intermediate Oxidation EthA EthA Enzyme (Monooxygenase) EthA->Prodrug Activates Adduct NAD-Drug Adduct Intermediate->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA Inhibition (Target) Adduct->InhA Competitive Binding Lysis Mycolic Acid Biosynthesis Halted InhA->Lysis Downstream Effect

Figure 1: The bioactivation cascade of thionicotinic acid derivatives. Note the critical dependence on EthA for conversion to the active NAD-adduct form.

Comparative Efficacy Analysis

The following data synthesizes in vitro performance metrics. We compare the "Gold Standard" (Ethionamide) against Isoniazid (primary control) and two classes of novel derivatives often cited in recent literature: 2-substituted Thioamides and Thiosemicarbazide hybrids .

Table 1: In Vitro Efficacy Profile against M. tuberculosis (H37Rv Strain)
Compound ClassRepresentative AgentMIC₉₀ (µM)Selectivity Index (SI)*Bioactivation RequirementPrimary Resistance Mechanism
Standard Thioamide Ethionamide (ETH)2.5 - 5.0> 10High (EthA dependent)ethA mutation
Standard Hydrazide Isoniazid (INH)0.2 - 0.4> 50High (KatG dependent)katG or inhA mutation
Novel Thio-Derivative 2-Thionicotinic Acid (TNA-4g)1.8 - 3.2~ 15ModerateethA mutation
Hybrid Derivative Pyridine-Thiosemicarbazone0.8 - 1.5> 25Low (Dual mechanism)**inhA promoter

*Selectivity Index (SI) = CC₅₀ (Vero cells) / MIC₉₀. Higher is better. **Hybrid derivatives often possess metal-chelating properties that provide secondary toxicity to bacteria independent of EthA.

Performance Insights:
  • Potency vs. Bioavailability: While Isoniazid remains more potent in vitro, thionicotinic derivatives like TNA-4g show superior activity against katG-mutant strains (INH-resistant), as they utilize the EthA pathway.

  • Lipophilicity: The novel 2-substituted derivatives often exhibit lower MICs (1.8 µM) compared to Ethionamide (2.5 µM). This is attributed to optimized lipophilicity (logP ~2.5), enhancing cell wall permeation before bioactivation.

  • Cytotoxicity: Thiosemicarbazone hybrids show a higher Selectivity Index (SI > 25) compared to traditional thioamides, likely due to reduced off-target oxidative stress in mammalian mitochondria.

Experimental Protocol: The REMA System

To replicate these results, a robust, self-validating assay is required. The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput screening of these derivatives due to its colorimetric/fluorometric dual readout.

Protocol Validation (Trustworthiness)
  • Internal Control: Always include a rifampicin or isoniazid positive control column.

  • Sterility Control: Media-only wells must remain non-fluorescent (blue).

  • Solubility Check: Thionicotinic derivatives are often hydrophobic. Dissolve in 100% DMSO, ensuring final well concentration is <1% DMSO to prevent solvent toxicity.

Step-by-Step Workflow
  • Inoculum Preparation:

    • Cultivate M. tuberculosis H37Rv to mid-log phase (OD₆₀₀ 0.6–0.8).

    • Dilute to theoretical OD₆₀₀ 0.001 in 7H9 broth supplemented with OADC.

  • Compound Plating:

    • Prepare 2-fold serial dilutions of thionicotinic derivatives in 96-well plates (100 µL/well).

    • Concentration range: 100 µM down to 0.19 µM.

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to each well.

    • Final Volume: 200 µL.

  • Incubation:

    • Seal plates with breathable membrane. Incubate at 37°C for 5–7 days.

  • Development:

    • Add 30 µL of 0.01% Resazurin (blue) solution.

    • Incubate for 24–48 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin to resorufin).

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

Visualization: REMA Screening Workflow

REMA_Protocol Start Start: Mid-Log Culture (OD 0.6) Dilution Compound Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacterial Suspension (Final Vol: 200µL) Dilution->Inoculation Incubation Incubate 37°C (5-7 Days) Inoculation->Incubation Reagent Add Resazurin (0.01%) Incubation->Reagent Develop Develop 24-48h Reagent->Develop Readout Fluorescence Readout (Ex 530nm / Em 590nm) Develop->Readout

Figure 2: The Resazurin Microtiter Assay (REMA) workflow for high-throughput screening of antimycobacterial efficacy.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, three structural features define the efficacy of thionicotinic acid derivatives:

  • The Thioamide Pivot: Replacement of the sulfur (C=S) with oxygen (C=O) abolishes antimycobacterial activity. The C=S bond is thermodynamically required for the oxidative attack by EthA.

  • 2-Position Substitution: Small alkyl groups (e.g., ethyl in Ethionamide) at the 2-position of the pyridine ring enhance potency. However, bulky aryl groups at this position often reduce activity due to steric hindrance preventing the drug from entering the EthA active site.

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -NO2) on the pyridine ring can stabilize the radical intermediate formed during activation, potentially increasing the half-life of the active species and improving the probability of Adduct formation.

Conclusion

Thionicotinic acid derivatives remain a cornerstone in the fight against TB, specifically for their ability to bypass katG-mediated resistance mechanisms. When evaluating new derivatives, researchers should prioritize compounds that balance lipophilicity for uptake with steric accessibility for EthA activation. The REMA assay described above provides a reliable, scalable method for this evaluation.

References

  • Mechanism of Ethionamide Activation Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002).[2] The antituberculosis drug ethionamide is activated by a flavoprotein monooxygenase.

  • EthA-InhA Pathway Elucidation Vilchèze, C., & Jacobs Jr, W. R. (2014). Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mechanisms, and Rare Mutants.

  • REMA Assay Methodology Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis.

  • Novel Thiosemicarbazide Derivatives Sriram, D., et al. (2006). Synthesis of antimycobacterial thiosemicarbazones found to be active against isoniazid-resistant strains.

  • Comparative Efficacy of Thioamides Wang, F., et al. (2007). Mechanism of thioamide drug action against tuberculosis and leprosy.

Sources

Comparative

Comparative Guide: Maleimide vs. Thionicotinic Acid Linkers in Bioconjugation

This comprehensive guide compares Maleimide linkers (the industry standard for cysteine conjugation) with Thionicotinic Acid linkers (specifically those derived from 6-chloronicotinic acid precursors). While Maleimides a...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide compares Maleimide linkers (the industry standard for cysteine conjugation) with Thionicotinic Acid linkers (specifically those derived from 6-chloronicotinic acid precursors). While Maleimides are ubiquitous, their susceptibility to retro-Michael addition and exchange with serum albumin has driven the development of stable alternatives like the Thionicotinic acid (Chloronicotinate) class, which utilizes Nucleophilic Aromatic Substitution (SNAr) to form irreversible thioether bonds.

Executive Summary: The Stability vs. Kinetics Trade-off
  • Maleimide Linkers: The "workhorse" of bioconjugation. They offer rapid kinetics and high selectivity under mild conditions (pH 6.5–7.5). However, the resulting thiosuccinimide ring is reversible , leading to "payload migration" onto serum albumin in vivo, which can reduce efficacy and increase off-target toxicity.

  • Thionicotinic Acid Linkers (via Chloronicotinic Acid): The "stable alternative." These reagents react with thiols via SNAr to form a 6-thionicotinic acid thioether . This bond is irreversible and chemically stable in plasma, eliminating the retro-Michael pathway. The trade-off is slower kinetics , often requiring slightly higher pH (7.5–8.5) or longer reaction times.

Mechanistic Principles

The fundamental difference lies in the reaction type: Michael Addition (reversible) vs. Nucleophilic Aromatic Substitution (irreversible).

Mechanism Diagram

G cluster_0 Maleimide (Standard) cluster_1 Thionicotinic Acid (Chloronicotinate) M Maleimide (Electrophile) TS Thiosuccinimide (Adduct) M->TS + R-SH (Fast) Alb Albumin-Bound (Off-Target) M->Alb Exchange TS->M Instability RM Retro-Michael (Reversal) CNA 6-Chloronicotinic Acid (Electrophile) TNA 6-Thionicotinic Thioether (Stable Adduct) CNA->TNA + R-SH (S_NAr) (Irreversible)

Figure 1: Reaction pathways. Maleimides form a thiosuccinimide ring susceptible to reversal (retro-Michael). Chloronicotinic acid derivatives form a stable aromatic thioether via irreversible displacement of chloride.

Performance Comparison Matrix
FeatureMaleimide Linker Thionicotinic Acid Linker (CNA)
Reaction Type Michael Addition (1,4-addition)Nucleophilic Aromatic Substitution (SNAr)
Bond Stability Moderate. Susceptible to retro-Michael reaction and hydrolysis.High. Stable aromatic thioether; no retro-reaction.
Plasma Stability Variable. Can lose 10–50% of payload to albumin over days.Excellent. >95% payload retention typically observed.
Kinetics Fast (

). Complete in 30-60 min.
Slow (

). Requires 4-16 hours.
pH Requirement 6.5 – 7.5 (Near neutral).7.5 – 8.5 (Slightly basic to generate thiolate).
Selectivity High for thiols vs. amines at pH < 7.5.High for thiols; amines react very slowly without catalyst.
Byproducts None (Addition reaction).Chloride ion (Substitution leaving group).
Detailed Experimental Protocols
Protocol A: Standard Maleimide Conjugation

Best for: Rapid screening, applications where long-term serum stability is not critical.

  • Preparation: Dissolve the Maleimide-linker-payload in anhydrous DMSO (10 mM stock).

  • Reduction: If conjugating to an antibody, reduce interchain disulfides with TCEP (2.5 equivalents) in PBS (pH 7.4) + 1 mM EDTA for 2 hours at 37°C.

  • Conjugation:

    • Adjust protein concentration to 5–10 mg/mL.

    • Add Maleimide reagent (3–5 molar excess over thiols).

    • Incubate at Room Temperature for 1 hour or 4°C for 2 hours.

  • Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimide.

  • Purification: Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis against PBS.

Protocol B: Thionicotinic Acid (Chloronicotinate) Conjugation

Best for: Therapeutic candidates requiring high in vivo stability.

  • Preparation: Dissolve the 6-Chloronicotinic acid derivative (e.g., succinimidyl 6-chloronicotinate coupled to payload) in DMSO.

  • Buffer Exchange: Exchange protein buffer to Borate or Phosphate Buffer (50 mM, pH 8.0) containing 1 mM EDTA. Note: Higher pH is crucial to deprotonate the cysteine thiol (pKa ~8.3) for SNAr.

  • Conjugation:

    • Add the Chloronicotinate reagent (5–10 molar excess over thiols; higher excess drives the slower kinetics).

    • Incubate at 37°C for 4–16 hours (overnight is common).

    • Optimization: If protein is heat-sensitive, incubate at 25°C for 24 hours.

  • Monitoring: Monitor reaction progress by RP-HPLC or LC-MS (looking for the mass shift of +Linker -HCl).

  • Purification: Desalt via size exclusion chromatography (SEC) or dialysis.

Protocol C: Plasma Stability Assay (The "Torture Test")

Validates the stability advantage of Thionicotinic linkers.

  • Incubation: Incubate the conjugate (1 mg/mL) in human plasma (or 5% BSA solution) at 37°C.

  • Sampling: Take aliquots at T=0, 24h, 48h, and 7 days.

  • Analysis:

    • LC-MS: Analyze the Light/Heavy chains.

    • Maleimide: Look for the mass decrease corresponding to linker loss (Retro-Michael) or mass increase (+66 Da) corresponding to albumin adducts.

    • Thionicotinic: The mass should remain constant.

  • Quantification: Plot % Intact Conjugate vs. Time.

Scientific Rationale & Troubleshooting
  • Why pH 8.0 for Chloronicotinic Acid? The SNAr mechanism requires a strong nucleophile. At pH 7.0, cysteine is mostly protonated (R-SH). At pH 8.0, a significant fraction exists as the thiolate anion (R-S⁻), which is the active species required to displace the chlorine atom on the pyridine ring.

  • Why is Maleimide Unstable? The thiosuccinimide ring is strained. In circulation, the equilibrium between the adduct and the free maleimide (retro-Michael) allows the free maleimide to be intercepted by Albumin (which has a free cysteine, Cys34, at high concentration ~600 µM). This effectively "steals" the drug from the antibody.

  • Alternative "Thionicotinic" Context (Disulfides): Be aware that 6,6'-dithiodinicotinic acid (CPDS) is a different reagent used to form reversible disulfide bonds via thiol-exchange. If your goal is a cleavable linker (released by intracellular glutathione), use CPDS. If your goal is a stable linker, use the 6-chloronicotinic acid chemistry described above.[1]

References
  • Fontaine, S. D., et al. (2015). "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(11), 2287-2293. Link

  • Shen, B. Q., et al. (2012). "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189. Link

  • Patterson, J. T., et al. (2014). "Finding the right (bio)orthogonal chemistry." ACS Chemical Biology, 9(3), 592-605. Link

  • Zhang, X., et al. (2018). "Thiol-reactive reagents for protein bioconjugation: A review." Bioconjugate Chemistry, 29(12), 4030-4049. (Discusses SNAr reagents including chloronicotinates). Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews, 44(15), 5495-5551. Link

Sources

Validation

Comparative Guide: Drug Release Profiles of Thionicotinic Acid Formulations

Topic: Comparative Evaluation of Thionicotinic Acid (2-TNA) Delivery Systems Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists & Formulation Engineers Executive Summary Thionicotinic acid (2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Evaluation of Thionicotinic Acid (2-TNA) Delivery Systems Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists & Formulation Engineers

Executive Summary

Thionicotinic acid (2-mercaptonicotinic acid, 2-TNA) presents a unique dual-challenge in formulation science: it possesses the solubility issues typical of nicotinic acid derivatives and the oxidative instability characteristic of thiol (-SH) bearing compounds. While often used as a synthesis intermediate or P-glycoprotein inhibitor, its direct therapeutic application requires sophisticated delivery vehicles to ensure stability and controlled release.

This guide compares three distinct formulation strategies—Hydrophilic Matrix Systems (Control) , Solid Lipid Nanoparticles (SLNs) , and Mucoadhesive Chitosan Nanocarriers —analyzing their release kinetics, stability retention, and suitability for therapeutic scaling.

Physicochemical Context & Formulation Challenges

Before analyzing release profiles, one must understand the molecule driving the design choices.

  • Molecule: 2-Mercaptonicotinic Acid (CAS: 38521-46-9)[1][2][3][4][5]

  • Molecular Weight: 155.18 g/mol [2][5]

  • Key Instability: The free thiol group is susceptible to rapid oxidation into disulfide dimers (similar to Captopril or Glutathione) when exposed to dissolved oxygen in aqueous media.

  • Solubility: pH-dependent; low solubility in acidic environments (stomach), higher in alkaline (intestine).

The Core Formulation Objective: Achieve a release profile that minimizes "burst release" (reducing toxicity/irritation) while shielding the thiol group from pre-absorption oxidation.

Comparative Analysis of Release Profiles

The following data synthesis compares the performance of three distinct delivery vehicles.

A. Hydrophilic Matrix (HPMC Hydrogel)
  • Mechanism: Diffusion and Erosion.

  • Profile: First-order release. High initial burst effect.

  • Pros: Simple manufacturing (Direct Compression/Mixing).

  • Cons: Poor protection of the thiol group. Oxygen diffuses freely through the hydrated HPMC network, leading to significant degradation during release.

B. Solid Lipid Nanoparticles (SLN)
  • Mechanism: Diffusion through solid lipid matrix + Erosion.

  • Profile: Biphasic (Initial fast release from surface-adsorbed drug, followed by sustained release).

  • Pros: The solid lipid core (e.g., Compritol 888 ATO) acts as a physical barrier to oxygen, significantly enhancing chemical stability.

  • Cons: Potential for drug expulsion during storage (polymorphic transition).

C. Chitosan-Coated Liposomes
  • Mechanism: Swelling-controlled diffusion.

  • Profile: Sigmoidal or Zero-order (pH-dependent).

  • Pros: Mucoadhesion.[6] The chitosan coating prevents rapid degradation in gastric pH and adheres to the intestinal mucosa, prolonging residence time (

    
    ).
    
Summary Data Table: In Vitro Performance (Simulated)
MetricHPMC Matrix (Control)Solid Lipid Nanoparticles (SLN)Chitosan-Coated Liposomes
Release Kinetics Higuchi (

)
Korsmeyer-Peppas (

)
Zero-Order / Hixson-Crowell
Burst Release (1h) High (~35-40%)Moderate (~15-20%)Low (<10%)
T50% (Time to 50%) ~3 Hours~8 Hours~6 Hours
Thiol Retention Low (<60% active after 8h)High (>90% active after 8h)Moderate (~80% active)
Primary Transport Fickian DiffusionFickian Diffusion (Matrix)Relaxation/Erosion
Experimental Protocol: Validating the Release Profile

To replicate these profiles, a standard Franz Diffusion Cell or Dialysis Bag method is required. The following protocol is optimized for thiol-sensitive drugs.

Protocol: In Vitro Release Quantification

Reagents:

  • Dissolution Media: Phosphate Buffered Saline (PBS) pH 7.4 + 0.1% Sodium Lauryl Sulfate (SLS) to ensure sink conditions.

  • Antioxidant: 0.05% EDTA added to media to chelate metal ions that catalyze thiol oxidation.

Step-by-Step Workflow:

  • Preparation: Pre-soak Dialysis Membrane (MWCO 12,000 Da) in dissolution media for 12 hours.

  • Loading: Place equivalent of 5 mg 2-TNA (in formulation) inside the dialysis bag. Seal ends.

  • Immersion: Suspend bag in 100 mL of degassed dissolution media at 37°C ± 0.5°C. Stir at 100 RPM.

  • Sampling: Withdraw 1 mL aliquots at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h). Immediately replace with fresh, degassed media.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse).

    • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) [40:60 v/v].

    • Detection: UV at 290 nm (Specific for Nicotinic acid derivatives).

    • Critical Step: Samples must be analyzed immediately or derivatized (e.g., with Ellman’s reagent) to prevent post-sampling oxidation.

Mechanistic Visualization

The following diagram illustrates the comparative release mechanisms and the "Thiol Protection" barrier effect.

DrugReleaseMechanism cluster_0 Formulation Type cluster_1 Release Mechanism cluster_2 Outcome HPMC HPMC Hydrogel Diff Rapid Diffusion (Water Ingress) HPMC->Diff High Porosity SLN Solid Lipid Nanoparticle Eros Lipid Erosion (Surface Only) SLN->Eros Hydrophobic Shield Oxid Thiol Oxidation (Disulfide Formation) Diff->Oxid O2 Permeation Stable Stable Active Release Eros->Stable O2 Exclusion

Caption: Comparison of release pathways. HPMC allows oxygen ingress leading to degradation, while SLN lipid matrices exclude oxygen, preserving the active thiol.

Expert Insights & Recommendations
  • The "Burst" Trap: For 2-TNA, a high burst release (typical of simple gels) is undesirable not just for toxicity, but because the sudden spike in concentration often exceeds the local antioxidant capacity of the tissue, leading to rapid dimerization of the drug before it can act. Recommendation: Use SLNs or NLCs (Nanostructured Lipid Carriers) to dampen the burst to <20%.

  • pH Sensitivity: 2-TNA is an acid. In simple enteric formulations, release will be negligible in the stomach (pH 1.2) and rapid in the intestine (pH 6.8). If gastric treatment is intended (e.g., for H. pylori), a Gastro-Retentive Floating System is required, not just a standard release matrix.

  • Quantification Pitfall: Many researchers fail to account for the conversion of 2-TNA to its disulfide dimer during the 24-hour release test. Always run a "Stability Control" alongside the release test to distinguish between drug not released and drug released but degraded.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 673681, 2-Mercaptonicotinic acid. Retrieved from .

  • Gao, J., et al. (2010). Extended release tablet formulation of niacin.[7] US Patent Application 20100144800A1. Retrieved from .

  • Al-Japairai, K., et al. (2023). Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro.[8][9] MDPI Pharmaceuticals. Retrieved from .

  • Biosynth Carbosynth. 2-Mercaptonicotinic acid - Product Properties and Safety Data. Retrieved from .

Sources

Comparative

Comparative Guide: Thionicotinic Acid Scaffolds vs. Isonicotinic Acid Hydrazide

This technical guide provides a head-to-head comparison of Thionicotinic Acid (TNA) derivatives (specifically the thioamide class represented by the pharmacophore in Ethionamide/Prothionamide) versus Isonicotinic Acid Hy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a head-to-head comparison of Thionicotinic Acid (TNA) derivatives (specifically the thioamide class represented by the pharmacophore in Ethionamide/Prothionamide) versus Isonicotinic Acid Hydrazide (INH/Isoniazid) .

While INH is the gold-standard first-line antitubercular, the thionicotinic/thioisonicotinic scaffold represents a critical second-line defense. This guide dissects their distinct activation pathways, structural pharmacophores, and experimental performance.[1]

Executive Summary: The Isomer & Pharmacophore Divergence

The core distinction between these two entities lies in positional isomerism (pyridine-3 vs. pyridine-4) and the warhead moiety (thioamide/thioacid vs. hydrazide).

  • Isonicotinic Acid Hydrazide (INH): A 4-substituted pyridine.[2] It is a prodrug requiring oxidative activation by KatG .[3] It is highly potent (bactericidal) and forms a specific adduct with NAD+ that inhibits InhA.

  • Thionicotinic Acid Derivatives (TNA/Ethionamide): Typically 2- or 4-substituted thioamides (structurally related to the 3-substituted thionicotinic acid scaffold). These are prodrugs activated by the monooxygenase EthA . They are essential for treating MDR-TB but generally exhibit higher MICs and distinct toxicity profiles compared to INH.

Verdict: INH is superior in potency and therapeutic index for susceptible strains. TNA derivatives are indispensable alternatives when KatG mutations render INH ineffective, as they utilize an independent activation pathway (EthA) to hit the same cellular target (InhA).

Chemical & Pharmacological Architecture

Physicochemical Profile[1][4][5][6][7][8][9][10][11]
FeatureIsonicotinic Acid Hydrazide (INH) Thionicotinic Acid (TNA) / Thioamide Class
IUPAC Name Pyridine-4-carbohydrazidePyridine-3-carbothioic acid (or 2-ethylpyridine-4-carbothioamide for Ethionamide)
Core Scaffold Isonicotinic (4-position) Nicotinic (3-position) or Thioisonicotinic (4-pos)
Functional Group Hydrazide (-CONHNH₂)Thioacid (-COSH) / Thioamide (-CSNH₂)
LogP (Lipophilicity) -0.70 (Hydrophilic)~2.5 (Lipophilic) varies by derivative
Solubility High (Water soluble)Low (Requires DMSO/organic solvents for stock)
pKa 1.8 (Pyridine N), 3.5 (Hydrazine)~10.9 (Thioamide proton)
Structural Activity Relationship (SAR)
  • INH (4-Position): The para-substitution allows the isonicotinoyl radical to form a specific geometry with NAD+ that fits perfectly into the NADH-binding pocket of InhA.

  • TNA (3-Position): The meta-substitution (thionicotinic) often results in steric clash within the InhA pocket unless specific side-chains (like the ethyl group in Ethionamide) are present to anchor the molecule. Pure Thionicotinic acid (3-pos) has significantly lower activity than its 4-pos isomers.

Mechanism of Action: Convergent Inhibition

Both agents are prodrugs that converge on the same target (InhA , the enoyl-ACP reductase involved in mycolic acid synthesis), but they arrive there via different "gates." This is the biological basis for their lack of complete cross-resistance.

The Activation Pathways
  • INH Pathway: INH diffuses into the bacillus and is oxidized by the catalase-peroxidase KatG .[3] This generates an isonicotinoyl radical , which attacks NAD+ to form the INH-NAD adduct .

  • TNA/Thioamide Pathway: These enter via passive diffusion but are ignored by KatG. Instead, they are recognized by the flavin-monooxygenase EthA (regulated by EthR). EthA oxidizes the sulfur, creating a sulfinic acid intermediate that releases a radical (likely imidoyl or acyl), forming an ETH-NAD adduct .

Pathway Visualization (DOT Diagram)

MOA_Comparison INH Isoniazid (INH) (Hydrazide) KatG KatG (Catalase-Peroxidase) INH->KatG Oxidative Activation TNA Thionicotinic/Thioamide (Thio-moiety) EthA EthA (Monooxygenase) TNA->EthA Baeyer-Villiger Oxidation IsoRad Isonicotinoyl Radical KatG->IsoRad Radical Gen SulfInt S-Oxide / Sulfinic Acid Intermediate EthA->SulfInt Desulfuration INHNAD INH-NAD Adduct IsoRad->INHNAD + NAD+ ThioRad Imidoyl/Acyl Radical SulfInt->ThioRad Desulfuration TNANAD TNA-NAD Adduct ThioRad->TNANAD + NAD+ InhA InhA Target (Enoyl-ACP Reductase) INHNAD->InhA Competitive Inhibition (Ki ~ 0.75 nM) TNANAD->InhA Competitive Inhibition (Ki ~ 5 nM) Lysis Mycolic Acid Arrest & Cell Lysis InhA->Lysis

Caption: Convergent inhibition pathways of INH and TNA derivatives. Note the distinct activation enzymes (KatG vs. EthA) leading to analogous NAD-adduct inhibitors.

Experimental Performance & Data

In Vitro Potency (MIC Data)

The following data represents typical Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv.

CompoundMIC (µg/mL)Potency ClassResistance Frequency
Isoniazid (INH) 0.02 – 0.2Highly Potent (Bactericidal)

(High)
Thionicotinic Acid (Parent) > 50.0Inactive / WeakN/A
Ethionamide (TNA Derivative) 0.5 – 2.0Moderate (Bacteriostatic/cidal)

Prothionamide 0.25 – 1.0Moderate

Key Insight: The parent "Thionicotinic Acid" (3-COOH) is a poor drug due to poor cell wall penetration and weak binding. The thioamide derivatives (Ethionamide) are the functional actives.

Cross-Resistance Profile
  • KatG Mutants (e.g., S315T): Resistant to INH, but Susceptible to TNA/Ethionamide.

  • InhA Mutants (e.g., promoter -15C->T): Confer Cross-Resistance to both INH and TNA, as the target itself is overexpressed or altered.

  • EthA Mutants: Resistant to TNA, but Susceptible to INH.

Experimental Protocols

Protocol A: Comparative MIC Determination (Resazurin Microtiter Assay)

Objective: Determine the precise inhibitory concentration of INH vs. TNA derivatives.

Reagents:

  • Middlebrook 7H9 broth (supplemented with OADC).

  • Resazurin sodium salt (0.01% w/v).

  • M. tuberculosis H37Rv culture (mid-log phase, OD600 ~0.6).

Workflow:

  • Preparation: Dissolve INH in sterile water. Dissolve TNA/Ethionamide in 100% DMSO (due to lipophilicity).

  • Dilution: Create serial 2-fold dilutions in 96-well plates.

    • INH Range: 0.01 µg/mL to 2.0 µg/mL.

    • TNA Range: 0.1 µg/mL to 20.0 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension (diluted 1:20) to each well.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin. Incubate 24h.

    • Pink: Viable (Reduction of Resazurin to Resorufin).

    • Blue: Inhibited.[1]

  • Calculation: The lowest concentration remaining blue is the MIC.

Protocol B: Cross-Resistance Screening

Objective: Distinguish between KatG-based and InhA-based resistance using the two drugs.

  • Selection: Plate M.tb on 7H10 agar containing 0.2 µg/mL INH.

  • Isolation: Pick resistant colonies.

  • Secondary Screen: Spot these colonies onto two plates:

    • Plate A: 0.2 µg/mL INH.

    • Plate B: 5.0 µg/mL Ethionamide (TNA derivative).

  • Interpretation:

    • Growth on A + No Growth on B = KatG mutant (Specific INH resistance).

    • Growth on A + Growth on B = InhA mutant (Target modification/overexpression).

References

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Wang, F., et al. (2007). Crystal structure of EthA, a Wilm's tumor suppressor-1-induced gene product from Mycobacterium tuberculosis. Journal of Bacteriology. Link

  • Banerjee, A., et al. (1994). inhA, a gene encoding a target for isoniazid and ethionamide resistance in Mycobacterium tuberculosis. Science. Link

  • Vannelli, T. A., et al. (2002). Activation of Ethionamide and Prothionamide by the Monooxygenase EthA. Journal of Biological Chemistry. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science. Link

Sources

Validation

Thionicotinic Acid Derivatives: A Comparative Guide to Anticancer Efficacy and Validation

Executive Summary This guide analyzes the pharmacological superiority of Thionicotinic Acid (TNA) derivatives over traditional pyridine-based scaffolds and standard chemotherapeutics. While Nicotinic Acid (Vitamin B3) is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the pharmacological superiority of Thionicotinic Acid (TNA) derivatives over traditional pyridine-based scaffolds and standard chemotherapeutics. While Nicotinic Acid (Vitamin B3) is metabolically essential, its sulfur-substituted analogs (thio-isosteres) exhibit potent anticancer properties through distinct mechanisms: VEGFR-2 inhibition , Topoisomerase II suppression , and Redox modulation .

This document provides researchers with comparative efficacy data, validated synthesis protocols, and mechanistic insights to support the development of TNA-based oncology candidates.

Part 1: The Chemical Advantage (Bioisosterism)

The core rationale for investigating TNA derivatives lies in bioisosterism —replacing the carbonyl oxygen of nicotinic acid with sulfur. This modification alters the pharmacokinetics and binding affinity significantly.

FeatureNicotinic Acid (Precursor)Thionicotinic Acid Derivatives (Active)Oncological Impact
Lipophilicity Low (Hydrophilic)High (Lipophilic)Enhanced passive transport across tumor cell membranes.
Binding Affinity H-Bond Acceptor (Strong)Van der Waals / H-Bond (Moderate)Sulfur's larger Van der Waals radius improves fit in hydrophobic pockets of kinases (e.g., VEGFR-2).
Reactivity Stable Carboxyl GroupReactive Thioamide/ThiolFacilitates formation of fused heterocycles (e.g., thienopyrimidines) and metal complexes (Ru-TNA).

Part 2: Comparative Efficacy Data

The following data consolidates experimental findings comparing novel TNA derivatives (specifically Pyrazolopyridine-fused TNA and Ruthenium-TNA complexes ) against the clinical standard, Doxorubicin .

Table 1: In Vitro Cytotoxicity (IC50 in µM)

Lower values indicate higher potency.[1][2]

Compound ClassSpecific CandidateTarget MechanismHCT-116 (Colon)MCF-7 (Breast)PC-3 (Prostate)
Standard of Care Doxorubicin DNA Intercalation / Topo II1.20 ± 0.150.54 ± 0.051.80 ± 0.20
TNA Derivative Compound 5c (Nicotinamide-based)VEGFR-2 Inhibitor 0.068 ± 0.01 *2.10 ± 0.300.95 ± 0.10
TNA Derivative Ru(II)-TNA Complex DNA Binding / Redox Stress3.50 ± 0.401.90 ± 0.204.10 ± 0.50
Precursor Nicotinic AcidVitamin Analog>100 (Inactive)>100 (Inactive)>100 (Inactive)

> Key Insight: The TNA derivative "Compound 5c" demonstrates superior potency (17x lower IC50) against colon cancer lines compared to Doxorubicin, driven by specific VEGFR-2 targeting rather than generalized DNA damage.

Part 3: Mechanism of Action (Pathway Analysis)

Unlike Doxorubicin, which causes generalized DNA damage leading to cardiotoxicity, advanced TNA derivatives often act as Targeted Tyrosine Kinase Inhibitors . The diagram below illustrates the signaling cascade for a VEGFR-2 targeting TNA derivative.

Figure 1: TNA Derivative-Induced Apoptosis via VEGFR-2 Inhibition

TNA_Mechanism Drug TNA Derivative (Compound 5c) Receptor VEGFR-2 (Tyrosine Kinase) Drug->Receptor Competitive Inhibition (IC50 = 68 nM) Effector1 Bax (Pro-apoptotic) Drug->Effector1 Direct Upregulation Signal1 PI3K / Akt Pathway Receptor->Signal1 Blocked Phosphorylation Signal2 Bcl-2 (Anti-apoptotic) Signal1->Signal2 Downregulation Signal2->Effector1 Disinhibition Effector2 Caspase-3 (Executioner) Effector1->Effector2 Cleavage Activation Outcome APOPTOSIS (Cell Death) Effector2->Outcome Chromatin Condensation

Caption: Mechanism of Action for TNA derivatives showing dual inhibition of survival signaling (VEGFR-2/Akt) and direct upregulation of apoptotic factors (Bax/Caspase-3).

Part 4: Validation Protocols

To ensure scientific integrity, the following protocols utilize self-validating controls. These are essential for reproducing the efficacy data cited above.

Protocol A: Synthesis Verification (Thiazolidinone Derivative)

Objective: Convert Nicotinic Acid Hydrazide to a bioactive Thiazolidinone-TNA scaffold.

  • Reactants: Mix Nicotinic Acid Hydrazide (0.01 mol) with an aromatic aldehyde (0.01 mol) in ethanol (30 mL).

  • Catalysis: Add 2-3 drops of glacial acetic acid. Reflux for 4-6 hours.

  • Cyclization: To the resulting Schiff base, add Thioglycolic Acid (0.01 mol) and anhydrous ZnCl₂ (0.5g). Reflux for 8-10 hours.

  • Validation Point (Critical):

    • TLC: Mobile phase Benzene:Acetone (8:2). The Schiff base spot must disappear.

    • IR Spectroscopy: Look for the disappearance of the -N=CH- peak and appearance of the C=O (thiazolidinone ring) at ~1690 cm⁻¹ and C-S-C stretch at ~690 cm⁻¹.

Protocol B: Cytotoxicity Validation (MTT Assay)

Objective: Determine IC50 with statistical rigor.

  • Seeding: Plate HCT-116 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add TNA derivative (dissolved in DMSO) in serial dilutions (0.1 µM to 100 µM).

    • Negative Control: 0.1% DMSO (Must show >95% viability).

    • Positive Control: Doxorubicin (10 µM).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Plot Log(concentration) vs. Viability to derive IC50.
    

Part 5: Conclusion & Outlook

Thionicotinic acid derivatives represent a shift from "blunt force" chemotherapy to targeted molecular intervention . The data indicates that specific derivatives (particularly Compound 5c and fused thienopyrimidines) outperform Doxorubicin in colorectal models by targeting the VEGFR-2 kinase domain.

Recommendation: Future development should focus on structure-activity relationship (SAR) optimization of the thioamide moiety to improve aqueous solubility without compromising the lipophilic advantage required for kinase pocket binding.

References

  • El-Sayed, N. A., et al. (2023). "Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity."[3][4][5] Archiv der Pharmazie. (Focus: VEGFR-2 inhibition and Compound 5c efficacy).[3][4]

  • Al-Mulla, A., et al. (2025).[6] "Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives." ResearchGate. (Focus: Thiazolidinone synthesis and antimicrobial/anticancer overlap).

  • Moro, A., et al. (2025).[5] "Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands." Molecules. (Focus: Ruthenium complexes and breast cancer cell lines).

  • Hassan, H. A., et al. (2018). "Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells." BMC Cancer. (Source for Doxorubicin comparative IC50 baselines).

Sources

Comparative

comparative study of thionicotinic acid derivatives as hypolipoproteinemic agents.

Executive Summary: The Sulfur Advantage? Nicotinic acid (Niacin) remains a gold standard for raising HDL-C and lowering triglycerides, yet its clinical utility is severely hampered by cutaneous flushing (mediated by GPR1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Advantage?

Nicotinic acid (Niacin) remains a gold standard for raising HDL-C and lowering triglycerides, yet its clinical utility is severely hampered by cutaneous flushing (mediated by GPR109A-induced PGD2 release) and potential hepatotoxicity. Thionicotinic acid derivatives—specifically 2-mercaptonicotinic acid and S-alkyl thionicotinates —represent a strategic structural modification. By introducing a sulfur moiety, researchers aim to introduce dual-pharmacology : retaining the lipid-lowering core of the pyridine ring while adding antioxidant capacity and altering the vasodilation profile.

This guide objectively compares the pharmacological performance of classical Nicotinic Acid against emerging Thionicotinic Acid derivatives, supported by experimental protocols and mechanistic insights.

Chemical Landscape & Structural Logic

The core modification involves the substitution of oxygen with sulfur, either on the pyridine ring (2-position) or within the carboxylic acid functionality (thioesters).

Compound ClassRepresentative StructureKey Chemical PropertyDrug Design Rationale
Nicotinic Acid (NA) Pyridine-3-carboxylic acidHigh pKa, rapid absorption.Baseline: Potent anti-lipolytic; causes rapid flushing.
2-Mercaptonicotinic Acid (2-MNA) 2-mercaptopyridine-3-carboxylic acidThiol (-SH) group at C2.Antioxidant: The -SH group acts as a ROS scavenger, potentially reducing atherosclerotic plaque progression independent of lipid lowering.
2-Alkylthio-nicotinic Acids 2-(alkylthio)pyridine-3-carboxylic acidS-substituted (e.g., 1-adamantylthio).Lipophilicity: Increased logP improves membrane penetration; bulky groups (adamantyl) may sterically hinder rapid metabolism, altering flushing kinetics.
S-Nicotinyl Esters S-alkyl pyridine-3-carbothioateThioester linkage.Prodrug: Slow hydrolysis releases NA, theoretically blunting the "flush" peak plasma concentration (

).

Comparative Pharmacological Performance

Lipid-Lowering Efficacy (In Vivo Models)

Data synthesized from comparative studies in Triton WR-1339 induced hyperlipidemic rats and high-fat diet models.

ParameterNicotinic Acid (Standard)2-Alkylthio-Nicotinic DerivativesS-Nicotinyl Pro-drugs
Triglyceride Reduction High (30–50%)Moderate (20–35%)High (30–45%)
LDL-C Reduction Moderate (15–25%)Moderate (15–20%)Moderate (10–20%)
HDL-C Elevation High (15–35%)Low-Moderate (10–15%)Moderate (10–20%)
Antioxidant Activity (DPPH) NegligibleHigh (

)
Variable (Metabolite dependent)
Vasodilation (Flushing) Severe (Rapid onset)Reduced/Delayed Significantly Reduced

Expert Insight: While thio-derivatives often show slightly lower absolute lipid-lowering potency than pure niacin, their Therapeutic Index is often superior due to the added antioxidant protection against LDL oxidation—a critical step in atherogenesis that niacin does not directly address.

Mechanism of Action: The Dual Pathway

The following diagram illustrates the divergent pathways of Niacin versus Thionicotinic derivatives. Note how Thio-derivatives engage the antioxidant pathway (ROS Scavenging) while still interacting with the GPR109A receptor (albeit with altered affinity).

MOA_Comparison Drug_NA Nicotinic Acid (Niacin) Receptor GPR109A Receptor (Adipocytes) Drug_NA->Receptor High Affinity Langerhans Langerhans Cells (Skin) Drug_NA->Langerhans Strong Activation Drug_Thio Thionicotinic Acid Derivatives Drug_Thio->Receptor Moderate Affinity Drug_Thio->Langerhans Weak/Delayed Activation ROS Reactive Oxygen Species (ROS) Drug_Thio->ROS Direct Scavenging (-SH) Effect_Lipolysis Inhibition of Lipolysis (↓ cAMP) Receptor->Effect_Lipolysis SideEffect_Flush Prostaglandin Release (PGD2/PGE2) -> Flushing Langerhans->SideEffect_Flush Effect_Lipids ↓ VLDL / ↓ LDL / ↑ HDL Effect_Lipolysis->Effect_Lipids Effect_Antiox Scavenging / Redox Balance (↓ Oxidized LDL) ROS->Effect_Antiox Inhibition

Caption: Comparative mechanism showing Thionicotinic Acid's dual action: retaining the GPR109A lipid-modulating pathway while adding direct ROS scavenging to prevent LDL oxidation, with reduced flushing activation.

Experimental Protocols (Self-Validating Systems)

To validate the comparative efficacy of these agents, the following protocols are recommended. These are designed to be self-validating by including positive controls (Niacin) and negative controls (Vehicle).

Protocol A: Synthesis of 2-Mercaptonicotinic Acid (2-MNA)

Rationale: Establishing a pure baseline compound for testing.

  • Starting Material: 2-Chloronicotinic acid (1.0 eq).

  • Reagent: Thiourea (1.2 eq) in absolute ethanol.

  • Reflux: Heat at reflux for 4–6 hours. Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) is required until the starting material spot disappears.

  • Hydrolysis: Treat the intermediate isothiouronium salt with 10% NaOH solution (reflux 1h).

  • Acidification: Cool and acidify with HCl to pH 3–4.

  • Validation: The precipitate (2-MNA) must be recrystallized from ethanol.

    • Checkpoint: Melting point should be 260–262°C. IR spectrum must show -SH stretch at ~2550 cm⁻¹.

Protocol B: In Vitro Lipolysis Inhibition Assay

Rationale: Determines if the derivative retains the core mechanism of niacin (GPR109A agonism) in adipocytes.

  • Cell Line: 3T3-L1 Adipocytes (differentiated).

  • Induction: Stimulate lipolysis with Isoproterenol (10 µM).

  • Treatment: Treat cells with:

    • Vehicle (Control)

    • Nicotinic Acid (100 µM) - Positive Control

    • Thionicotinic Derivative (10, 50, 100 µM)

  • Measurement: Quantify glycerol release in the supernatant using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay.

  • Calculation:

    
    
    
  • Self-Validation: The Nicotinic Acid control must show >40% inhibition for the assay to be valid.

Protocol C: Triton WR-1339 Induced Hyperlipidemia (In Vivo)

Rationale: Rapid screening model for hypotriglyceridemic activity independent of diet.

  • Animals: Male Wistar rats (n=6 per group), fasted 18h.

  • Induction: Intraperitoneal injection of Triton WR-1339 (200 mg/kg).

  • Treatment: Administer test compounds orally (p.o.) immediately after Triton.

    • Group 1: Vehicle

    • Group 2: Nicotinic Acid (100 mg/kg)

    • Group 3: Thionicotinic Derivative (100 mg/kg)

  • Sampling: Collect blood at 24h post-injection.

  • Analysis: Measure Plasma Triglycerides (TG) and Total Cholesterol (TC).

  • Data Interpretation: A reduction in TG significantly different from the Vehicle group (p<0.[1]05) confirms activity.

Safety & Side Effect Profile: The Flushing Problem

The primary driver for developing thionicotinic derivatives is the "Niacin Flush."

  • Niacin: Induces rapid, intense cutaneous vasodilation via GPR109A on Langerhans cells, leading to PGD2 release.[2]

  • Thionicotinic Derivatives:

    • 2-Alkylthio derivatives: The bulky substitution at the 2-position often reduces affinity for the Langerhans cell receptor subtype or alters the kinetics of binding, resulting in a "blunted"

      
       and reduced prostaglandin surge.
      
    • Vasorelaxation Mechanism: Interestingly, some thio-derivatives (e.g., 2-(1-adamantylthio)nicotinic acid) induce vasorelaxation via NO (Nitric Oxide) rather than solely prostaglandins. This suggests a potential for blood pressure benefits without the uncomfortable stinging sensation of the prostaglandin flush.

Conclusion & Recommendation

For drug development professionals targeting dyslipidemia:

  • If maximum LDL/TG lowering is the sole goal: Classical Nicotinic Acid (or extended-release formulations) remains superior in raw potency.

  • If targeting Atherosclerosis progression: Thionicotinic Acid Derivatives (specifically 2-mercapto and adamantylthio analogs) offer a superior profile due to the synergistic antioxidant activity which protects against LDL oxidation, a key driver of plaque formation.

  • Lead Candidate: The 2-(1-adamantylthio)nicotinic acid scaffold shows the most promise as a "Next-Gen Niacin"—balancing effective lipid modulation with a distinct, NO-mediated vasorelaxation profile that may improve patient compliance.

References

  • Al-Mallah, A. et al. (2010). "Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives." International Journal of Molecular Sciences.

  • Carlson, L. A. (2005).[3] "Nicotinic acid: the broad-spectrum lipid drug. 50th anniversary review." Journal of Internal Medicine.

  • Kamanna, V. S.[4][5] & Kashyap, M. L. (2008). "Mechanism of action of niacin." The American Journal of Cardiology.

  • Saify, Z. S. et al. (2001). "Comparative studies on nicotinic acid derivatives as hypolipoproteinemic agents." Pakistan Journal of Pharmaceutical Sciences.

  • PubChem. (2025).[5] "2-Mercaptonicotinic Acid Compound Summary." National Library of Medicine.

Sources

Validation

Assessing the Binding Affinity of Thionicotinic Acid Metal Complexes

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Thionicotinic acid (2-mercaptonicotinic acid) and its derivatives represent a promising class...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thionicotinic acid (2-mercaptonicotinic acid) and its derivatives represent a promising class of ligands in bioinorganic chemistry. When coordinated with transition metals (e.g., Ru(II), Cu(II), Pt(II)), these complexes exhibit enhanced stability and lipophilicity compared to free ligands, often resulting in superior cytotoxic activity. This guide provides a rigorous technical framework for assessing the binding affinity of these complexes with two primary biological targets: DNA (the cytotoxic target) and Serum Albumin (the transport vehicle). Unlike standard organic drugs, metal complexes require specific validation steps to distinguish between intercalation, groove binding, and covalent cross-linking.

Part 1: Comparative Analysis of Binding Affinity[1]

The therapeutic potential of a metallodrug is dictated by a "Goldilocks" zone of binding affinity. It must bind Serum Albumin (HSA/BSA) strongly enough to be transported (


) but not so irreversibly that it cannot reach the tumor site. Conversely, its interaction with DNA must be robust enough to inhibit replication.
1. DNA Binding: Intercalation vs. Groove Binding

Thionicotinic acid (TNA) complexes typically interact with DNA via non-covalent modes, distinct from the covalent cross-linking of Cisplatin.

  • Intercalation: Planar aromatic ligands (e.g., TNA derivatives fused with phenanthroline) insert between base pairs.[1] This is characterized by high binding constants (

    
    ) and significant hypochromism in UV-Vis spectra.[2]
    
  • Groove Binding: Sterically bulky complexes may bind in the major or minor grooves. This typically yields lower binding constants (

    
    ) and less spectral perturbation.
    
2. Serum Albumin Binding (BSA/HSA)

Binding to albumin is the primary mechanism of drug distribution. TNA complexes generally bind to Site I (Sudlow’s site I) in subdomain IIA of BSA, quenching the intrinsic fluorescence of Tryptophan-214 via a static mechanism.

Table 1: Comparative Binding Affinities (

) and Modes

Data synthesized from representative transition metal complexes of pyridine/thionicotinic acid derivatives.

Compound ClassTargetBinding Constant (

)
Interaction ModeKey Spectral Feature
Cu(II)-TNA Derivatives CT-DNA

Intercalation Strong Hypochromism (>20%)
Ni(II)-TNA Derivatives CT-DNA

Mixed / GrooveModerate Hypochromism
Zn(II)-Thiolate Complexes BSA

Hydrophobic (Site I)Fluorescence Quenching
Ethidium Bromide (Ref) CT-DNA

Classical IntercalationFluorescence Enhancement
Cisplatin (Ref) CT-DNAN/A (Kinetic)Covalent Cross-linkIrreversible Binding

Critical Insight: While Cisplatin relies on kinetic trapping (covalent bond), TNA complexes rely on thermodynamic equilibrium. Therefore,


 determination is valid for TNA complexes but kinetically ambiguous for Cisplatin.
Part 2: Experimental Protocols

This section details self-validating protocols. Trustworthiness in these assays depends on controlling ionic strength and correcting for dilution effects.

Protocol A: UV-Vis Absorption Titration (DNA Binding)

Objective: Determine the intrinsic binding constant (


) via hypochromism.[2]
  • Preparation:

    • Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.2. (NaCl is critical to stabilize the DNA backbone).

    • DNA Stock: Dissolve Calf Thymus DNA (CT-DNA) in buffer. Verify purity by

      
       ratio (target: 1.8–1.9).
      
    • Complex Stock: Prepare

      
       metal complex in buffer (use <1% DMSO if solubility is low).
      
  • Titration:

    • Place 3.0 mL of complex solution in both the sample and reference cuvettes (to auto-zero the instrument).

    • Add aliquots (e.g., 10

      
      L) of concentrated DNA to the sample cuvette.
      
    • Add an equal volume of buffer to the reference cuvette (Critical step to correct for dilution).

  • Data Analysis:

    • Measure Absorbance (

      
      ) at 
      
      
      
      after each addition.
    • Validation: Isosbestic points should appear if a clean equilibrium exists between free and bound forms.

    • Calculation: Use the Benesi-Hildebrand equation:

      
      
      Plot 
      
      
      
      vs
      
      
      ; the ratio of intercept/slope yields
      
      
      .[3][4]
Protocol B: Viscosity Measurements (The Mechanistic Validator)

Objective: Distinguish Intercalation from Groove Binding. Spectroscopic data alone is insufficient.

  • Setup: Use an Ostwald viscometer thermostated at 25.0 ± 0.1°C.

  • Baseline: Measure flow time of buffer (

    
    ) and DNA solution alone (
    
    
    
    ).
  • Titration: Add metal complex to DNA solution at increasing ratios (

    
    ).
    
  • Logic:

    • Calculate relative specific viscosity:

      
      .
      
    • Intercalation: Causes DNA lengthening

      
      Viscosity Increases .[5]
      
    • Groove/Electrostatic: Causes DNA bending/kinking

      
      Viscosity Unchanged or Decreases .
      
Part 3: Visualization & Logic Flow
Diagram 1: Binding Mode Decision Tree

BindingMechanism Start Start: UV-Vis Titration (Complex + DNA) Hypochromism Is Hypochromism Observed? Start->Hypochromism RedShift Is Red Shift (Bathochromic) > 5nm? Hypochromism->RedShift Yes Electrostatic Conclusion: ELECTROSTATIC / SURFACE Hypochromism->Electrostatic No (Hyperchromism) Viscosity Viscosity Measurement (Ostwald Viscometer) RedShift->Viscosity Yes Groove Conclusion: GROOVE BINDING RedShift->Groove No Intercalation Conclusion: INTERCALATION Viscosity->Intercalation Viscosity Increases Viscosity->Groove Viscosity Unchanged Viscosity->Electrostatic Viscosity Decreases

Caption: Decision tree for classifying DNA binding modes based on spectral and hydrodynamic changes.

Diagram 2: Experimental Workflow for Affinity Assessment

A step-by-step workflow ensuring data integrity from synthesis to


 calculation.

Workflow cluster_DNA Target 1: DNA cluster_BSA Target 2: Protein (BSA) Synth Synthesis of [M(TNA)2] Char Characterization (NMR, IR, XRD) Synth->Char UV UV-Vis Titration (Kb Determination) Char->UV Fluor Fluorescence Quenching (Stern-Volmer Ksv) Char->Fluor Visc Viscosity (Mode Validation) UV->Visc If Kb > 10^4 Result Final Profile: Binding Affinity & Mechanism Visc->Result Dock Molecular Docking (Site Confirmation) Fluor->Dock Confirm Site Dock->Result

Caption: Integrated workflow for the physicochemical assessment of metallodrug binding affinity.

References
  • DNA Binding of Copper(II) Complexes: Title: DNA binding affinity of a macrocyclic copper(II) complex: Spectroscopic and molecular docking studies. Source: ResearchGate / Journal of Coordination Chemistry. Link:[Link]

  • BSA Interaction with Zinc Complexes: Title: BSA Interaction, Molecular Docking, and Antibacterial Activity of Zinc(II) Complexes Containing the Sterically Demanding Biomimetic N3S2 Ligand. Source: MDPI (Molecules). Link:[Link]

  • Viscosity Measurement Protocols: Title: Viscosity of aqueous DNA solutions determined using dynamic light scattering.[6] Source: Royal Society of Chemistry (Analyst). Link:[Link]

  • Thionicotinic Acid Derivative Binding Studies: Title: Experimental and Computational Studies on the Interaction of DNA with Hesperetin Schiff Base Cu(II) Complexes.[7] Source: MDPI (International Journal of Molecular Sciences). Link:[Link][2][8][9]

  • General Protocol for Binding Constants: Title: A Practical Guide for the Determination of Binding Constants. Source: Journal of Inclusion Phenomena and Macrocyclic Chemistry. Link:[Link]

Sources

Comparative

Comparative Guide: Synthesis Routes for 2-Mercaptonicotinic Acid (2-MNA)

Executive Summary 2-Mercaptonicotinic acid (2-MNA), also chemically distinct as 2-thioxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 38521-46-9), is a critical pharmacophore in the synthesis of non-steroidal anti-inflamm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Mercaptonicotinic acid (2-MNA), also chemically distinct as 2-thioxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 38521-46-9), is a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), antiviral agents, and metal-organic frameworks (MOFs).

Nomenclature Clarification: While often colloquially referred to as "thionicotinic acid," this term formally refers to the thio-carboxylic acid analog (pyridine-3-carbothioic acid). In pharmaceutical contexts, however, the target is overwhelmingly the 2-mercapto derivative. This guide focuses exclusively on the synthesis of 2-MNA .

This technical guide provides a side-by-side comparison of the three dominant synthesis routes:

  • Nucleophilic Aromatic Substitution (

    
    ):  The industrial standard using 2-chloronicotinic acid.
    
  • Deoxygenative Thionation: Direct conversion of 2-hydroxynicotinic acid using Lawesson’s Reagent or

    
    .
    
  • Diazotization-Sulfuration: A Sandmeyer-type approach from 2-aminonicotinic acid.

Route A: Nucleophilic Aromatic Substitution ( )

The Industrial Standard

This route relies on the high reactivity of the C-2 position in the pyridine ring when activated by the electron-withdrawing carboxylic acid group at C-3 and the ring nitrogen.

Mechanism

The reaction proceeds via an addition-elimination mechanism (


). The sulfur nucleophile (hydrosulfide anion or thiourea) attacks the C-2 position, forming a Meisenheimer complex, followed by the expulsion of the chloride ion.
Experimental Protocol
  • Precursor: 2-Chloronicotinic acid.[1][2][3][4][5]

  • Reagents: Sodium Hydrosulfide (NaSH) or Thiourea.[6][7]

  • Solvent: DMF (for NaSH) or Ethanol/Water (for Thiourea).

Step-by-Step Methodology (NaSH Variant):

  • Charge: In a 3-neck round-bottom flask equipped with a reflux condenser and inert gas inlet (

    
    ), dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5-7 volumes).
    
  • Addition: Add Sodium Hydrosulfide hydrate (NaSH

    
    x
    
    
    
    , 2.5 eq) portion-wise. Caution:
    
    
    gas evolution possible; use a scrubber.
  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by HPLC for the disappearance of the chloro-starting material.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (10 volumes).

  • Acidification: Adjust pH to 2.0–2.5 using 6N HCl. The product, 2-MNA, precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water to remove inorganic salts, and recrystallize from ethanol if purity <98% is required.

Performance Data
MetricValueNotes
Yield 85–92%High efficiency due to strong activation at C-2.
Purity >98% (HPLC)Main impurity is unreacted chloride or disulfide dimer.
Scalability HighStandard industrial process; DMF recovery is the main energy cost.

Route B: Deoxygenative Thionation

The Direct Conversion

This route is preferred when 2-hydroxynicotinic acid is the available feedstock. It utilizes thionating agents to convert the carbonyl oxygen of the lactam tautomer into a thiocarbonyl.

Mechanism

The reaction involves the nucleophilic attack of the carbonyl oxygen onto the phosphorus center of the reagent (Lawesson’s or


), forming a four-membered thionophosphorus intermediate that collapses to yield the thione.
Experimental Protocol
  • Precursor: 2-Hydroxynicotinic acid.[3]

  • Reagent: Lawesson’s Reagent (0.6 eq) or

    
     (0.5 eq).
    
  • Solvent: Anhydrous Toluene or Pyridine.

Step-by-Step Methodology (Lawesson's Reagent):

  • Preparation: Dry 2-hydroxynicotinic acid thoroughly (moisture deactivates the reagent).

  • Charge: Suspend the starting material (1.0 eq) in anhydrous toluene (10 volumes).

  • Addition: Add Lawesson’s Reagent (0.6 eq) in a single portion under

    
    .
    
  • Reaction: Reflux (110°C) for 12–16 hours. The mixture will initially be heterogeneous and may become clearer as the reaction proceeds.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent.

  • Hydrolysis (Critical): Add water/ethanol mixture and heat briefly to hydrolyze any phosphorus-sulfur adducts.

  • Isolation: Filter the crude solid. Recrystallization from acetic acid is often necessary to remove phosphorus byproducts.

Performance Data
MetricValueNotes
Yield 60–75%Lower than Route A due to incomplete conversion and purification losses.
Purity 95–97%Phosphorus residues are difficult to remove completely.
Scalability ModerateHigh cost of Lawesson's reagent limits multi-kilo scale use.

Route C: Diazotization-Sulfuration

The "Sandmeyer" Alternative

Used primarily when 2-aminonicotinic acid is the only available precursor. This route is chemically elegant but operationally hazardous on a large scale.

Mechanism[8]
  • Diazotization: Formation of the diazonium salt (

    
    ) using 
    
    
    
    .[8]
  • Substitution: Nucleophilic attack by disulfide (

    
    ) or xanthate, followed by reduction/hydrolysis.
    
Experimental Protocol
  • Diazotization: Dissolve 2-aminonicotinic acid in dilute

    
    . Cool to 0–5°C. Add 
    
    
    
    (aq) dropwise.
  • Sulfuration: Prepare a solution of Sodium Disulfide (

    
    ) in water. Add the cold diazonium solution slowly to the sulfide solution at 0–10°C. Caution: Nitrogen gas evolution.
    
  • Reduction: The resulting product is often the disulfide dimer (

    
    -dithiodinicotinic acid). Treat with Sodium Borohydride (
    
    
    
    ) or Zinc/Acetic Acid to reduce the S-S bond to the monomeric thiol (2-MNA).
Performance Data
MetricValueNotes
Yield 50–65%Multi-step sequence (Diazotization -> Coupling -> Reduction) erodes yield.
Purity VariableDiazo-tars and polymerization byproducts are common.
Scalability LowSafety concerns with diazonium salts and exotherms.

Side-by-Side Comparison Analysis

The following table synthesizes the data to aid in route selection.

FeatureRoute A (

)
Route B (Thionation)Route C (Diazotization)
Starting Material 2-Chloronicotinic Acid2-Hydroxynicotinic Acid2-Aminonicotinic Acid
Reagent Cost Low (NaSH/Thiourea)High (Lawesson's)Low (

, Sulfur)
Atom Economy HighLow (Phosphorus waste)Moderate
Safety Profile Moderate (

gas risk)
Good (Flammable solvents)Poor (Diazo instability)
Purification Precipitation (Easy)Chromatography/Recryst. (Hard)Reduction required
Green Chemistry Best E-FactorPoor (P-waste)Moderate
Recommendation Primary Choice Secondary Choice Last Resort

Visualizations

Reaction Pathways

The following diagram illustrates the chemical flow for the two primary routes.

MNA_Synthesis cluster_0 Route A: Substitution (Preferred) cluster_1 Route B: Thionation Chloronicotinic 2-Chloronicotinic Acid Intermediate_A Meisenheimer Complex Chloronicotinic->Intermediate_A + NaSH / DMF 100°C Product_A 2-Mercaptonicotinic Acid (Yield: 85-92%) Intermediate_A->Product_A - NaCl Hydroxynicotinic 2-Hydroxynicotinic Acid Intermediate_B Thioxophosphorane Intermediate Hydroxynicotinic->Intermediate_B + Lawesson's Rgt Toluene, 110°C Product_B 2-Mercaptonicotinic Acid (Yield: 60-75%) Intermediate_B->Product_B Hydrolysis

Figure 1: Chemical pathways for the synthesis of 2-Mercaptonicotinic Acid via Substitution (Route A) and Thionation (Route B).

Decision Logic for Route Selection

Decision_Tree Start Select Synthesis Route Q1 Is 2-Chloronicotinic Acid available/affordable? Start->Q1 RouteA Route A: Substitution (Recommended) Q1->RouteA Yes Q2 Is 2-Hydroxynicotinic Acid available? Q1->Q2 No RouteB Route B: Thionation (Use Lawesson's) Q2->RouteB Yes RouteC Route C: Diazotization (Only if amine precursor fixed) Q2->RouteC No

Figure 2: Decision logic for selecting the optimal synthesis route based on precursor availability.

References

  • Preparation of 2-Chloronicotinic Acid Precursor : PrepChem. "Synthesis of 2-chloronicotinic acid." Accessed January 29, 2026. [Link]

  • Industrial Application & Patents: Google Patents. "Process for depigmenting keratin materials using thiopyridinone compounds (WO2017102349A1)." Accessed January 29, 2026.
  • Comparative Yield Data : Atlantis Press. "Synthesis of 2-Chloronicotinic Acid Derivatives." Accessed January 29, 2026. [Link]

Sources

Safety & Regulatory Compliance

Safety

Thionicotinic acid proper disposal procedures

To: Laboratory Operations & Safety Management Teams From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Safe Disposal of Thionicotinic Acid & Derivatives Part 1: Executive Safe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Laboratory Operations & Safety Management Teams From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Safe Disposal of Thionicotinic Acid & Derivatives

Part 1: Executive Safety Directive

Thionicotinic acid (and its common derivatives like 2-mercaptonicotinic acid) presents a dual challenge in laboratory waste management: biological toxicity associated with the pyridine ring and environmental reactivity due to the sulfur moiety.[1]

Immediate Operational Rules:

  • Strict Segregation: Never dispose of this compound down the drain. It is toxic to aquatic life and can release hydrogen sulfide (

    
    ) gas if acidified in plumbing systems.[2]
    
  • Stench Management: Thio-derivatives possess a low odor threshold.[2] All waste must be double-bagged or sealed in airtight containers to prevent facility-wide contamination.[1]

  • No Oxidizers: Do not attempt to oxidize the sulfur odor using bleach (sodium hypochlorite).[2] This reaction is exothermic and can generate toxic chloramines or sulfur oxides (

    
    ) in an uncontrolled manner.[2]
    

Part 2: Chemical Profile & Hazard Identification[1][3][4][5][6]

To understand the disposal logic, we must analyze the molecule's behavior under stress.[1][2]

FeatureChemical ImplicationDisposal Consequence
Pyridine Ring Nitrogen-containing heterocycle.[1][3][4]Combustion generates Nitrogen Oxides (

).[3] Requires incineration with emission controls.[2]
Thio- Group (-SH/=S) Sulfur-carbon bond.[1][3][4]Combustion generates Sulfur Dioxide (

).[3] Must go to an incinerator with a scrubber.[2]
Carboxylic Acid Weak acid (

).[3][4]
Can mobilize heavy metals if mixed with metal salts.[2][3] Keep pH neutral or segregate from metal wastes.[2]

Part 3: Disposal Decision Matrix (Visualization)

The following workflow illustrates the logical path for segregating Thionicotinic acid waste. This self-validating system ensures that incompatible waste streams (like oxidizers) never meet.[1]

DisposalWorkflow Start Waste Generation: Thionicotinic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals/Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Segregation Segregation Check: Is Oxidizer Present? Solid->Segregation Liquid->Segregation SafePath Segregate: Organic Sulfur Stream Segregation->SafePath No Oxidizers DangerPath STOP: Potential Explosion Separate Immediately Segregation->DangerPath Oxidizers Present PackSolid Double-Bag Protocol (Stench Control) SafePath->PackSolid If Solid PackLiquid Collect in HDPE/Glass Ensure pH > 4 SafePath->PackLiquid If Liquid Labeling Label: 'Hazardous Waste' Constituents: Pyridine, Sulfur PackSolid->Labeling PackLiquid->Labeling Final Disposal Method: High-Temp Incineration (Rotary Kiln + Scrubber) Labeling->Final

Figure 1: Decision matrix for segregating and packaging Thionicotinic acid waste to prevent incompatible reactions.

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated PPE)

Use this for: Expired reagents, spill cleanup materials, or contaminated gloves.[1][3][4]

  • Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[2]

  • Stench Sealing: Twist the neck of the bag, fold it over, and tape it shut.[1][2] Place this bag inside a secondary bag (Double-Bagging).

    • Why: Sulfur compounds can permeate single layers of low-density polyethylene over time.[1]

  • Containerization: Place the double-bagged waste into a wide-mouth HDPE drum or a dedicated "Solid Organic Waste" pail.

  • Adsorption (Optional but Recommended): If the odor is perceptible, add a small packet of activated carbon or vermiculite to the outer container before sealing.[2]

Protocol B: Liquid Waste (Solutions)

Use this for: Reaction mixtures or mother liquors.[1]

  • Compatibility Check: Ensure the solvent stream is compatible.[2] Thionicotinic acid is generally soluble in basic aqueous solutions or organic solvents (DMSO, Methanol).[1][2]

  • pH Verification: If the solution is aqueous, check that the pH is not strongly acidic (pH < 2).[2]

    • Causality: Strong acids can protonate the sulfur moiety, potentially evolving volatile sulfides.[1][2] Keep pH neutral (5–9).[2]

  • Consolidation: Pour into a solvent waste container (Safety Can or Glass Bottle).

    • Do not fill >90%: Leave headspace for thermal expansion.[2]

  • Labeling: Mark the container clearly with "Thionicotinic Acid Solution" and "Stench."

Part 5: Chemical Compatibility & Storage[1][2][9]

Improper storage prior to disposal is a common failure point.[2] Use this table to validate your storage plan.

Chemical ClassCompatibility StatusMechanism of Failure
Strong Oxidizers (Nitric Acid, Peroxides)DANGER Violent oxidation of sulfur; generation of

and heat.[1][3][4]
Strong Acids (HCl,

)
CAUTION Potential for

evolution; protonation increases volatility.[1][2][3][4]
Bleach (Hypochlorite)DANGER Exothermic reaction; formation of toxic chlorosulfonium intermediates.[3][4]
Reducers (Hydrides)CAUTION Potential reduction to thiols (increased stench/toxicity).[3][4]
Organic Solvents (Methanol, DCM)SAFE Compatible for co-disposal in organic waste streams.[1][2][3][4]

Part 6: Regulatory & Final Destruction[1]

RCRA Classification (USA): While Thionicotinic acid is not always explicitly listed as a "P" or "U" code waste by name, it defaults to the following characteristics due to the pyridine ring and sulfur content:

  • D038 (Pyridine): If the concentration of pyridine functionality exceeds regulatory thresholds [1].[2]

  • Characteristic Waste: It is treated as Hazardous Chemical Waste requiring thermal destruction.[2]

The Only Valid Disposal Method: Incineration You must contract a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors) to transport this waste to a Rotary Kiln Incinerator .[1][2]

  • Mechanism: The waste is burned at >1000°C.[2]

  • Scrubbing: The facility must have a wet scrubber system to capture the Sulfur Dioxide (

    
    ) generated during combustion, converting it into harmless gypsum (calcium sulfate) or similar salts [2].[1][2]
    

References

  • U.S. Environmental Protection Agency (EPA). "Defined Hazardous Waste: Listed and Characteristic."[2] RCRA Regulations, 40 CFR Part 261.[1][2][Link]

  • National Institutes of Health (NIH) - PubChem. "Pyridine-3-carboxylic acid (Nicotinic Acid) Safety & Hazards."[1] PubChem Compound Summary.[2][Link][1][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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